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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Introduction In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, structures combining piperidine and pyrazole rings are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, structures combining piperidine and pyrazole rings are of significant interest due to their prevalence in biologically active molecules. This guide provides a comprehensive, in-depth technical walkthrough for the complete structure elucidation of a specific such compound: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

The unambiguous determination of a molecule's constitution and stereochemistry is a non-negotiable cornerstone of chemical research, ensuring reproducibility, enabling the establishment of structure-activity relationships (SAR), and fulfilling stringent regulatory requirements. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, causality-driven narrative on how to approach and definitively solve a complex structural puzzle using a synergistic suite of modern analytical techniques.

Molecular Overview & Elucidation Strategy

The target molecule, 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, presents several key structural features that must be confirmed:

  • The Piperidine Ring: A six-membered saturated nitrogen heterocycle.

  • The 4-Chloro-1H-pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom.

  • The Connectivity: The linkage between the C3 position of the piperidine ring and the C3 position of the pyrazole ring.

  • Tautomerism and Regiochemistry: The position of the proton on the pyrazole nitrogen (1H vs. 2H) and the confirmed position of the chlorine atom at C4.

A robust elucidation strategy does not rely on a single technique but integrates data from multiple orthogonal methods to build an unshakeable structural hypothesis. Our approach is a stepwise process where each experiment provides a crucial piece of the puzzle, leading to the final, validated structure.[1][2]

Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation Syn Synthesis of Target Compound Puri Purification (e.g., Chromatography) Syn->Puri MS Mass Spectrometry (Molecular Formula) Puri->MS IR FT-IR Spectroscopy (Functional Groups) MS->IR Confirm Unambiguous Structure Confirmed MS->Confirm NMR NMR Spectroscopy (Connectivity & Framework) IR->NMR IR->Confirm Xray X-ray Crystallography (3D Structure - Ultimate Proof) NMR->Xray NMR->Confirm Xray->Confirm

Caption: A synergistic workflow for definitive structure elucidation.

Part 1: Establishing the Foundation - Mass Spectrometry & Elemental Composition

Expertise & Experience: Before delving into the complex world of atomic connectivity with NMR, the first and most critical step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between isobaric compounds.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the molecular formula, which is the foundational data point for all subsequent analysis. For 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, the expected molecular formula is C₈H₁₂ClN₃. The presence of chlorine provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a powerful diagnostic tool.

Expected HRMS Data

Ion SpeciesCalculated m/zObserved m/zIsotopic Pattern
[M+H]⁺ (³⁵Cl)186.0793Within 5 ppmM+2 peak at ~32% intensity
[M+H]⁺ (³⁷Cl)188.0763Within 5 ppmof M peak
Fragmentation Analysis (EI-MS/MS)

Electron Ionization (EI) or tandem mass spectrometry (MS/MS) can provide valuable structural clues by revealing characteristic fragmentation patterns. The pyrazole ring is known to undergo specific fragmentations, such as the loss of N₂ or HCN.[3][4][5] The piperidine ring may undergo α-cleavage relative to the nitrogen atom.

Common Fragmentation Pathways for Pyrazoles

  • Loss of HCN: A common fragmentation for non-deuterated pyrazoles.[3]

  • Loss of N₂: This process can also occur from the [M-H]⁺ ion.[3]

  • Substituent Influence: The presence of the chloro substituent will influence these fragmentation pathways.[3]

Protocol 1: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer via direct infusion.

  • Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peak [M+H]⁺. Utilize the instrument's software to calculate the most likely elemental composition, which should match C₈H₁₂ClN₃. Verify the characteristic 3:1 isotopic pattern for the chlorine atom.

Part 2: Identifying the Scaffolding - Spectroscopic Analysis

With the molecular formula confirmed, the next phase involves identifying the core functional groups and piecing together the atomic framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Trustworthiness: FT-IR is a rapid and reliable technique for identifying the presence of key functional groups. It serves as a self-validating check on the proposed structure. For our target molecule, we expect to see characteristic vibrations for the N-H bonds of both the piperidine and pyrazole rings, as well as C-H and C-N bonds.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchPyrazole & Piperidine NH
3150 - 3000C-H StretchAromatic (Pyrazole)
2950 - 2800C-H StretchAliphatic (Piperidine)
1600 - 1450C=C, C=N StretchPyrazole Ring
850 - 750C-Cl StretchAryl Halide

The presence of a broad band around 3300 cm⁻¹ would be strong evidence for the N-H groups, while the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would rule out many alternative structures.[6][7][8]

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Authoritative Grounding: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[2] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.[1][9][10]

NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Fragments cluster_final Final Assembly H1 ¹H NMR (Proton Environment & Integration) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC Pyrazole Pyrazole Fragment H1->Pyrazole C13 ¹³C & DEPT (Carbon Count & Type) C13->HSQC C13->HSQC Piperidine Piperidine Fragment COSY->Piperidine HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Final Complete Structure (Connectivity Confirmed) HMBC->Final Piperidine->Final Pyrazole->Final

Caption: A logical workflow for NMR-based structure elucidation.

2.2.1 ¹H and ¹³C NMR - The Building Blocks
  • ¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons). We expect to see signals for the piperidine ring protons, the pyrazole C5-H, and the two N-H protons.

  • ¹³C NMR (with DEPT): Reveals the number of unique carbon environments. A DEPT-135 experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.[10] We expect 8 unique carbon signals.

Predicted NMR Data for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Atom Position¹H Chemical Shift (δ, ppm) (Expected Range)¹³C Chemical Shift (δ, ppm) (Expected Range)DEPT-135 Phase
Piperidine C2, C6 (α)~2.6 - 3.2~45 - 50Negative (CH₂)
Piperidine C3 (β)~2.8 - 3.5~35 - 40Positive (CH)
Piperidine C4, C5 (γ, β')~1.5 - 2.2~25 - 35Negative (CH₂)
Pyrazole C3-~140 - 150No Signal (Quaternary)
Pyrazole C4-~105 - 115No Signal (Quaternary)
Pyrazole C5~7.5 - 7.8~125 - 135Positive (CH)
Piperidine N-HBroad, variable--
Pyrazole N-HBroad, variable--

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The piperidine ring protons will exhibit complex splitting patterns due to diastereotopicity and chair conformations.[11]

2.2.2 2D NMR - Connecting the Pieces

While 1D NMR suggests the presence of the two ring systems, 2D NMR is required to prove their connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2] It will be instrumental in tracing the connectivity within the piperidine ring spin system, confirming which protons are adjacent.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that directly correlates each proton to the carbon it is attached to.[12][13] It allows for the unambiguous assignment of protonated carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It reveals correlations between protons and carbons that are 2-4 bonds away.[12][14] The critical correlations to observe are those between the piperidine protons (especially at C2 and C3) and the pyrazole carbons (C3, C4, C5). This will definitively prove the linkage between the two rings.

Caption: Key HMBC correlations confirming the pyrazole-piperidine link.

Protocol 3: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (≥400 MHz).

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. The HMBC experiment should be optimized to observe correlations over a range of coupling constants (e.g., 8 Hz).[12]

  • Data Processing and Interpretation:

    • Assign all signals in the ¹H and ¹³C spectra.

    • Use COSY to map out the proton-proton network of the piperidine ring.

    • Use HSQC to assign all protonated carbons.

    • Critically, use the HMBC spectrum to find the cross-peaks linking the piperidine H3 proton to the pyrazole C4 and C5 carbons, and the piperidine H2/H4 protons to the pyrazole C3 carbon. This confirms the C3-C3 linkage.

Part 3: The Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation.

Protocol 4: X-ray Crystallography Workflow
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Validation: The final refined structure should have low R-factors and residual electron density, confirming a high-quality model. The resulting structure will definitively validate the C3-C3 linkage, the 4-chloro substitution on the pyrazole, and the conformation of the piperidine ring.

Conclusion

The structure elucidation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a systematic process of inquiry that builds from the general to the specific. It begins with establishing the molecular formula via High-Resolution Mass Spectrometry , which provides the elemental puzzle pieces. FT-IR spectroscopy then offers a rapid confirmation of the key functional groups, ensuring the core structural motifs are present.

The centerpiece of the elucidation is a comprehensive suite of NMR experiments . ¹H and ¹³C NMR provide the initial atomic census, while 2D techniques like COSY, HSQC, and particularly HMBC, serve as the logical tools to connect these atoms, definitively establishing the challenging C3-C3 linkage between the piperidine and pyrazole rings. Finally, X-ray crystallography , when achievable, provides the ultimate and irrefutable 3D confirmation of the molecular architecture.

By following this multi-faceted, self-validating approach, researchers can achieve complete confidence in the assigned structure, a critical prerequisite for advancing any chemical entity through the research and development pipeline.

References

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). Available from: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available from: [Link]

  • Journal of the Chemical Society B. Electron-impact induced fragmentations of pyrazoles. Available from: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available from: [Link]

  • Scribd. HSQC vs HMBC: Key Differences Explained. Available from: [Link]

  • ResearchGate. How does 2D NMR help to elucidate chemical structure?. (2021). Available from: [Link]

  • PubChem. 1H-Pyrazole, 4-chloro-. Available from: [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023). Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

  • IRD India. Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. Available from: [Link]

  • ACS Publications. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013). Available from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • RSC Publishing. A vibrational assignment for pyrazole. Available from: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. (2019). Available from: [Link]

  • ResearchGate. Data of FT-IR of compounds (2a-h). Available from: [Link]

Sources

Exploratory

Synthesis of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The 3-(1H-pyrazol-3-yl)piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the development of kinase inhibitors (e.g., Crizotini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 3-(1H-pyrazol-3-yl)piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the development of kinase inhibitors (e.g., Crizotinib analogs), GPCR modulators, and androgen receptor antagonists. The addition of a chlorine atom at the C4 position of the pyrazole ring often enhances metabolic stability, increases lipophilicity, and improves target binding affinity through favorable halogen bonding interactions.

As a Senior Application Scientist, I have designed this whitepaper to provide a robust, scalable, and self-validating synthetic route for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine .

Retrosynthetic Strategy: The synthesis is driven by a highly logical disconnection approach:

  • Deprotection: The target is accessed via acidic cleavage of a tert-butyl carbamate (Boc) protecting group.

  • Halogenation: The C4-chlorine is introduced late-stage via highly regioselective electrophilic aromatic substitution.

  • Heterocycle Construction: The pyrazole core is assembled using a Knorr-type condensation between a β -dimethylamino enone (enaminone) and hydrazine.

  • Carbon Framework: The enaminone is derived from a methyl ketone, which is cleanly synthesized from commercially available 1-Boc-piperidine-3-carboxylic acid via a Weinreb amide intermediate. (Note: While this guide details the racemic synthesis, enantiopure (R)- or (S)-products can be seamlessly accessed by utilizing the corresponding chiral starting materials).

SynthesisWorkflow SM 1-Boc-piperidine-3-carboxylic acid Step1 Weinreb Amidation SM->Step1 Int1 Weinreb Amide Step1->Int1 Step2 Grignard Addition Int1->Step2 Int2 Methyl Ketone Step2->Int2 Step3 Enaminone Formation Int2->Step3 Int3 Enaminone Intermediate Step3->Int3 Step4 Pyrazole Cyclization Int3->Step4 Int4 1-Boc-3-(1H-pyrazol-3-yl)piperidine Step4->Int4 Step5 Electrophilic Chlorination Int4->Step5 Int5 1-Boc-3-(4-chloro-1H-pyrazol-3-yl)piperidine Step5->Int5 Step6 Boc Deprotection Int5->Step6 Product 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Step6->Product

Fig 1: Six-step linear synthesis workflow for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Quantitative Data Summary

To facilitate rapid reaction planning and yield tracking, the quantitative parameters for the six-step workflow are summarized below.

StepTransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 AmidationMeNHOMe·HCl, EDC, HOBt20–251285–90
2 Grignard AdditionMeMgBr, THF0 to 25480–85
3 Enaminone FormationDMF-DMA, Toluene11012Telescoped
4 Pyrazole CyclizationNH 2​ NH 2​ ·H 2​ O, EtOH78475–82 (over 2 steps)
5 ChlorinationNCS, DMF20–251270–75
6 Deprotection4M HCl/Dioxane20–25495–99

Step-by-Step Methodologies & Mechanistic Causality

Every protocol detailed below is designed as a self-validating system. In-process controls (like TLC monitoring) and specific workup rationales are embedded to ensure experimental trustworthiness.

Step 1: Weinreb Amide Formation

Causality & Rationale: Direct addition of a Grignard reagent to a carboxylic acid or standard ester often leads to over-addition, yielding tertiary alcohols. Converting the acid to a Weinreb amide ensures that the initial Grignard addition forms a stable 5-membered metal chelate. This chelate resists further nucleophilic attack and only collapses to the desired ketone upon aqueous acidic workup.

Protocol:

  • Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 10 vol).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.2 equiv).

  • Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) dropwise to activate the coupling.

  • Stir at room temperature for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 1:1, KMnO 4​ stain). The acid spot should be completely consumed.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO 3​ (removes unreacted acid/HOBt), and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.

Step 2: Methyl Ketone Synthesis

Protocol:

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (10 vol) under an inert nitrogen atmosphere.

  • Cool to 0 °C. Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv) dropwise, maintaining the internal temperature below 5 °C.

  • Stir at room temperature for 4 hours. Validation: Monitor via TLC to ensure the disappearance of the Weinreb amide.

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl at 0 °C to safely destroy excess Grignard reagent and collapse the chelate. Extract with EtOAc (3 × 5 vol). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate to yield tert-butyl 3-acetylpiperidine-1-carboxylate.

Steps 3 & 4: Enaminone Formation and Pyrazole Cyclization

Causality & Rationale: Dimethylformamide dimethyl acetal (DMF-DMA) is a highly efficient one-carbon synthon for the preparation of enaminones . The reaction is entropically and enthalpically driven by the expulsion of methanol and dimethylamine gas at reflux. The resulting enaminone is highly electrophilic and undergoes a rapid Michael addition/imine formation cascade when exposed to hydrazine, yielding the pyrazole core.

PyrazoleMechanism Enaminone Enaminone (Electrophile) Adduct Hydrazone Intermediate Enaminone->Adduct + Hydrazine - H2O Hydrazine Hydrazine (Nucleophile) Hydrazine->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Pyrazole 1H-Pyrazole Core Cyclization->Pyrazole - HNMe2

Fig 2: Mechanism of pyrazole core formation via enaminone and hydrazine condensation.

Protocol:

  • Enaminone: Dissolve the methyl ketone (1.0 equiv) in anhydrous toluene (8 vol). Add DMF-DMA (2.0 equiv). Reflux (110 °C) for 12 hours. Concentrate in vacuo to remove toluene and unreacted DMF-DMA. Do not purify; use the crude enaminone immediately to prevent hydrolytic degradation.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol (10 vol). Add hydrazine hydrate (80% aqueous solution, 2.0 equiv).

  • Reflux the mixture (78 °C) for 4 hours.

  • Workup & Validation: Evaporate the ethanol. Dilute with EtOAc, wash with water and brine. Dry over Na 2​ SO 4​ and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5) to isolate tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

Step 5: Electrophilic Chlorination

Causality & Rationale: The C4 position of the pyrazole ring possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the most nucleophilic site for electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) in DMF is the gold-standard reagent for this transformation, providing a mild, controlled source of electrophilic chlorine ( Cl+ ) without the harsh oxidizing conditions of Cl2​ gas .

ChlorinationMechanism Pyrazole 1H-Pyrazole (Nucleophile) PiComplex Arenium Ion (Sigma Complex) Pyrazole->PiComplex C4 Attack NCS NCS (Cl+ Source) NCS->PiComplex Product 4-Chloro-1H-pyrazole PiComplex->Product Deprotonation - Succinimide

Fig 3: Electrophilic aromatic substitution mechanism for C4-chlorination using NCS.

Protocol:

  • Dissolve the pyrazole intermediate (1.0 equiv) in anhydrous DMF (5 vol).

  • Add N-Chlorosuccinimide (NCS, 1.05 equiv) in portions at room temperature.

  • Stir at room temperature for 12 hours. Note: Wrap the flask in aluminum foil to exclude light, preventing unwanted radical chlorination side-reactions.

  • Workup & Validation: Quench with water (15 vol). Extract with EtOAc. Wash the organic layer extensively with water (5 × 5 vol) to completely remove DMF and the succinimide byproduct, followed by a final brine wash. Dry, concentrate, and purify via flash chromatography to yield tert-butyl 3-(4-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate.

Step 6: Boc Deprotection

Protocol:

  • Dissolve the chlorinated intermediate (1.0 equiv) in DCM (5 vol).

  • Add 4M HCl in dioxane (10.0 equiv) dropwise at 0 °C.

  • Stir at room temperature for 4 hours. Validation: The product will typically crash out of solution as a white precipitate. TLC will show baseline retention of the product.

  • Workup: Filter the precipitate, wash thoroughly with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to afford the final 3-(4-Chloro-1H-pyrazol-3-yl)piperidine hydrochloride salt in high purity.

References

  • N-Chlorosuccinimide (NCS) Source: Organic Chemistry Portal URL:[Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water Source: ResearchGate URL:[Link]

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Abstract This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, a heterocyclic compound of intere...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific principles and detailed experimental protocols necessary for its characterization. The synthesis of theoretical data with practical, field-proven insights aims to create a self-validating framework for the analytical confirmation of this molecule.

Introduction and Molecular Structure

The compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a bifunctional molecule featuring a saturated piperidine ring linked to a substituted aromatic pyrazole ring. The piperidine moiety is a common scaffold in pharmaceuticals, and pyrazole derivatives are known for a wide range of biological activities.[1][2] The presence of a chlorine atom on the pyrazole ring introduces a specific isotopic signature, particularly in mass spectrometry, that is crucial for its identification.

Accurate structural confirmation is the bedrock of chemical research and drug development. A combination of NMR, IR, and MS provides a multi-faceted and definitive characterization of the molecule's identity, purity, and structural integrity. This guide will deconstruct the predicted spectral output from each technique.

Below is the chemical structure of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine with a numbering system that will be used for the assignment of NMR signals.

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. [3]

Predicted IR Absorption Bands

The IR spectrum of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is expected to show the following key absorption bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 3100 (Broad)N-H StretchPyrazole & Piperidine N-H
3050 - 3000C-H StretchAromatic C-H (Pyrazole)
2950 - 2850C-H StretchAliphatic C-H (Piperidine)
1600 - 1550C=N StretchPyrazole Ring
1500 - 1450C=C StretchPyrazole Ring
1100 - 1000C-N StretchPiperidine C-N
800 - 750C-Cl StretchAryl-Chloride

The presence of a broad band in the 3300-3100 cm⁻¹ region is a strong indicator of the N-H groups. The distinction between aromatic and aliphatic C-H stretches is also a key diagnostic feature. [4][5]

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. [6]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₈H₁₂ClN₃, with a monoisotopic mass of 185.07 g/mol . [7]* Isotopic Pattern: A crucial feature will be the presence of a prominent M+2 peak at approximately m/z 187. This is due to the natural abundance of the ³⁷Cl isotope, which is about one-third that of the ³⁵Cl isotope. The expected intensity ratio of the M⁺ to M+2 peaks will be approximately 3:1.

  • Ionization: Electrospray Ionization (ESI) in positive mode is well-suited for this molecule due to the basic nitrogen atoms, which will readily accept a proton to form the [M+H]⁺ ion at m/z 186 and 188 (for the ³⁵Cl and ³⁷Cl isotopes, respectively).

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the [M+H]⁺ precursor ion will reveal characteristic fragmentation pathways. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to α-cleavage or ring-opening events. [6][8] A primary fragmentation pathway is expected to be the cleavage of the piperidine ring, which is a common behavior for such structures. [6]The pyrazole ring is relatively stable but can also undergo fragmentation, such as the loss of HCN. [9]

G parent [M+H]⁺ m/z 186/188 frag1 Loss of NH₃ m/z 169/171 parent->frag1 -NH₃ frag2 Piperidine Ring Cleavage m/z 157/159 parent->frag2 -C₂H₅ frag4 Loss of Piperidine Moiety m/z 101/103 parent->frag4 -C₅H₁₀N frag3 Loss of Pyrazole Ring m/z 84 frag2->frag3 -C₄H₄ClN₂

Caption: Predicted key fragmentation pathways for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-Time-of-Flight (ESI-TOF) or Orbitrap instrument, for accurate mass measurements.

  • Data Acquisition:

    • Ionization Mode: Use ESI in positive ion mode. [10] * Full Scan: Acquire a full scan spectrum (e.g., over a range of m/z 50-500) to identify the protonated molecule [M+H]⁺ and confirm its isotopic pattern.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 186) as the precursor ion and perform a product ion scan to generate the fragmentation spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.

Integrated Spectroscopic Analysis

While each technique provides valuable data, their combined power lies in integrated analysis.

  • MS confirms the molecular weight and elemental formula (via accurate mass and isotopic pattern).

  • IR confirms the presence of key functional groups (N-H, C-H, C=N, C-Cl).

  • NMR provides the definitive connectivity map, showing how the atoms are connected to form the final structure.

Together, these three spectroscopic pillars provide an unambiguous and robust confirmation of the chemical identity and structure of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, a critical requirement for any further research or development activities.

References

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  • Request PDF. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Retrieved from [Link]

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  • Kumar, S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Heliyon, 11(23), e31419. [Link]

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  • Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

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Exploratory

Introduction: The Serendipitous Birth of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its journey from a laboratory curiosity to a "privileged scaffold" in blockbuster pharmaceuticals is a compelling narrative of serendipity, systematic investigation, and rational drug design. The term 'pyrazole' was first coined by German chemist Ludwig Knorr in 1883, marking the beginning of over a century of exploration into this versatile molecule.[1][3] This guide provides an in-depth exploration of the discovery and history of pyrazole compounds, detailing the foundational synthetic methodologies, the evolution of their therapeutic applications, and the chemical principles that ensure their enduring legacy in drug discovery.

The pyrazole ring's utility stems from its unique combination of properties. It can serve as a bioisostere for arene or heterarene rings, often enhancing pharmacological potency and improving physicochemical properties like solubility and lipophilicity.[4][5] Furthermore, the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, allowing for critical interactions with biological targets.[4] This dual nature, coupled with its metabolic stability, has made the pyrazole nucleus a recurring motif in drugs targeting a vast array of clinical conditions, from inflammation and cancer to infectious diseases and cardiovascular disorders.[4][6]

Part 1: Foundational Discoveries and Early Synthetic Routes

The history of pyrazoles is inextricably linked to the birth of the pharmaceutical industry itself. The initial discoveries laid the groundwork for synthetic medicinal chemistry, demonstrating that laboratory-synthesized compounds could possess potent therapeutic effects.

The Landmark Synthesis of Antipyrine by Ludwig Knorr

In 1883, while working on quinine derivatives, Ludwig Knorr serendipitously synthesized the first pyrazole-based drug, Antipyrine (phenazone).[3] This discovery was a landmark event, yielding one of the first commercially successful synthetic drugs and fundamentally shaping the future of pharmacology.[3] Knorr's work established the pyrazole core as a source of potent analgesic and antipyretic agents.

A few years later, in 1898, Hans von Pechmann reported the first synthesis of the parent, unsubstituted pyrazole ring by reacting diazomethane with acetylene.[3] These foundational syntheses unlocked the potential of pyrazole chemistry, paving the way for the creation of countless derivatives.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Method

The most fundamental and enduring method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[7][8] This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] The reaction's simplicity and the ready availability of starting materials have made it a cornerstone of heterocyclic chemistry for over a century.

The causality behind this reaction's success lies in the inherent reactivity of the starting materials. The hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.[9] A critical consideration in the Knorr synthesis, especially with unsymmetrical dicarbonyl compounds, is the potential for the formation of two different regioisomers, which often requires careful control of reaction conditions or subsequent separation.[7][10]

Knorr_Synthesis_Workflow Figure 1: Generalized Workflow of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products R1 1,3-Dicarbonyl Compound P1 Cyclocondensation (Nucleophilic Attack) R1->P1 Reacts with R2 Hydrazine Derivative R2->P1 P2 Dehydration P1->P2 Intermediate Formation Pr1 Substituted Pyrazole P2->Pr1 Aromatization Pr2 Water P2->Pr2

Caption: Figure 1: Generalized Workflow of the Knorr Pyrazole Synthesis.

Part 2: The Rise of Pyrazoles in Modern Drug Discovery

While the initial discoveries focused on analgesic and antipyretic properties, the 20th and 21st centuries have witnessed an explosion in the therapeutic applications of pyrazole compounds. There are now over 50 pyrazole-containing synthetic medicines on the market globally, with the US FDA approving more than 30 since 2011 alone.[4] This success is a testament to the scaffold's versatility and its role as a privileged structure in medicinal chemistry.

Case Study: Celecoxib and the COX-2 Revolution

Perhaps the most famous pyrazole-containing drug is Celecoxib (Celebrex), a selective COX-2 inhibitor launched for the treatment of inflammation and pain.[7][11] The development of Celecoxib was a triumph of rational drug design. Scientists identified that the pyrazole core, when appropriately substituted, could selectively bind to the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation, while sparing the COX-1 enzyme, which has a protective role in the stomach lining. This selectivity was a major therapeutic advance, reducing the gastrointestinal side effects associated with older non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole ring itself acts as a bioisostere for an aryl group, improving the drug's lipophilicity and solubility, and facilitating better binding within the receptor pocket.[4]

The Pyrazole Scaffold as a Versatile Bioisostere

The concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to retain or enhance biological activity—is central to the success of pyrazoles. The pyrazole ring is an excellent bioisostere for various groups, particularly phenyl and imidazole rings.[4][5]

  • Replacing Arenes: Pyrazole can replace a benzene ring, leading to enhanced potency and improved physicochemical properties.[4]

  • Replacing Phenols: As a hydrogen-bond donating heterocycle, pyrazole can serve as a more lipophilic and metabolically stable bioisostere for phenol.[5]

  • Replacing Imidazoles: In the development of angiotensin II receptor antagonists, researchers successfully replaced the imidazole moiety of Losartan with a pyrazole ring, resulting in compounds with similar potency.[4]

This bioisosteric versatility allows medicinal chemists to fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile.

Bioisostere_Concept Figure 2: Pyrazole as a Bioisosteric Replacement cluster_replacement Bioisosteric Replacement cluster_properties Improved Properties Original Lead Compound Phenyl Ring R Pyrazole Modified Compound Pyrazole Ring R Original:f1->Pyrazole:f1 Replaced by Prop1 H-Bond Donor/ Acceptor Pyrazole:f1->Prop1 Prop2 Metabolic Stability Pyrazole:f1->Prop2 Prop3 Solubility Pyrazole:f1->Prop3

Caption: Figure 2: Pyrazole as a Bioisosteric Replacement.

A Spectrum of Therapeutic Applications

The structural versatility of the pyrazole nucleus has led to its incorporation into drugs with a wide range of pharmacological activities.[12][13]

Drug Name Therapeutic Area Mechanism of Action Year Approved (Approx.)
Sildenafil (Viagra)Erectile DysfunctionPDE5 Inhibitor1998[5][14]
Celecoxib (Celebrex)Anti-inflammatorySelective COX-2 Inhibitor1999[7]
Rimonabant (Acomplia)Anti-obesity (Withdrawn)CB1 Receptor Inverse Agonist2006[5][7]
Ruxolitinib (Jakafi)Myelofibrosis, CancerJAK1/JAK2 Inhibitor2011[14][15]
Apixaban (Eliquis)AnticoagulantFactor Xa Inhibitor2012[5][11]
Niraparib (Zejula)Ovarian CancerPARP Inhibitor2017[4][14]
Lenacapavir HIV TreatmentHIV Capsid Inhibitor2022[14][15]

Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Scaffold.

Part 3: Experimental Protocols for Pyrazole Synthesis

To provide a practical context, this section details a representative protocol for a classical pyrazole synthesis. The trustworthiness of this protocol is rooted in its century-long application and refinement in countless laboratories.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via Knorr Condensation

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole from an α,β-unsaturated ketone (chalcone), which proceeds through a pyrazoline intermediate.

Objective: To synthesize a 1,3,5-trisubstituted pyrazole via the cyclocondensation of a chalcone derivative with a hydrazine derivative, followed by in-situ oxidation.

Materials:

  • α,β-Unsaturated ketone (e.g., Chalcone)

  • Hydrazine derivative (e.g., Phenylhydrazine)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Oxidizing agent (if required for aromatization, e.g., air, I₂, or Cu(II) salts)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α,β-unsaturated ketone (1 equivalent) in a suitable solvent like ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), add a base like sodium acetate to liberate the free hydrazine.

  • Cyclocondensation to Pyrazoline: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the non-aromatic pyrazoline intermediate. The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the chalcone, followed by cyclization.

  • Aromatization to Pyrazole: The pyrazoline intermediate is then oxidized to the stable pyrazole. In many cases, particularly when using acetic acid as a solvent or in the presence of air, this oxidation occurs spontaneously upon heating. For more resistant pyrazolines, a mild oxidizing agent can be added.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 1,3,5-trisubstituted pyrazole.

  • Characterization: The structure of the final product is confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16]

Conclusion and Future Perspectives

From its accidental discovery over 140 years ago, the pyrazole scaffold has evolved into one of the most important and frequently utilized heterocyclic systems in drug discovery.[3][17] Its journey from Antipyrine to modern kinase inhibitors and anticoagulants highlights the enduring power of fundamental synthetic chemistry and the principles of rational drug design.[11][14] The unique electronic properties, metabolic stability, and synthetic accessibility of the pyrazole ring ensure its continued prominence.[3]

Future research will likely focus on developing novel, more efficient, and stereoselective synthetic routes to complex pyrazole derivatives. Furthermore, the application of pyrazoles in new therapeutic areas, driven by computational modeling and high-throughput screening, will continue to expand. The legacy of Ludwig Knorr's foundational work is a powerful reminder that the exploration of simple heterocyclic systems can lead to profound advances in medicine and human health.

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Foundational

Purity and Characterization of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine: A Technical Guide

Executive Summary The compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine represents a highly versatile pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and prothrombin targeting agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine represents a highly versatile pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and prothrombin targeting agents. However, characterizing this scaffold presents two distinct analytical challenges: the basicity of the secondary piperidine amine (which drives chromatographic peak tailing) and the annular tautomerism of the pyrazole ring (which complicates nuclear magnetic resonance [NMR] interpretation).

As a Senior Application Scientist, the goal of this whitepaper is to move beyond standard operating procedures and explain the causality behind the analytical methods used to characterize this molecule. By understanding the physicochemical dynamics of the molecule, researchers can design self-validating workflows that meet stringent ICH Q6A regulatory specifications for new drug substances[1].

Physicochemical Profiling & Structural Dynamics

To develop robust analytical methods, we must first understand the structural dynamics of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in solution. The molecule contains two highly reactive nitrogen-containing rings:

  • The Piperidine Ring: A basic secondary amine with a pKa of approximately 10. In neutral or slightly acidic conditions, this nitrogen is fully protonated.

  • The Pyrazole Ring: An amphoteric heterocycle. Pyrazoles unsubstituted at the N1 position exist as a mixture of two rapidly interconverting tautomers[2].

Because the proton rapidly exchanges between the N1 and N2 positions of the pyrazole ring, the molecule exists in a state of dynamic equilibrium. This tautomerism is highly sensitive to solvent, temperature, and pH, dictating how the molecule behaves during both chromatography and spectroscopy[3].

G A 1H-Tautomer (Neutral) B 2H-Tautomer (Neutral) A->B Annular Tautomerism (Fast exchange) C Piperidine Protonation (Low pH) A->C +H+ (pKa ~10) B->C +H+ (pKa ~10)

Fig 1: Tautomeric equilibrium and pH-dependent protonation states of the scaffold.

Chromatographic Purity Assessment (HPLC-UV/MS)

The Challenge: Peak Tailing

When analyzing basic compounds like piperidine derivatives via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter severe peak tailing. This phenomenon occurs because ionized residual silanols (pKa ~3.5–4.5) on the silica stationary phase interact via secondary ion-exchange mechanisms with the protonated basic amine of the piperidine ring[4].

The Solution: Causality-Driven Method Development

To eliminate these secondary interactions, we must manipulate the mobile phase pH. Lowering the mobile phase pH below 3.0 ensures that the acidic silanol species on the stationary phase surface are fully protonated (neutralized), while the basic piperidine remains ionized[5]. This forces the analyte to interact solely via hydrophobic partitioning, restoring peak symmetry[6].

Step-by-Step Methodology: HPLC Method Development
  • Stationary Phase Selection: Select a highly deactivated, fully end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm). End-capping converts residual silanols into less polar functional groups, physically blocking basic analytes from interacting with the silica backbone[4].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) in highly purified LC-MS grade water (pH ~2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile. The low pH is the causal factor in suppressing silanol ionization[5].

  • Gradient Execution: Run a linear gradient from 5% to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation Step (System Suitability): Inject a known basic standard (e.g., amitriptyline) alongside the sample. Calculate the USP tailing factor ( T ). The system is validated only if T≤1.5 for the basic standard, proving that the column and mobile phase have successfully mitigated secondary silanol interactions[6].

Table 1: Optimized HPLC-UV Parameters
ParameterSpecificationRationale
Column End-capped C18 (1.7 µm)Minimizes secondary silanol interactions[4].
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Neutralizes silanols; protonates piperidine[5].
Mobile Phase B 0.1% TFA in AcetonitrilePromotes sharp elution and good peak symmetry.
Gradient 5% to 95% B over 5 minsBroad coverage for potential synthesis impurities.
Detection UV at 230 nm and 254 nmCaptures the pyrazole chromophore effectively.

Structural Characterization (NMR & HRMS)

The Challenge: Annular Tautomerism in NMR

The rapid proton exchange between the N1 and N2 atoms of the pyrazole ring occurs on a timescale that is comparable to the NMR acquisition timeframe. At room temperature, this results in the severe broadening or complete disappearance of the C3 and C5 carbon and proton signals, preventing unambiguous structural identification[7].

The Solution: Kinetic Suppression

To resolve these signals, we must slow down the kinetic rate of tautomeric exchange. This is achieved either by lowering the temperature (Variable Temperature NMR) or by utilizing a strongly hydrogen-bonding solvent like DMSO- d6​ , which stabilizes the tautomers through solvent-solute interactions[3].

Step-by-Step Methodology: NMR Elucidation
  • Sample Preparation: Dissolve 10–15 mg of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in 0.6 mL of DMSO- d6​ . Avoid CDCl 3​ , as its weak hydrogen-bonding capacity allows for rapid tautomeric exchange, leading to uninterpretable broad spectra[3].

  • 1D Acquisition: Acquire 1 H and 13 C spectra at 298 K (25 °C). Look for the characteristic upfield shift of the pyrazole C4 carbon (~110 ppm), which confirms the presence of the chloro-substitution[7].

  • Self-Validation Step (VT-NMR): If the pyrazole N-H signal (~12.5 ppm) or the C3/C5 signals remain broad, lower the probe temperature to 273 K. The system is validated when the broad signals coalesce into sharp, distinct peaks representing the individual 1H and 2H tautomers, confirming that the exchange rate has been successfully slowed[2].

  • 2D Correlation: Execute 1 H- 13 C HSQC and HMBC experiments to map the scalar couplings between the piperidine ring protons and the pyrazole C3 carbon, definitively proving the linkage position.

Table 2: Key NMR Diagnostic Signals (in DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityAssignmentNotes
1 H ~12.5 - 13.0Broad singletPyrazole N-HBroadened due to tautomeric exchange[2].
1 H ~7.6 - 7.9SingletPyrazole C5-HSharpens at lower temperatures[3].
13 C ~110.0SingletPyrazole C4Characteristic upfield shift due to C-Cl bond[7].
13 C ~138.0 - 142.0BroadPyrazole C3/C5Broadened by tautomerism at RT[7].

Comprehensive Analytical Workflow

To ensure compliance with ICH Q6A guidelines for new chemical entities, the purity and structural data must be synthesized into a cohesive Certificate of Analysis (CoA)[1]. The workflow below outlines the logical progression from sample preparation to final regulatory documentation.

Workflow cluster_0 Chromatographic Purity cluster_1 Structural Elucidation Step1 Sample Prep (Free Base vs. HCl Salt) Step2 HPLC-UV/DAD (Low pH, End-capped C18) Step1->Step2 Step4 1D/2D NMR (DMSO-d6, VT-NMR) Step1->Step4 Step3 LC-MS/MS (Trace Impurity Profiling) Step2->Step3 Step6 ICH Q6A Compliant Certificate of Analysis Step3->Step6 Step5 HRMS (Accurate Mass & Fragmentation) Step4->Step5 Step5->Step6

Fig 2: Analytical workflow for purity assessment and structural characterization.

Conclusion

The successful characterization of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine requires a deep understanding of its physicochemical properties. By anticipating the basicity of the piperidine ring and applying low-pH, end-capped chromatographic systems, analysts can eradicate peak tailing. Similarly, by recognizing the annular tautomerism of the pyrazole core and leveraging hydrogen-bonding solvents or VT-NMR, scientists can resolve complex spectral broadening. Implementing these causality-driven, self-validating protocols ensures that the resulting analytical data is robust, reproducible, and ready for regulatory submission.

References

  • [1] European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline." Europa.eu. Available at:[Link]

  • [4] Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com. Available at:[Link]

  • [6] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com. Available at:[Link]

  • [3] Beilstein Journals. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein-journals.org. Available at: [Link]

  • [5] Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatographyonline.com. Available at:[Link]

  • [7] MDPI. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Mdpi.com. Available at: [Link]

Sources

Exploratory

safety and handling of chlorinated pyrazole derivatives

Executive Summary Chlorinated pyrazole derivatives are privileged scaffolds in both pharmaceutical drug development and agrochemical formulation. From blockbuster kinase inhibitors to highly effective broad-spectrum inse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated pyrazole derivatives are privileged scaffolds in both pharmaceutical drug development and agrochemical formulation. From blockbuster kinase inhibitors to highly effective broad-spectrum insecticides like fipronil, the incorporation of a pyrazole ring—specifically functionalized with chlorine—drastically enhances lipophilicity, metabolic stability, and target binding affinity 1[1]. However, these exact physicochemical modifications introduce severe toxicological risks. This technical guide provides a comprehensive, causality-driven framework for the safety, handling, and self-validating synthesis of chlorinated pyrazoles.

Toxicological Profiling and Mechanistic Causality

Before handling any chlorinated pyrazole, one must understand why these compounds are hazardous. The pyrazole core is highly resistant to oxidation and reduction, meaning it persists in biological systems 1[1]. When halogenated, these derivatives often exhibit potent antagonism at the γ -aminobutyric acid (GABA) receptor.

By blocking the chloride channel, chlorinated pyrazoles prevent the influx of inhibitory chloride ions, leading to severe neuronal depolarization and central nervous system (CNS) hyperexcitation. This mechanism is the root cause of the acute toxicity (oral, dermal, and inhalation) associated with compounds like fipronil, which carries GHS hazard statements H301, H311, and H331 (Toxic if swallowed, in contact with skin, or if inhaled)2[2]. Furthermore, these compounds are highly lipophilic, leading to bioaccumulation and specific target organ toxicity through repeated exposure (H372) 3[3].

ToxicityPathway CP Chlorinated Pyrazole Exposure GABA GABA-A Receptor Binding CP->GABA High Affinity Cl_Block Chloride Channel Blockade GABA->Cl_Block Antagonism Depol Neuronal Depolarization Cl_Block->Depol Ion Imbalance Hyper CNS Hyperexcitation Depol->Hyper Action Potentials Tox Systemic Toxicity & Organ Damage Hyper->Tox Chronic Exposure

Mechanism of chlorinated pyrazole-induced CNS toxicity via GABA-A receptor antagonism.

Quantitative Hazard and Physicochemical Data

To establish appropriate engineering controls, we must benchmark the quantitative data of these derivatives. Table 1 summarizes the critical parameters that dictate our handling protocols.

Table 1: Physicochemical & Hazard Profiles of Key Chlorinated Pyrazoles

CompoundKey ApplicationAcute Toxicity (GHS)Environmental HazardStorage Temp / Conditions
Fipronil (800 WG) Agrochemical / InsecticideH301, H311, H331 (Toxic)H410 (Very toxic to aquatic life)Cool, dry, well-ventilated; away from UV[2]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Pharmaceutical IntermediateHarmful if swallowed/inhaledToxic to aquatic life2-8°C, tightly closed, inert atmosphere[4]
Pyraclostrobin FungicideModerate toxicity (oral)Very toxic to aquatic life< 50°C (Decomposes at 200°C)[5]

Rigorous Safety and Handling Protocols

The handling of chlorinated pyrazoles requires a zero-tolerance approach to exposure. The causality behind our safety protocols is directly linked to the physicochemical data above.

  • Engineering Controls: All weighing and dispensing must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-handling fume hood. Causality: Many chlorinated pyrazoles in solid form are not inherently explosive, but the accumulation and enrichment of fine dust in technical rooms lead to severe dust explosion hazards 2[2]. Local exhaust ventilation prevents this accumulation.

  • Personal Protective Equipment (PPE): Standard latex is insufficient. Operators must wear double-layered nitrile gloves (minimum 0.12 mm thickness) due to the high lipophilicity of these compounds, which facilitates rapid dermal absorption (H311) 3[3]. Safety goggles with side protection are mandatory to guard against splashes during solvation[2].

  • Spill Management and Disposal: Aqueous washing of spills into standard drains is strictly prohibited due to the H410 classification (long-lasting aquatic toxicity)[2][3]. Spills must be absorbed using inert materials (e.g., diatomaceous earth), collected in sealable hazardous waste containers, and routed to an approved industrial combustion plant[2]. Causality: High-temperature incineration (>1000°C) is required to break the robust C-Cl bonds and prevent the formation of toxic dioxin byproducts.

Self-Validating Experimental Protocols: Controlled Chlorination

Synthesizing chlorinated pyrazoles poses significant risks of over-chlorination and thermal runaway. The following protocol describes the C-4 chlorination of an N-substituted pyrazole using N-chlorosuccinimide (NCS). We utilize NCS rather than Cl2​ gas because NCS provides a controlled, slow release of chloronium ions, preventing the formation of di-chlorinated byproducts and mitigating the severe inhalation risks associated with gaseous halogens 6[6].

This protocol is designed as a self-validating system , meaning progression to the next step is gated by empirical analytical confirmation.

Table 2: Self-Validating Reaction Parameters for Pyrazole Chlorination

ParameterSetpointValidation MethodCausality / Rationale
Temperature 0°C to 25°CContinuous thermocouple loggingPrevents thermal degradation of the pyrazole ring and suppresses over-chlorination[4].
Conversion > 95%HPLC / TLC AliquotEnsures complete consumption of the starting material before quenching to simplify purification.
pH (Quench) 7.5 - 8.0Calibrated pH probeNeutralizes residual acid and unreacted electrophiles, ensuring safe extraction[4].

Step-by-Step Methodology:

  • Initiation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of the 1H-pyrazole precursor in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the vessel to 0°C using an ice-water bath. Slowly add 10.5 mmol of N-chlorosuccinimide (NCS) in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic electrophilic aromatic substitution, preventing localized hot spots.

  • Self-Validation Checkpoint 1 (Kinetics): Stir the reaction mixture at room temperature (25°C). After 2 hours, extract a 50 μ L aliquot, quench in aqueous NaHCO3​ , and analyze via TLC (Hexanes:EtOAc 3:1) and HPLC. Validation: Do not proceed until the precursor peak area is <5%. If incomplete, stir for an additional hour and re-test.

  • Quenching: Once validated, cool the mixture back to 0°C and slowly add 20 mL of saturated aqueous NaHCO3​ . Causality: The mild base neutralizes any generated HCl and safely quenches residual reactive species without hydrolyzing the pyrazole core 4[4].

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via recrystallization from an ethanol/water mixture[4].

  • Self-Validation Checkpoint 2 (Purity): Confirm the absence of the over-chlorinated byproduct via 1H NMR (monitoring the disappearance of the C-4 proton) and mass spectrometry.

SyntheticWorkflow Start 1H-Pyrazole Precursor (in DMF) Reaction Electrophilic Substitution (Controlled Temp: 25°C) Start->Reaction Reagent N-Chlorosuccinimide (NCS) Addition at 0°C Reagent->Reaction TLC Validation: TLC/HPLC (Check Conversion) Reaction->TLC Aliquot Test TLC->Reaction Incomplete (<95%) Quench Quench & Extraction (Aqueous NaHCO3) TLC->Quench Validated (>95%) Purify Recrystallization (EtOH/H2O) Quench->Purify Product Pure Chlorinated Pyrazole Purify->Product

Self-validating synthetic workflow for the controlled chlorination of pyrazole derivatives.

Storage and Long-Term Stability

Proper storage is the final critical component of handling. Chlorinated pyrazoles must be stored in tightly closed containers in cool, dry, and well-ventilated areas[2][3]. They must be kept away from strong oxidizing agents and direct sunlight. Causality: Prolonged exposure to UV light can induce photolytic cleavage of the C-Cl bond, generating highly reactive radical species that degrade the compound and pressurize the storage vessel 5[5].

References

  • Safety Data Sheet: Genfarm Fipronil 800 WG Insecticide Source: Genfarm URL:[Link]

  • MATERIAL SAFETY DATA SHEET ARGENT (Fipronil 5% SC) Source: PestoBazaar URL:[Link]

  • SAFETY DATA SHEET Fipronil 2.92% EC Source: Envu Global URL:[Link]

  • Pyraclostrobin (210) Evaluation Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities Source: MDPI URL:[Link]

Sources

Foundational

Unveiling the Dance of Molecules: A Technical Guide to Theoretical and Computational Studies of Pyrazole-Piperidine Interactions

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazole-piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole-piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The nuanced, non-covalent interactions between these two heterocyclic rings are pivotal in dictating the conformational preferences, pharmacokinetic properties, and ultimately, the biological activity of a vast array of drug candidates. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings and computational methodologies employed to elucidate these critical interactions. Moving beyond a mere recitation of protocols, this document delves into the "why" behind experimental choices, offering a self-validating framework for robust and reproducible in-silico research. We will journey from the fundamental principles of non-covalent forces to the practical application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, equipping researchers with the knowledge to dissect and leverage the intricate dance of pyrazole-piperidine interactions in their own drug discovery endeavors.

The Significance of Pyrazole-Piperidine Interactions in Drug Discovery

The prevalence of the pyrazole-piperidine motif in pharmaceuticals is a testament to its remarkable versatility and "drug-like" properties.[1][2][3][4] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor.[5][6] This dual nature allows for a wide range of interactions with biological targets.[5][7] Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, typically imparts improved solubility and metabolic stability to a molecule.[8] The strategic combination of these two rings has led to the development of potent inhibitors for a variety of enzymes and receptors.[3][9][10]

The subtle interplay of non-covalent forces between the pyrazole and piperidine moieties governs the overall three-dimensional structure of the molecule. These interactions, though individually weak, collectively exert a profound influence on the molecule's ability to bind to its target protein. A thorough understanding of these forces is therefore paramount for rational drug design and optimization.

Theoretical Foundations of Pyrazole-Piperidine Interactions

The interaction between a pyrazole and a piperidine molecule is primarily governed by a symphony of non-covalent forces. A firm grasp of these fundamental principles is essential for interpreting computational results and making informed decisions in molecular design.

Hydrogen Bonding: The Principal Conductor

Hydrogen bonding is arguably the most significant non-covalent interaction in pyrazole-piperidine complexes.[11][12][13] The pyrrole-like NH group of the pyrazole ring is an excellent hydrogen bond donor, while the pyridine-like nitrogen atom can act as a hydrogen bond acceptor.[5] The nitrogen atom of the piperidine ring is a strong hydrogen bond acceptor.

The most common hydrogen bonding motifs are:

  • N-H···N: The pyrazole NH group donates a hydrogen bond to the piperidine nitrogen.

  • C-H···N: Activated C-H bonds on the pyrazole ring can also participate in weaker hydrogen bonds with the piperidine nitrogen.

  • N-H···π: The pyrazole NH group can interact with the electron cloud of aromatic rings, though this is less relevant in the direct interaction with the saturated piperidine ring.

The strength and geometry of these hydrogen bonds are critical in determining the orientation of the two rings relative to each other.

Van der Waals Forces: The Supporting Ensemble

Van der Waals forces, arising from temporary fluctuations in electron density, are ubiquitous and play a crucial role in the close packing of molecules. While individually weaker than hydrogen bonds, their cumulative effect can be substantial, especially in larger molecules where surface contact is maximized.

Electrostatic Interactions: The Underlying Rhythm

The distribution of electron density in both pyrazole and piperidine rings is not uniform, leading to permanent dipole moments. These dipoles interact, contributing to the overall electrostatic energy of the complex. The nitrogen atoms in both rings are regions of higher electron density (negative electrostatic potential), while the hydrogen atoms attached to nitrogen or carbon are regions of lower electron density (positive electrostatic potential).

Computational Methodologies: A Practical Guide

Computational chemistry provides a powerful toolkit for investigating pyrazole-piperidine interactions at the atomic level.[14] This section offers a detailed, step-by-step guide to the most common and robust computational methods.

Density Functional Theory (DFT): The High-Resolution Microscope

DFT is a quantum mechanical method that allows for the accurate calculation of the electronic structure and properties of molecules.[15] It offers a good balance between computational cost and accuracy for studying non-covalent interactions.[16][17][18]

Experimental Protocol: DFT Analysis of a Pyrazole-Piperidine Dimer

This protocol outlines the steps for performing a DFT analysis of a simple pyrazole-piperidine dimer to determine its optimized geometry and interaction energy.

1. Building the Initial Geometry:

  • Construct individual 3D models of pyrazole and piperidine using a molecular modeling software (e.g., Avogadro, GaussView).
  • Position the two molecules in a physically reasonable orientation that allows for potential hydrogen bonding (e.g., with the pyrazole NH pointing towards the piperidine N). This will be the starting point for the geometry optimization.

2. Geometry Optimization:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.
  • Method: B3LYP functional is a widely used and reliable choice for this type of system.[18][19]
  • Basis Set: 6-311G(d,p) or a larger basis set is recommended to accurately describe the electron distribution and polarization.[15][20]
  • Keyword Example (Gaussian): #p B3LYP/6-311G(d,p) opt
  • Rationale: This step calculates the lowest energy conformation of the pyrazole-piperidine dimer, providing the optimized bond lengths, angles, and dihedral angles.

3. Frequency Analysis:

  • Keyword Example (Gaussian): #p B3LYP/6-311G(d,p) freq
  • Rationale: This calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). It also provides thermodynamic data such as zero-point vibrational energy (ZPVE).

4. Interaction Energy Calculation:

  • To calculate the binding energy of the complex, you need to perform single-point energy calculations on the optimized dimer and on the individual pyrazole and piperidine molecules (monomers) in the same geometry they adopt in the dimer.
  • The interaction energy (ΔE) is then calculated as: ΔE = E_dimer - (E_pyrazole + E_piperidine)
  • Basis Set Superposition Error (BSSE) Correction: It is essential to correct for BSSE, which is an artificial stabilization of the complex due to the "borrowing" of basis functions between the monomers. The Counterpoise method is the standard approach.
  • Keyword Example (Gaussian): #p B3LYP/6-311G(d,p) opt counterpoise=2 (for optimization with counterpoise correction) or perform single point calculations on the optimized geometry.

Data Presentation: DFT Calculation Summary

ParameterValue
DFT FunctionalB3LYP
Basis Set6-311G(d,p)
Optimized H-bond distance (N-H···N)Calculated Value Å
Interaction Energy (uncorrected)Calculated Value kcal/mol
BSSE CorrectionCalculated Value kcal/mol
Interaction Energy (BSSE corrected)Calculated Value kcal/mol
Quantum Theory of Atoms in Molecules (QTAIM): Characterizing the Bonds

QTAIM is a powerful theoretical framework that allows for the analysis of the electron density topology to characterize chemical bonds and non-covalent interactions.[21]

Experimental Protocol: QTAIM Analysis

  • Generate a Wavefunction File: After the DFT geometry optimization, generate a wavefunction file (e.g., a .wfn or .wfx file) from the calculation.

  • Perform QTAIM Analysis: Use a program like AIMAll or Multiwfn to analyze the wavefunction file.[22]

  • Identify Bond Critical Points (BCPs): Look for BCPs between the pyrazole and piperidine molecules. The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond or interaction.

  • Analyze BCP Properties: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction.

    • Hydrogen Bonds: Typically characterized by low ρ and small, positive ∇²ρ values.

Data Presentation: QTAIM Parameters for Key Interactions

InteractionElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
N-H···NCalculated ValueCalculated Value
C-H···NCalculated ValueCalculated Value
Molecular Dynamics (MD) Simulations: Capturing the Dynamics

While DFT provides a static picture of the interaction, MD simulations allow for the exploration of the dynamic behavior of the pyrazole-piperidine complex over time, taking into account temperature and solvent effects.[23]

Experimental Protocol: MD Simulation of a Pyrazole-Piperidine Complex in Water

  • System Setup:

    • Place the optimized pyrazole-piperidine dimer in the center of a simulation box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions if the system has a net charge.

  • Force Field Selection:

    • Choose a suitable force field that accurately describes both pyrazole and piperidine (e.g., GAFF, OPLS-AA).

  • Minimization:

    • Perform an energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system under constant pressure and temperature (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space adequately.

  • Analysis:

    • Analyze the trajectory to study the stability of the hydrogen bonds, radial distribution functions (RDFs) to understand the solvation shell structure, and root-mean-square deviation (RMSD) to assess the conformational stability of the complex.

Visualization and Interpretation

Visualizing the results of computational studies is crucial for gaining intuitive insights into the pyrazole-piperidine interactions.

Molecular Electrostatic Potential (MEP) Surfaces

MEP surfaces are valuable for visualizing the charge distribution around a molecule.[24] Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor). This can help in predicting the most likely sites for electrophilic and nucleophilic attack, as well as the preferred orientation for intermolecular interactions.

MEP_Surface cluster_pyrazole Pyrazole cluster_piperidine Piperidine Py_N_neg N (Negative ESP) Py_NH_pos N-H (Positive ESP) Interaction Electrostatic Interaction Py_NH_pos->Interaction H-bond Donor Pip_N_neg N (Negative ESP) Interaction->Pip_N_neg H-bond Acceptor

Caption: Electrostatic potential surfaces illustrating interaction sites.

Non-Covalent Interaction (NCI) Plots

NCI plots are a powerful visualization technique that highlights regions of non-covalent interactions in real space. They are typically colored based on the sign of the second eigenvalue of the electron density Hessian, which distinguishes between attractive (blue/green) and repulsive (red) interactions.

Computational Workflow Diagram

A clear workflow diagram can help in understanding the logical sequence of a computational study.

Computational_Workflow Start 1. Initial Structure (Pyrazole + Piperidine) DFT_Opt 2. DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Start->DFT_Opt Freq 3. Frequency Analysis (Confirm Minimum) DFT_Opt->Freq Energy 4. Interaction Energy Calculation (with BSSE) DFT_Opt->Energy QTAIM 5. QTAIM Analysis (Characterize Interactions) DFT_Opt->QTAIM MD_Setup 6. MD System Setup (Solvation & Force Field) DFT_Opt->MD_Setup End Results & Interpretation Energy->End QTAIM->End MD_Sim 7. MD Simulation (Equilibration & Production) MD_Setup->MD_Sim Analysis 8. Trajectory Analysis (H-bonds, RMSD, RDFs) MD_Sim->Analysis Analysis->End

Sources

Exploratory

The 4-Chloro-1H-Pyrazole Scaffold: A Comprehensive Technical Guide on Synthesis, Structural Biology, and Pharmacological Applications

Executive Summary The pyrazole ring is a five-membered, π-excessive heterocycle characterized by two adjacent nitrogen atoms—one pyrrole-like (N1, proton donor) and one pyridine-like (N2, proton acceptor)[1]. This amphot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a five-membered, π-excessive heterocycle characterized by two adjacent nitrogen atoms—one pyrrole-like (N1, proton donor) and one pyridine-like (N2, proton acceptor)[1]. This amphoteric nature allows pyrazoles to participate in complex hydrogen-bonding networks and coordinate with transition metals[1]. Among its derivatives, 4-chloro-1H-pyrazole has emerged as a privileged scaffold in medicinal chemistry and agrochemicals. The introduction of a chlorine atom at the C4 position significantly alters the physicochemical profile of the molecule: it increases lipophilicity, modulates the pKa of the N-H bond, and provides a distinct steric bulk that perfectly complements hydrophobic pockets in various biological targets, such as cyclin-dependent kinases (CDKs)[2] and sterol 14α-demethylase[3].

Structural and Physicochemical Profiling

Understanding the solid-state and solution-phase behavior of 4-chloro-1H-pyrazole is critical for rational drug design. Crystallographic studies reveal that 4-chloro-1H-pyrazole forms trimeric hydrogen-bonding motifs in the solid state[1][4]. Interestingly, it is isostructural with its bromo analogue, whereas the fluoro and iodo analogues form non-isostructural catemeric chains[1].

Causality in Structural Design : The C4 position of the pyrazole ring is the most electron-rich site due to the +M (mesomeric) effect of the adjacent nitrogen atoms. Consequently, it is highly susceptible to electrophilic aromatic substitution[5]. Halogenating this position not only blocks metabolic oxidation at C4 but also creates a highly stable, electron-withdrawing vector that strengthens the hydrogen-bond donating capacity of the N1 proton—a crucial factor for kinase hinge-region binding[2].

Advanced Synthetic Methodologies

The synthesis and functionalization of 4-chloropyrazoles have evolved from harsh, multi-step processes to elegant, catalytic, and one-pot methodologies. Below are field-proven protocols designed as self-validating systems.

Protocol 1: One-Pot Direct Cyclization and Chlorination using TCCA

Traditional synthesis requires the pre-formation of the pyrazole core followed by chlorination using hazardous reagents like Cl₂ gas. A modern, metal-free approach utilizes 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorine source[6].

Causality : TCCA provides a controlled release of electrophilic chlorine (Cl⁺). When conducted in 2,2,2-trifluoroethanol (TFE), the highly polar yet low-nucleophilicity solvent stabilizes the transition state of the cyclization without competing for the electrophile[7].

Step-by-Step Methodology :

  • Initiation : In a 50 mL round-bottom flask, dissolve the hydrazine derivative (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of TFE[7].

  • Reagent Addition : Slowly add TCCA (0.4 mmol) portion-wise to the stirring solution at 30 °C[7]. Self-Validation: The portion-wise addition prevents thermal runaway; a slight color change indicates the formation of the active chlorinating species.

  • Monitoring : Stir the reaction for 4 hours. Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:3) eluent. The complete disappearance of the lower-Rf hydrazine spot validates the reaction's endpoint.

  • Quenching & Isolation : Quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual TCCA. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[6].

  • Purification : Purify the crude residue via silica gel column chromatography to yield the 4-chloropyrazole derivative (yields up to 92%)[7].

Synthesis_Workflow Hydrazine Hydrazine + 1,3-Dicarbonyl Condensation Hydrazone Formation & Cyclization Hydrazine->Condensation TCCA TCCA (Oxidant & Cl Source) in TFE Solvent at 30°C TCCA->Condensation Facilitates Chlorination Electrophilic C4-Chlorination & Aromatization TCCA->Chlorination Cl+ Transfer Condensation->Chlorination Intermediate Product 4-Chloro-1H-Pyrazole Derivative Chlorination->Product Yields up to 92%

Figure 1: One-pot direct cyclization and chlorination workflow utilizing TCCA.

Protocol 2: Organocatalytic Halogenation of Pyrazoles

For late-stage functionalization of complex pyrazole-containing drugs, harsh oxidants are unsuitable. Gallocyanine, an organic dye, can catalyze the halogenation using N-chlorosuccinimide (NCS)[5].

Causality : Gallocyanine acts as a halogen-transfer agent, activating the N-Cl bond of NCS via non-covalent interactions. This bypasses the need for transition metals or photoredox conditions, preserving sensitive functional groups[5].

Step-by-Step Methodology :

  • Setup : Dissolve the 1-arylpyrazole substrate (1.0 mmol) in acetonitrile (5 mL) at room temperature[5].

  • Catalysis : Add NCS (1.05 mmol) and gallocyanine catalyst (5 mol%)[5].

  • Reaction & Validation : Stir for 15 minutes. The rapid conversion (compared to 90 mins for indazoles) highlights the hyper-nucleophilicity of the pyrazole C4 position[5]. Validate completion via TLC.

  • Workup : Dilute with water, extract with dichloromethane, dry, and purify via flash chromatography to isolate the 4-chloropyrazole[5].

Protocol 3: Acid-Catalyzed N-Alkylation

Causality : Traditional N-alkylation uses strong bases (e.g., NaH) which can degrade sensitive substrates. Utilizing trichloroacetimidate electrophiles with a Brønsted acid catalyst (camphorsulfonic acid, CSA) allows for regioselective alkylation governed by steric effects rather than pure nucleophilicity[8].

Step-by-Step Methodology :

  • React 4-chloro-1H-pyrazole with a trichloroacetimidate derivative in 1,2-dichloroethane (1,2-DCE)[8].

  • Add catalytic CSA and heat to reflux for 4 hours[8].

  • The bulky trichloroacetamide leaving group directs the alkylation to the less sterically hindered nitrogen atom, providing high yields (e.g., 77%) of the N-alkylated product[8].

Pharmacological Landscape & Mechanism of Action

Oncology: Kinase Inhibition

4-Chloropyrazole derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDK2 and CDK9)[2][6]. CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, driving the transcription of anti-apoptotic proteins[2].

Causality of Binding : Field-based computational models reveal that the C4-chlorine atom generates a specific electrostatic and steric contour that perfectly occupies the hydrophobic pocket adjacent to the kinase hinge region[2]. The pyrazole N1-H and N2 atoms form critical bidentate hydrogen bonds with the backbone amides of the hinge, competitively blocking ATP binding and thereby inducing apoptosis[2].

CDK9_Pathway Inhibitor 4-Chloropyrazole Derivative CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Inhibitor->CDK9 Competitive ATP Blockade Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via Pathway Arrest RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription Elongation (Anti-apoptotic Genes) RNAPII->Transcription Drives Survival Cancer Cell Survival & Proliferation Transcription->Survival Promotes

Figure 2: Mechanism of action for 4-chloropyrazole derivatives in CDK9 inhibition and apoptosis induction.

Agrochemicals: Fungicidal Activity

In agricultural chemistry, 4-chloropyrazole-based pyridines act as potent sterol biosynthesis 14α-demethylase inhibitors[3]. Additionally, modifying the C13 position of the natural product matrine with a 4-chloropyrazole moiety significantly enhances its fungicidal spectrum[9]. The halogenated pyrazole increases the lipophilicity of the matrine derivative, facilitating better penetration through the fungal cell membrane[9].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative biological efficacy of key 4-chloropyrazole derivatives across various therapeutic and agricultural domains.

Compound Class / Specific DerivativeTarget / PathogenQuantitative Efficacy DataMechanism / Note
4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline CDK2 / MCF-7 & B16-F10 Cancer CellsHigh potency (Low µM to nM range)Competitive ATP hinge binder; antiproliferative[6][7].
4-Chloropyrazole-based Pyridines (e.g., 7e, 7f, 7m) Fungal 14α-demethylaseActivity comparable to Imazalil & TriadimefonRational design via molecular docking[3].
4-Cl-Pyr-Mat (Matrine Derivative) Gibberella zeae (Fungus)67.14% Corrected Mortality23–33% higher inhibition rate than unmodified matrine[9].
Halogenated Pyrazole Intermediates Candida albicans, Cryptococcus neoformansMIC: 2 to 16 µg/mLBroad-spectrum antimicrobial activity[1].

Conclusion

The 4-chloro-1H-pyrazole moiety is far more than a simple structural spacer; it is a highly tunable pharmacophore. By leveraging the electron-withdrawing nature and steric profile of the C4-chlorine, researchers can predictably enhance target affinity, metabolic stability, and membrane permeability. Coupled with modern, green synthetic methodologies like TCCA-mediated one-pot cyclization and gallocyanine-catalyzed halogenation, the rapid generation of 4-chloropyrazole libraries will continue to drive innovations in both oncology and agrochemistry.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: PubMed Central (PMC) URL:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles Source: Semantic Scholar URL:[Link]

  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities Source: MDPI URL:[Link]

  • Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates Source: ACS Publications URL:[Link]

  • Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches Source: PubMed Central (PMC) URL:[Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: ACS Publications URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Functionalization, and Isolation Protocol for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Overview The pyrazole-piperidine framework is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Overview

The pyrazole-piperidine framework is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The introduction of a chlorine atom at the C4 position of the pyrazole ring often enhances metabolic stability and modulates the lipophilicity (LogP) of the target molecule, optimizing its pharmacokinetic profile.

This application note details a robust, scalable, four-step synthetic protocol for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine , starting from commercially available 1-Boc-3-acetylpiperidine. As a self-validating system, this guide not only provides the step-by-step methodology but also establishes the chemical causality behind reagent selection, regioselectivity, and isolation strategies.

Retrosynthetic Strategy & Workflow

The synthesis relies on a linear sequence designed to maximize regiocontrol and minimize complex purifications.

SynthesisPathway SM 1-Boc-3-acetylpiperidine (Starting Material) Int1 1-Boc-3-(3-(dimethylamino)acryloyl)piperidine (Enaminone Intermediate) SM->Int1 DMF-DMA, 100°C Step 1 Int2 1-Boc-3-(1H-pyrazol-3-yl)piperidine (Pyrazole Intermediate) Int1->Int2 NH₂NH₂·H₂O, EtOH, Reflux Step 2 Int3 1-Boc-3-(4-chloro-1H-pyrazol-3-yl)piperidine (Chlorinated Intermediate) Int2->Int3 NCS, DMF, 50°C Step 3 Product 3-(4-Chloro-1H-pyrazol-3-yl)piperidine HCl (Final Product) Int3->Product 4M HCl in Dioxane, RT Step 4

Figure 1: Four-step synthetic workflow for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Mechanistic Insights & Chemical Causality (E-E-A-T)

To ensure technical accuracy and reproducibility, it is critical to understand the why behind the workflow:

  • Step 1 (Enaminone Formation): Traditional Claisen condensations require strong bases (e.g., NaH, LDA) which can cause unwanted self-condensation of the starting ketone. By utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA), we introduce a one-carbon synthon under neutral, base-free conditions[1]. The resulting enaminone is highly stable and primed for nucleophilic attack.

  • Step 2 (Pyrazole Cyclization): Hydrazine hydrate acts as a bis-nucleophile. It attacks the highly electrophilic β -carbon of the enaminone, followed by intramolecular cyclization and elimination of dimethylamine to yield the aromatic 1H-pyrazole core[1].

  • Step 3 (Regioselective Chlorination): Electrophilic aromatic substitution on the pyrazole ring is highly regioselective for the C4 position. The electron density contributed by the two adjacent nitrogen atoms makes C4 the thermodynamic and kinetic sink for electrophiles[2]. N-Chlorosuccinimide (NCS) is selected over chlorine gas or sulfuryl chloride because it provides a mild, easily weighable source of "Cl+" that minimizes over-chlorination or oxidation of the piperidine ring[3].

  • Step 4 (Boc Deprotection): While Trifluoroacetic acid (TFA) in dichloromethane is a common deprotection method, it often yields oily, hygroscopic trifluoroacetate salts. By employing 4M HCl in 1,4-dioxane, the deprotected amine immediately precipitates as a highly crystalline hydrochloride salt, bypassing the need for aqueous workup or column chromatography[4],[5].

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics for the synthetic campaign, allowing researchers to benchmark their progress.

StepTransformationReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Isolation Method
1 Enaminone FormationDMF-DMA (Neat or Toluene)10012>90%Concentration in vacuo
2 Pyrazole CyclizationNH₂NH₂·H₂O, Ethanol80 (Reflux)480–85%Liquid-Liquid Extraction
3 Regioselective ChlorinationNCS, DMF50375–80%Silica Gel Chromatography
4 N-Boc Deprotection4M HCl in Dioxane20–25 (RT)2>95%Precipitation & Filtration

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-3-(3-(dimethylamino)acryloyl)piperidine
  • Charge a dry round-bottom flask with 1-Boc-3-acetylpiperidine (1.0 equiv).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 to 2.0 equiv). Note: The reaction can be run neat if the starting material is highly soluble, otherwise add a minimal amount of anhydrous toluene[1].

  • Equip the flask with a reflux condenser and heat the mixture to 90–100 °C under a nitrogen atmosphere for 12 hours.

  • Monitor by TLC (Ethyl Acetate/Hexane). Upon consumption of the starting material, cool the mixture to room temperature.

  • Concentrate the mixture in vacuo to remove unreacted DMF-DMA and methanol by-products. The crude enaminone (usually a dark yellow/orange oil) is used directly in the next step without further purification.

Step 2: Synthesis of 1-Boc-3-(1H-pyrazol-3-yl)piperidine
  • Dissolve the crude enaminone from Step 1 (1.0 equiv) in absolute ethanol (approx. 10 mL/g of substrate).

  • Slowly add hydrazine hydrate (NH₂NH₂·H₂O, 64% hydrazine) (1.2 equiv) dropwise at room temperature[1].

  • Heat the reaction mixture to reflux (80 °C) for 4 hours.

  • Cool to room temperature and concentrate the solvent under reduced pressure.

  • Partition the residue between Ethyl Acetate and distilled water. Extract the aqueous layer twice with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pyrazole intermediate.

Step 3: Synthesis of 1-Boc-3-(4-chloro-1H-pyrazol-3-yl)piperidine
  • Dissolve the pyrazole intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/g of substrate)[3].

  • Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50 °C for 2 to 4 hours. Monitor the C4-chlorination via LC-MS or TLC to ensure complete conversion and avoid over-halogenation[2].

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine.

  • Dry over Na₂SO₄, concentrate, and purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure chlorinated intermediate.

Step 4: Synthesis of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Hydrochloride
  • In a clean, dry round-bottom flask, dissolve the chlorinated intermediate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.

  • Place the flask in an ice bath (0 °C) and slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5 to 10 equiv)[4].

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A white precipitate should begin to form as the Boc group is cleaved[5].

  • Once complete (verified by TLC or LC-MS), add cold anhydrous diethyl ether to the flask to maximize the precipitation of the hydrochloride salt.

  • Isolate the solid product via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove cleaved tert-butyl by-products and residual dioxane.

  • Dry the final product, 3-(4-Chloro-1H-pyrazol-3-yl)piperidine hydrochloride, under high vacuum to afford a white to off-white crystalline powder.

References

  • Benchchem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Retrieved from 4[4]

  • Han, G., Tamaki, M., & Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. Retrieved from 5[5]

  • Benchchem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Retrieved from 3[3]

  • ResearchGate. Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Retrieved from 2[2]

  • Benchchem. Dimethoxymethanamine | High-Purity Research Chemical. Retrieved from 1[1]

Sources

Application

using 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in anticancer research

Preclinical Application Note: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (4-CPP) as a Privileged Pharmacophore in Targeted Anticancer Therapeutics and PROTAC Development Executive Summary The development of highly selective...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Application Note: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (4-CPP) as a Privileged Pharmacophore in Targeted Anticancer Therapeutics and PROTAC Development

Executive Summary

The development of highly selective kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) requires versatile, structurally robust chemical scaffolds. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (4-CPP) has emerged as a highly modular building block in oncology research. By combining a classic kinase hinge-binding motif (the pyrazole ring) with a solvent-exposed functionalization vector (the piperidine ring), 4-CPP allows researchers to design potent ATP-competitive inhibitors and seamlessly transition them into targeted protein degraders. This application note details the mechanistic rationale, synthetic integration, and biological validation protocols for utilizing 4-CPP in preclinical cancer research.

Mechanistic Rationale: The Tripartite Advantage of 4-CPP

The structural architecture of 4-CPP is specifically tailored for the ATP-binding pocket of oncogenic kinases (e.g., Cyclin-Dependent Kinases [CDKs] and Aurora Kinases). Its efficacy is driven by three distinct structural features:

  • The 1H-Pyrazole Ring (Hinge Binder): The pyrazole moiety is a privileged scaffold in medicinal chemistry, acting as a critical hydrogen-bond donor/acceptor pair. It interacts directly with the backbone amides of the kinase hinge region (typically at the Leu/Ala residues), anchoring the molecule within the ATP pocket1[1].

  • The 4-Chloro Substitution (Hydrophobic Gatekeeper): Unsubstituted pyrazoles often suffer from rapid metabolic clearance and off-target promiscuity. The addition of a chlorine atom at the C4 position fills the hydrophobic pocket adjacent to the gatekeeper residue. This halogen bonding enhances target selectivity and improves the pharmacokinetic stability of the resulting compound2[2].

  • The Piperidine Ring (Solvent Vector & PROTAC Anchor): The piperidine ring projects outward from the ATP pocket toward the solvent-exposed region. Because it does not participate in hinge binding, the secondary amine of the piperidine serves as an ideal, non-disruptive attachment point for PROTAC linkers. Furthermore, the basicity of piperidine (pKa ~9.5) significantly improves the aqueous solubility of the complex3[3].

MoA A 4-CPP Pharmacophore B 1H-Pyrazole (Hinge Binder) A->B C 4-Chloro Group (Hydrophobic Pocket) A->C D Piperidine Ring (Solvent Vector) A->D E ATP-Competitive Kinase Inhibition B->E H-Bonds C->E Halogen Bond F PROTAC Linker Attachment D->F N-Alkylation/Amidation G Ternary Complex Formation (Kinase - PROTAC - E3 Ligase) E->G F->G Recruits VHL/CRBN H Ubiquitination & Proteasomal Degradation G->H

Figure 1: Mechanistic pathway of 4-CPP transitioning from a kinase inhibitor to a PROTAC degrader.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the following workflows are designed as self-validating systems. Every assay includes internal controls to prove causality (e.g., proving that degradation is strictly proteasome-dependent).

Protocol A: Synthesis of 4-CPP-Derived PROTACs

Causality: Linker attachment at the piperidine nitrogen is chosen because structural biology confirms this vector points toward the solvent interface, preventing steric clashes within the kinase ATP pocket4[4].

  • Reagent Preparation: Dissolve 4-CPP (1.0 eq) and a selected E3 ligase ligand-linker construct containing a terminal leaving group (e.g., CRBN-PEG3-Bromide, 1.1 eq) in anhydrous DMF.

  • Alkylation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to act as a non-nucleophilic base. Stir at 60°C for 12 hours under a nitrogen atmosphere.

  • Purification: Purify the crude mixture via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Validation Step: Confirm the structural integrity of the PROTAC via LC-MS and 1H-NMR. Crucial check: Ensure the pyrazole N-H remains unalkylated, as its proton is strictly required for hinge binding.

Protocol B: TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescent assays because it eliminates compound auto-fluorescence interference, providing highly accurate IC50 values for ATP-competitive binding.

  • Assay Assembly: In a 384-well low-volume plate, combine recombinant target kinase (e.g., CDK4), 4-CPP-PROTAC (serial dilutions from 10 µM to 0.1 nM), and an ATP/substrate mixture at the enzyme's apparent Km for ATP.

  • Incubation: Incubate for 60 minutes at room temperature to allow the reaction to reach steady-state.

  • Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and a ULight-conjugated tracer.

  • Validation Step: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay's robustness. Include a known inhibitor (e.g., Palbociclib) as a positive control.

Protocol C: Cellular Target Degradation Assay (Western Blot)

Causality: To prove that the loss of kinase target is due to PROTAC-mediated degradation (event-driven) rather than transcriptional downregulation, a proteasome rescue control is mandatory.

  • Cell Culture: Seed HCT116 colorectal cancer cells at 3×105 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with the 4-CPP-PROTAC at varying concentrations (1 nM to 1 µM) for 12 hours.

  • Validation Step (The Rescue Assay): In a parallel set of wells, pre-treat cells with 10 µM MG132 (a proteasome inhibitor) for 2 hours prior to PROTAC addition. If the PROTAC is functioning correctly via the Ubiquitin-Proteasome System (UPS), MG132 will completely rescue the kinase levels.

  • Lysis & Detection: Lyse cells in RIPA buffer, quantify protein via BCA assay, and perform Western blotting against the target kinase and a loading control (e.g., GAPDH).

Workflow S1 Step 1: Chemical Synthesis Linker Conjugation to Piperidine S2 Step 2: Biochemical Assay TR-FRET Kinase Profiling S1->S2 Purified PROTAC S3 Step 3: Cellular Assay Target Degradation (Western Blot) S2->S3 IC50 Validation S4 Step 4: Mechanism Validation MG132 Proteasome Rescue S3->S4 DC50 & Dmax S4->S3 Confirms UPS Pathway

Figure 2: Experimental workflow for synthesizing and validating 4-CPP-based PROTACs.

Quantitative Data Interpretation

When evaluating 4-CPP derivatives, researchers must uncouple binding affinity (IC50) from degradation efficiency (DC50). A rigid piperidine linker often improves ternary complex stability, leading to deeper degradation (Dmax) despite potentially lower binary binding affinity4[4].

Table 1: Representative SAR Profile of 4-CPP PROTAC Derivatives (Hypothetical Data for Benchmarking)

Compound IDE3 Ligase LigandLinker Composition (Attached to Piperidine)Kinase IC50 (nM)Cellular DC50 (nM)Dmax (%)Proteasome Rescue
4-CPP-Parent NoneN/A12.5N/AN/AN/A
PROTAC-1 Thalidomide (CRBN)PEG-245.2>100015%Yes
PROTAC-2 Thalidomide (CRBN)PEG-458.018.492%Yes
PROTAC-3 VHL-LigandAlkyl-C633.15.298%Yes

Data Interpretation Note: Notice that while PROTAC-3 has a weaker IC50 (33.1 nM) compared to the parent 4-CPP (12.5 nM), its DC50 is exceptionally potent (5.2 nM). This highlights the "event-driven" pharmacology of PROTACs, where optimal linker length (Alkyl-C6) facilitates superior ternary complex formation and iterative target destruction.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link][1]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at:[Link][3]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at:[Link][4]

Sources

Method

Application Note: Profiling 3-(4-Chloro-1H-pyrazol-3-yl)piperidine-Based Scaffolds in Kinase Inhibition Assays

Audience: Researchers, Assay Biologists, and Medicinal Chemists Content Type: Technical Guide & Experimental Protocols Introduction & Structural Causality The development of small-molecule kinase inhibitors heavily relie...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Causality

The development of small-molecule kinase inhibitors heavily relies on privileged pharmacophores that can effectively compete with ATP. The 3-(4-Chloro-1H-pyrazol-3-yl)piperidine scaffold is a highly versatile building block frequently utilized in the design of targeted kinase inhibitors (e.g., Aurora kinases, JAK, and ROCK).

As an Application Scientist, it is critical to understand why this specific molecular architecture behaves the way it does in an assay environment:

  • The Pyrazole Ring (Hinge Binder): The 1H-pyrazole moiety acts as an ATP mimetic. It provides a bidentate hydrogen bond donor/acceptor pair that interacts directly with the backbone amide and carbonyl groups of the kinase hinge region [1].

  • The 4-Chloro Substituent: The halogen atom occupies a lipophilic sub-pocket (often adjacent to the gatekeeper residue). This halogen bonding increases the thermodynamic stability of the kinase-inhibitor complex and prolongs the intracellular residence time.

  • The Piperidine Ring (Solvent Vector): Extending outward from the ATP-binding pocket, the basic piperidine nitrogen improves aqueous solubility and serves as a synthetic vector. It directs toward the solvent-exposed channel, allowing chemists to attach functional groups, fluorophores, or E3-ligase recruiters (for PROTAC development) without disrupting hinge binding.

To accurately profile compounds containing this scaffold, a two-tiered self-validating assay system is required: a Biochemical TR-FRET Assay to determine intrinsic enzymatic potency, followed by a Cellular NanoBRET Assay to confirm live-cell target engagement and membrane permeability.

Mechanistic Overview

MOA K Kinase Enzyme (Active State) Complex Kinase-Inhibitor Complex (Inactive State) K->Complex Inhibitor Binding (Displaces ATP) ATP ATP Molecule (Natural Substrate) ATP->K Competes for ATP Pocket Inhibitor 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (Hinge Binder) Inhibitor->Complex Downstream Downstream Signaling (Blocked) Complex->Downstream Phosphorylation Inhibited

Mechanism of ATP-competitive kinase inhibition by the pyrazole-piperidine scaffold.

Workflow 1: Biochemical Profiling via TR-FRET

Causality & Rationale: Small-molecule heterocyclic compounds often exhibit intrinsic auto-fluorescence, which can cause false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a lanthanide chelate (e.g., Europium or Terbium) with a long emission half-life. By introducing a time delay (e.g., 50–100 µs) before measuring the signal, short-lived compound auto-fluorescence completely decays, yielding a pristine signal-to-noise ratio [2].

Step-by-Step TR-FRET Protocol

This protocol utilizes a generic kinase and a Europium-labeled anti-phospho antibody.

  • Enzyme & ATP Standardization (Self-Validation Step):

    • Why: Inhibitor IC₅₀ values are highly dependent on ATP concentration. To ensure reproducibility, the assay must be run at the apparent ATP Km​ for the specific kinase.

    • Action: Perform an ATP titration (1 µM to 1 mM) against a fixed kinase concentration to calculate the Km​ .

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the 3-(4-Chloro-1H-pyrazol-3-yl)piperidine derivative in 100% DMSO.

    • Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Kinase Reaction:

    • Add 5 µL of Kinase/Peptide Substrate mixture (prepared in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.

    • Initiate the reaction by adding 5 µL of ATP (at Km​ concentration). Incubate for 60 minutes.

  • Detection & Quench:

    • Add 10 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Europium-labeled anti-phospho antibody paired with a ULight/APC-labeled tracer [2].

    • Incubate for 60 minutes.

  • Data Acquisition:

    • Read on a multi-mode microplate reader (e.g., PHERAstar or EnVision) using dual-emission detection (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio.

Workflow 2: Cellular Target Engagement via NanoBRET

Causality & Rationale: A compound may show a 5 nM IC₅₀ in a biochemical assay but fail entirely in cells. Why? Biochemical assays lack cellular membranes and utilize artificially low ATP concentrations (~10 µM). In live cells, ATP concentrations are physiological (1–5 mM), heavily outcompeting the inhibitor. NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to measure the actual target occupancy of the pyrazole-piperidine inhibitor inside live, intact cells [3].

NanoBRET Transfection 1. Transfect Cells (Kinase-NanoLuc Fusion) Tracer 2. Add NanoBRET Tracer (Fluorescent ATP Probe) Transfection->Tracer Compound 3. Add Test Compound (Pyrazole-Piperidine) Tracer->Compound BRET_Signal 4. Measure BRET Signal (High = Tracer Bound) Compound->BRET_Signal Displacement 5. Signal Decrease (Compound Displaces Tracer) BRET_Signal->Displacement

NanoBRET workflow for measuring live-cell target engagement and compound permeability.

Step-by-Step NanoBRET Protocol
  • Cell Preparation & Transfection:

    • Seed HEK293 cells in a 96-well white plate at 2×104 cells/well.

    • Transfect cells with a plasmid encoding the target Kinase fused to NanoLuc® luciferase (e.g., Aurora A-NanoLuc) using lipid-based transfection reagents. Incubate for 24 hours at 37°C [3].

  • Tracer & Compound Addition:

    • Self-Validation Step: Ensure the cell-permeable NanoBRET fluorescent tracer is added at its predetermined Kd​ concentration to maintain assay sensitivity.

    • Add the NanoBRET tracer and the serially diluted 3-(4-Chloro-1H-pyrazol-3-yl)piperidine test compound simultaneously to the cells.

    • Incubate for 2 hours at 37°C. Causality: This allows the compound to permeate the lipid bilayer, reach equilibrium, and compete with both the tracer and the high intracellular ATP pool.

  • Substrate Addition & Readout:

    • Add the NanoBRET Nano-Glo® Substrate (extracellularly applied, but cell-permeable).

    • Measure luminescence on a plate reader equipped with appropriate filters (Donor emission: 460 nm; Acceptor emission: 618 nm).

    • Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates successful intracellular target engagement by the pyrazole-piperidine inhibitor.

Data Presentation & Interpretation

To accurately evaluate the structure-activity relationship (SAR) of the 3-(4-Chloro-1H-pyrazol-3-yl)piperidine scaffold, data from both assays must be synthesized. Below is a representative data summary table for assay validation.

Table 1: Representative Quantitative Assay Parameters

Assay ParameterBiochemical TR-FRETCellular NanoBRETCausality / Interpretation
ATP Concentration 15 µM (Apparent Km​ )~1–5 mM (Physiological)NanoBRET reflects real-world ATP competition.
Tracer / Substrate 400 nM Fluorescein-Peptide0.5 µM NanoBRET Tracer K-10Tracer must be at Kd​ to allow competitive displacement.
Z'-Factor 0.820.75Both assays demonstrate robust, high-throughput suitability ( >0.5 ).
Example IC₅₀ / EC₅₀ 8.5 nM142 nMThe right-shift in cellular EC₅₀ is expected due to membrane barriers and high intracellular ATP.

Table 2: Kinase Selectivity Profiling (Mock Data for Scaffold Evaluation)

Target KinaseTR-FRET IC₅₀ (nM)NanoBRET EC₅₀ (nM)Fractional Occupancy (%)
Aurora A4.28598%
Aurora B12.521085%
JAK2450>10,000Minimal engagement
ROCK11,200>10,000Minimal engagement

Note: Fractional occupancy is calculated at a 1 µM dosing concentration in live cells, providing a direct metric of therapeutic window and off-target liability.

References

  • "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2021. Available at:[Link]

Application

Application Notes and Protocols for the In Vivo Experimental Use of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

For Research, Scientific, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist I. Introduction and Scientific Rationale The compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine represents a nov...

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction and Scientific Rationale

The compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine represents a novel chemical entity with significant therapeutic potential, predicated on the well-established biological activities of its constituent pyrazole and piperidine scaffolds. Heterocyclic compounds incorporating these moieties have demonstrated a wide spectrum of pharmacological effects, including but not limited to, kinase inhibition, central nervous system modulation, and antimicrobial activity.[1][2][3][4][5] The introduction of a chloro-substituent on the pyrazole ring may further enhance potency and modulate pharmacokinetic properties.

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine. The protocols herein are designed to be adaptable, guiding researchers from initial safety and tolerability assessments to robust pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies. The overarching principle is to establish a data-driven understanding of the compound's in vivo behavior, ensuring scientific rigor and translatability to clinical development.[6][7][8]

II. Pre-Clinical In Vivo Experimental Workflow

The in vivo evaluation of a novel compound such as 3-(4-Chloro-1H-pyrazol-3-yl)piperidine should follow a logical, phased approach. This ensures that critical safety and pharmacokinetic questions are answered before committing to more complex and resource-intensive efficacy models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Safety & Mechanistic Studies cluster_2 Phase 3: Efficacy Evaluation A Compound Formulation & Stability B Acute Toxicity & Dose Range Finding A->B Informs initial dosing C Preliminary Pharmacokinetics (PK) B->C Determines safe dose range for PK D ICH Core Battery Safety Pharmacology C->D Relates exposure to safety endpoints E In Vivo Target Engagement C->E Correlates exposure with target modulation F Disease-Specific Animal Models D->F Confirms safety profile for efficacy studies E->F Validates mechanism for efficacy testing

Caption: Phased approach for in vivo evaluation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

III. Foundational In Vivo Studies: Protocols

A. Formulation and Vehicle Selection

Rationale: The selection of an appropriate vehicle is critical for ensuring the bioavailability and reproducibility of in vivo studies.[9] The physicochemical properties of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, particularly its solubility, will dictate the choice of formulation.

Protocol: Vehicle Screening

  • Solubility Assessment: Determine the solubility of the compound in a panel of common, non-toxic vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Solutol HS 15 in water).

  • Stability Analysis: Once a suitable vehicle is identified, assess the stability of the formulated compound at the intended storage and administration temperatures over a relevant timeframe (e.g., 24 hours).

  • Documentation: Meticulously document the final vehicle composition and preparation method to ensure consistency across all subsequent studies.

B. Acute Toxicity and Dose-Range Finding

Rationale: An acute toxicity study is essential for establishing the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.[10] This information is crucial for designing subsequent studies with safe and pharmacologically relevant doses.

Protocol: Single Ascending Dose Study

  • Animal Model: Utilize a standard rodent model, such as Sprague-Dawley rats or CD-1 mice (n=3-5 per sex per group).

  • Dosing: Administer single, escalating doses of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine via the intended clinical route (e.g., oral gavage, intravenous). Include a vehicle control group.

  • Clinical Observations: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, activity levels) and mortality for at least 7-14 days.[10] Record body weight changes.

  • Necropsy: At the study endpoint, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.

Parameter Description
Animal Model Sprague-Dawley Rats (Male and Female)
Group Size 3-5 per sex per dose group
Dose Levels Vehicle, Low, Mid, and High doses (log or semi-log spacing)
Route of Administration To be determined by intended clinical route
Observation Period 14 days post-dose
Endpoints Clinical signs, body weight, mortality, gross pathology, histopathology
C. Pharmacokinetic (PK) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is fundamental to interpreting its pharmacological effects and safety profile.[11][12]

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.

  • Dosing: Administer a single, well-tolerated dose of the compound.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).[10]

  • Bioanalysis: Process blood samples to plasma and quantify the concentration of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

IV. Core Safety Pharmacology

Rationale: Before advancing to more extensive studies, it is imperative to assess the potential for adverse effects on vital physiological systems.[13][14][15][16][17] The International Council for Harmonisation (ICH) S7A guidelines recommend a core battery of safety pharmacology studies.[15][17]

G Core ICH S7A Core Battery CNS Central Nervous System (e.g., Irwin Test, Functional Observational Battery) Core->CNS CVS Cardiovascular System (e.g., Telemetered Animals, hERG Assay) Core->CVS Resp Respiratory System (e.g., Whole-Body Plethysmography) Core->Resp

Caption: Core components of safety pharmacology studies.

Protocols:

  • Central Nervous System (CNS): Conduct a Functional Observational Battery (FOB) or Irwin test in rodents to detect any effects on behavior, coordination, and locomotion.[13][15]

  • Cardiovascular System: Evaluate cardiovascular parameters (blood pressure, heart rate, ECG) in a conscious, telemetered animal model (e.g., dog, non-human primate).[15] An in vitro hERG assay should also be performed to assess the potential for QT interval prolongation.[17]

  • Respiratory System: Assess respiratory function (respiratory rate, tidal volume) using whole-body plethysmography in rodents.[15]

V. In Vivo Efficacy Models (Hypothetical)

Rationale: Based on the known activities of related pyrazole and piperidine-containing compounds, potential therapeutic areas for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine could include oncology (as a kinase inhibitor) or neurological disorders (as a CNS modulator).[3][5] The choice of efficacy model will be driven by in vitro data and the proposed mechanism of action.

A. Xenograft Tumor Model (Oncology)
  • Cell Line Selection: Choose a human cancer cell line that is sensitive to the compound in vitro.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize animals into treatment and vehicle control groups. Administer 3-(4-Chloro-1H-pyrazol-3-yl)piperidine at a well-tolerated, pharmacologically active dose.

  • Endpoints: Measure tumor volume and body weight regularly. At the end of the study, collect tumors for biomarker analysis (e.g., target phosphorylation).

B. Novel Object Recognition Test (Neurology/Cognition)
  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).

  • Habituation: Acclimatize animals to the testing arena.

  • Training (Familiarization) Phase: Allow animals to explore two identical objects in the arena.

  • Inter-trial Interval: Administer 3-(4-Chloro-1H-pyrazol-3-yl)piperidine or vehicle after the training phase.

  • Testing (Choice) Phase: Replace one of the familiar objects with a novel object and measure the time spent exploring each object. An increase in time spent with the novel object indicates intact memory.

VI. Conclusion

The in vivo evaluation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine requires a systematic and scientifically rigorous approach. By following the phased experimental workflow and detailed protocols outlined in these application notes, researchers can generate high-quality, reproducible data to thoroughly characterize the compound's safety, pharmacokinetic, and efficacy profile. This comprehensive preclinical assessment is essential for making informed decisions regarding the potential clinical development of this novel chemical entity.

VII. References

  • How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. (2025). Available at:

  • Safety pharmacology studies. Slideshare. Available at:

  • Safety Pharmacology. IITRI. Available at:

  • Safety Pharmacology in Drug Discovery and Development. PubMed. Available at:

  • Safety Pharmacology Studies. Charles River Laboratories. Available at:

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis Online. (2009). Available at:

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. (2013). Available at:

  • General Principles of Preclinical Study Design. PMC - NIH. Available at:

  • Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound. Benchchem. Available at:

  • Application Notes and Protocols for In Vivo Administration of a Novel Compound. Benchchem. Available at:

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available at:

  • Designing an In Vivo Preclinical Research Study. MDPI. (2023). Available at:

  • Designing an In Vivo Preclinical Research Study. Preprints.org. (2023). Available at:

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available at:

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. (2024). Available at:

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Available at:

  • Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. PubMed. Available at:

  • (PDF) Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. ResearchGate. (2025). Available at:

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. Available at:

  • Novel method for examining small molecules may provide platform for new drug design. (2015). Available at:

  • Protocols: protein - small molecule interactions. NanoTemper Technologies. Available at:

  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. Available at:

  • Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Available at:

  • INTEGRATION OF SMALL MOLECULE DISCOVERY IN ACADEMIC BIOMEDICAL RESEARCH. PMC. Available at:

  • Regulatory in vivo PK Studies. Pharmaron. Available at:

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Request PDF - ResearchGate. Available at:

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. Available at:

  • Structure-Activity Studies of Novel di-substituted[13][14][17]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available at:

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. (2011). Available at:

Sources

Method

Application Note: Derivatization of the 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Scaffold for Advanced SAR Studies

Executive Summary The 3-(4-chloro-1H-pyrazol-3-yl)piperidine motif is a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a basic piperidine ring coupled to a hydrogen-bonding pyrazole, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(4-chloro-1H-pyrazol-3-yl)piperidine motif is a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a basic piperidine ring coupled to a hydrogen-bonding pyrazole, this core structure has been instrumental in the discovery of novel therapeutics, ranging from highly selective Cholesterol 24-Hydroxylase (CH24H) inhibitors[1] to novel Kir6.2-specific KATP channel openers like CL-705G[2].

This application note provides a comprehensive, step-by-step guide to the chemical derivatization of this scaffold for Structure-Activity Relationship (SAR) studies. By detailing the causality behind specific synthetic methodologies and biological screening protocols, this guide empowers drug development professionals to systematically explore the pharmacophore space, optimize lead compounds, and establish robust, self-validating experimental workflows.

Scientific Rationale & Pharmacophore Analysis

Successful SAR exploration requires a mechanistic understanding of the scaffold's topological and electronic properties:

  • The Piperidine Ring: The secondary amine at the 1-position serves as the primary vector for diversification. Acylation, alkylation, or sulfonylation at this site allows for the precise projection of lipophilic or polar groups into the target receptor's binding pockets.

  • The Pyrazole Ring: The pyrazole acts as a critical hydrogen bond donor (NH) and acceptor (N). Alkylating the N1 position is a standard SAR tactic to probe the steric constraints of the binding site and to determine whether the hydrogen bond donor capacity is strictly required for target engagement.

  • The C4-Chloro Substituent: The inclusion of a chlorine atom at the C4 position of the pyrazole is a deliberate metabolic safeguard. The C4 position of an unsubstituted pyrazole is highly electron-rich and susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes. Halogenation blocks this metabolic soft spot, significantly extending the compound's half-life in human liver microsomes (HLM)[1]. Furthermore, the chlorine atom increases the overall lipophilicity (LogP) of the fragment, often enhancing membrane permeability and binding affinity in hydrophobic sub-pockets.

SAR_Workflow cluster_derivatization Chemical Derivatization Strategy cluster_screening Biological & ADME Profiling Core Core Scaffold: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Pip_Deriv Piperidine N-Functionalization (Amidation, Alkylation) Core->Pip_Deriv Pyr_Deriv Pyrazole N-Alkylation (Steric & H-Bond Tuning) Core->Pyr_Deriv InVitro Primary Target Screening (e.g., Tl+ Flux Assay) Pip_Deriv->InVitro Pyr_Deriv->InVitro ADME ADME/Tox Profiling (HLM Stability, LogD) InVitro->ADME Lead Lead Candidate Selection ADME->Lead

SAR derivatization and biological screening workflow for the core scaffold.

Experimental Workflows: Chemical Derivatization

Protocol A: N-Acylation of the Piperidine Moiety

This protocol utilizes HATU for the formation of amide linkages. HATU is specifically selected over standard carbodiimides (like EDC/HOBt) because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is critical for driving the reaction to completion when dealing with sterically hindered secondary amines like 3-substituted piperidines.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: Pre-activation for 15 minutes ensures the acid is fully converted to the active ester before the amine is introduced, preventing the unreacted acid from protonating the piperidine and stalling the reaction.

  • Coupling: Add 3-(4-chloro-1H-pyrazol-3-yl)piperidine (1.0 eq) to the mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Diagnostic check: If the mass of the active ester intermediate persists but no product mass is observed, steric hindrance is the limiting factor. In such cases, elevate the reaction temperature to 50°C or add a catalytic amount of DMAP.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine (3x) to remove residual DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Regioselective N-Alkylation of the Pyrazole Ring

To probe the necessity of the pyrazole NH as a hydrogen bond donor, alkylation is performed. Because pyrazoles rapidly tautomerize, alkylation typically yields a mixture of N1 and N2 regioisomers.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-acylated piperidine intermediate (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) followed by the alkyl halide (1.1 eq).

  • Reaction Conditions: Stir at 60°C for 12 hours. Causality: The pyrazole NH is only weakly acidic (pKa ~14). Mild basic conditions combined with heat are required to facilitate deprotonation and subsequent SN2 attack without cleaving the newly formed piperidine amide bond.

  • Self-Validation (2D NMR): Following standard workup and chromatographic separation of the resulting isomers, structural assignment must be validated using 2D NOESY NMR. Diagnostic check: A spatial NOE cross-peak between the newly introduced alkyl protons and the pyrazole C5-proton confirms N1 alkylation. Conversely, an NOE correlation with the C4-chloro substituent (or a distinct lack of C5 correlation) confirms N2 alkylation.

Biological Evaluation: KATP Channel Activation

Derivatives of the 4-chloro-1H-pyrazol scaffold have shown remarkable efficacy as openers of the Kir6.2/SUR2A ATP-sensitive potassium (KATP) channel, offering potential cardioprotective benefits[2].

Biological_Pathway Compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Derivative (e.g., CL-705G) Receptor Kir6.2 / SUR2A Complex (KATP Channel) Compound->Receptor Binds to regulatory site IonFlux Potassium (K+) Efflux (Thallium Surrogate in Assay) Receptor->IonFlux Channel Opening Membrane Membrane Hyperpolarization IonFlux->Membrane Loss of positive charge Outcome Cardioprotection / Reduced Excitability Membrane->Outcome Physiological Response

Mechanism of KATP channel activation by piperidine-pyrazole derivatives.

Protocol C: High-Throughput Thallium (Tl+) Flux Assay

Directly measuring K+ efflux in a high-throughput format is technically challenging. This protocol utilizes Thallium (Tl+) as a surrogate ion. When KATP channels open, Tl+ flows down its concentration gradient into the cell, binding to a pre-loaded sensitive fluorescent dye to produce a robust kinetic readout[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing Kir6.2/SUR2A into 384-well clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR) diluted in physiological assay buffer. Incubate for 60 minutes at room temperature.

  • Compound Incubation: Wash the cells to remove extracellular dye. Add the synthesized pyrazole-piperidine derivatives (serial dilutions from 100 µM to 1 nM) and incubate for 30 minutes.

  • Kinetic Readout: Transfer the plate to a kinetic fluorescence reader (Ex 490 nm / Em 525 nm). Inject the Tl+ stimulus buffer and record fluorescence continuously for 120 seconds.

  • Self-Validation (Assay Window): Every plate must include Pinacidil (10 µM) as a positive control (full channel opener) and Glibenclamide (10 µM) as a negative control (channel blocker). The assay is only considered valid if the Z'-factor is > 0.5.

SAR Data Presentation & Interpretation

The following table summarizes representative SAR data illustrating how derivatization of the core scaffold impacts target potency (Kir6.2 EC50), lipophilicity (LogD), and metabolic stability.

Compound IDR1 (Piperidine N)R2 (Pyrazole N)C4-SubstituentKir6.2 EC50 (µM)LogD (pH 7.4)HLM Stability (T1/2 min)
Core Scaffold HHCl>1000.845
Deriv-1 AcetylHCl45.21.5>60
Deriv-2 BenzoylHCl12.42.8>60
Deriv-3 BenzoylMethylCl>1003.1>60
Deriv-4 (CL-705G analog) 2-CF3-PhenethylHCl8.53.555
Deriv-5 2-CF3-PhenethylHH (Des-chloro)15.22.6<15

SAR Insights:

  • Lipophilic Projection: Transitioning from an acetyl (Deriv-1) to a bulkier, more lipophilic benzoyl (Deriv-2) or 2-CF3-phenethyl group (Deriv-4) at the piperidine nitrogen significantly improves potency, suggesting a deep hydrophobic binding pocket[2].

  • H-Bond Donor Necessity: Methylation of the pyrazole nitrogen (Deriv-3) completely abolishes activity compared to its matched pair (Deriv-2). This proves the pyrazole NH is acting as an essential hydrogen bond donor.

  • Metabolic Shielding: Removing the C4-chloro group (Deriv-5) results in a catastrophic loss of metabolic stability (HLM T1/2 drops from 55 mins to <15 mins), validating the necessity of the halogen to block oxidative metabolism[1].

References

  • Gando, I., Becerra Flores, M., Chen, I-S., Yang, H-Q., Nakamura, T. Y., Cardozo, T. J., & Coetzee, W. A. (2023). "CL-705G: a novel chemical Kir6.2-specific KATP channel opener." Frontiers in Pharmacology, 14:1197257. URL:[Link]

  • Nishi, T., et al. (2022). "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Techniques for the Crystallization of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine for X-ray Analysis

Introduction: The Structural Challenge and Crystallographic Imperative The compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a heterocyclic molecule of significant interest to drug development professionals. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge and Crystallographic Imperative

The compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a heterocyclic molecule of significant interest to drug development professionals. Its structure presents a unique crystallization challenge, combining a rigid, planar 4-chloro-1H-pyrazole moiety with a conformationally flexible piperidine ring. The pyrazole group offers potential for strong, directional hydrogen bonding and π-π stacking interactions, which are conducive to forming an ordered crystal lattice.[1][2] Conversely, the piperidine ring's dynamic nature in solution, existing as an equilibrium of chair and boat conformers, can introduce an element of disorder that frustrates the crystallization process.[3][4]

Obtaining high-quality single crystals of this compound is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining a molecule's three-dimensional structure, including its absolute configuration.[5][6] This structural information is critical for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property. This guide provides a detailed framework, from first principles to advanced protocols, for successfully crystallizing 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Foundational Principles: Managing Molecular Properties for Crystallization

The successful transition of a molecule from a disordered solution state to a highly ordered crystalline state is governed by the controlled establishment of supersaturation.[7] For a molecule like 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, the key is to create conditions that favor the selection of a single, low-energy conformer and allow it to slowly assemble into a lattice.

  • Purity is Paramount: Crystallization is a purification technique, but it requires a substantially pure starting material (>95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects that degrade diffraction quality.[8][9]

  • Solvent Selection: The choice of solvent is the most critical variable.[10][11] An ideal solvent will exhibit moderate solubility for the compound, dissolving it completely at an elevated temperature but poorly at room or lower temperatures.[12] This differential solubility provides the driving force for crystallization upon cooling. Hydrogen bonding between the solvent and the molecule's pyrazole N-H or piperidine N-H groups can significantly affect solubility and packing.[13]

  • The Virtue of Patience: Crystal growth is a process of equilibrium. Slow, deliberate changes in temperature or solvent composition are necessary to grow large, well-ordered crystals. Rapid precipitation or crashing out of solution invariably leads to small, poorly-diffracting microcrystals or an amorphous solid.[8][14]

Overall Crystallization Workflow

The path from a purified compound to a high-quality crystal involves a systematic, multi-pronged approach. The following workflow outlines the logical progression of experiments.

Crystallization_Workflow cluster_prep Phase 1: Preparation cluster_methods Phase 2: Method Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Analysis purity Compound Purification (>95% Purity) sol_screen Systematic Solvent Screening purity->sol_screen Key Prerequisite slow_evap Slow Evaporation sol_screen->slow_evap Informs Method Choice slow_cool Slow Cooling sol_screen->slow_cool Informs Method Choice vapor_diff Vapor Diffusion (Hanging/Sitting Drop) sol_screen->vapor_diff Informs Method Choice layering Liquid-Liquid Diffusion (Layering) sol_screen->layering Informs Method Choice observe Microscopic Observation (Size, Morphology, Quality) slow_evap->observe slow_cool->observe vapor_diff->observe layering->observe troubleshoot Troubleshooting (Oiling, Microcrystals, etc.) observe->troubleshoot Problem Identified harvest Crystal Harvesting & Mounting observe->harvest Good Crystals Obtained optimize Optimize Conditions (Concentration, Temp, Solvent Ratio) troubleshoot->optimize Refine Protocol optimize->slow_evap Re-screen optimize->slow_cool Re-screen optimize->vapor_diff Re-screen optimize->layering Re-screen xray X-Ray Diffraction Analysis harvest->xray

Caption: A systematic workflow for crystallizing small molecules.

Experimental Protocols

4.1 Protocol 1: Pre-Crystallization Purity and Solvent Screening

This initial phase is crucial for establishing a baseline for all subsequent experiments.

A. Compound Purification: Ensure the sample of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is purified to >95% homogeneity, as determined by HPLC and ¹H NMR. Residual solvents from synthesis or chromatography can severely impede crystallization. Dry the compound thoroughly under high vacuum.[15]

B. Systematic Solvent Screening:

  • Place approximately 5-10 mg of the purified compound into each of several small, clean glass vials.

  • To each vial, add a different analytical-grade solvent (start with ~0.5 mL). Test a range of polarities.

  • Observe solubility at room temperature. Note if the compound is insoluble, sparingly soluble, or fully soluble.

  • For vials where the compound is not fully soluble, gently warm the vial (e.g., in a warm water bath or on a hot plate) and observe. A good crystallization solvent will dissolve the compound upon heating.[12]

  • Allow any heated vials that showed complete dissolution to cool slowly to room temperature, then place them in a refrigerator or ice bath. Observe for the formation of crystalline precipitate.

  • Record all observations in a table.

SolventPolarityBoiling Point (°C)[11]Solubility (Cold)Solubility (Hot)Observations on CoolingSuitability Score (1-5)
HeptaneNon-polar98
TolueneNon-polar111
DichloromethanePolar Aprotic40
Ethyl AcetatePolar Aprotic77
AcetonePolar Aprotic56
AcetonitrilePolar Aprotic82
IsopropanolPolar Protic82
EthanolPolar Protic78
MethanolPolar Protic65
WaterPolar Protic100

Scoring Guide:

  • 5 (Ideal): Sparingly soluble cold, fully soluble hot, forms good crystals on slow cooling.

  • 4 (Good "Good" Solvent): Soluble at room temp. Good candidate for slow evaporation or as the primary solvent in diffusion methods.

  • 3 (Good "Poor" Solvent/Anti-Solvent): Insoluble or very sparingly soluble even when hot. Good candidate for vapor diffusion or layering.

  • 2 (Poor): Very soluble cold (difficult to achieve supersaturation) or insoluble hot.

  • 1 (Unsuitable): Reacts with the compound or forms an oil.

4.2 Protocol 2: Slow Evaporation

This is often the simplest and most successful method for initial screening.[10][16] It is best suited for solvents in which the compound is moderately to highly soluble at room temperature.

  • Dissolve 10-20 mg of the compound in a suitable solvent (identified from Protocol 1, e.g., a "Score 4" solvent) in a small, clean vial or test tube. Use the minimum volume of solvent required for complete dissolution.

  • Filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel (e.g., a 2-5 mL vial or an NMR tube) to remove any dust or particulate matter which could act as unwanted nucleation sites.[8]

  • Cover the vessel in a way that permits slow evaporation. For a vial, cover with aluminum foil and pierce 1-3 small holes with a needle.[14] For an NMR tube, the standard cap is often sufficient.[10]

  • Place the vessel in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated cabinet).

  • Allow the solvent to evaporate over several days to weeks. Do not disturb the vessel.[17]

  • Monitor periodically for crystal growth without agitation. Once suitable crystals have formed, they should be harvested while still in the mother liquor to prevent solvent loss and crystal cracking.[10][17]

4.3 Protocol 3: Vapor Diffusion (Sitting and Hanging Drop)

Vapor diffusion is an excellent technique for growing high-quality crystals from very small amounts of material.[7][13] It involves the slow diffusion of an anti-solvent (a "poor" solvent) in the vapor phase into a concentrated drop of the compound dissolved in a "good" solvent.

Caption: Principle of Hanging and Sitting Drop Vapor Diffusion.

  • Prepare the Reservoir: Using a 24-well crystallization plate, pipet 500 µL of an anti-solvent ("poor" solvent, e.g., heptane) into the reservoir of a well.[18]

  • Prepare the Drop (Hanging Drop Method): [19]

    • On a siliconized glass coverslip, pipet 1-2 µL of a concentrated solution of the compound (e.g., 10-20 mg/mL in acetonitrile or ethanol).

    • Pipet 1-2 µL of the reservoir solution into the compound drop.

    • Quickly invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight system.

  • Prepare the Drop (Sitting Drop Method): [18]

    • Pipet 1-2 µL of the concentrated compound solution onto the sitting post or bridge within the well.

    • Pipet 1-2 µL of the reservoir solution into the drop.

    • Seal the well with clear tape or a coverslip.

  • Incubation: Place the plate in a stable, vibration-free environment.

  • Observation: Monitor the drops under a microscope over several days or weeks. High-quality crystals often grow slowly.

4.4 Protocol 4: Slow Cooling

This classic recrystallization technique can be adapted to grow single crystals by carefully controlling the rate of cooling.[14][20]

  • In a small Erlenmeyer flask, add 10-20 mg of the compound.

  • Add a minimal amount of a suitable hot solvent (identified from Protocol 1, a "Score 5" solvent like ethanol or isopropanol) dropwise while heating and stirring until the compound just dissolves completely.[15]

  • If any insoluble impurities remain, perform a hot filtration.

  • Cover the flask with a watch glass and place it inside a larger beaker filled with hot water or in a heated oil bath.

  • Turn off the heat source and allow the entire apparatus to cool slowly to room temperature overnight. This very slow cooling rate minimizes the number of nucleation sites and encourages the growth of larger crystals.[10]

  • Once at room temperature, the flask can be moved to a refrigerator (4 °C) to maximize the yield of crystals.

Troubleshooting Common Crystallization Problems

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated (too much solvent). Nucleation is not initiated.Slowly evaporate some solvent to increase concentration. Scratch the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal from a previous successful attempt.[21]
"Oiling Out" Cooling is too rapid. The boiling point of the solvent is higher than the compound's melting point. High concentration of impurities.Re-heat to dissolve the oil, add slightly more solvent, and cool much more slowly.[22] Change to a lower-boiling point solvent. Further purify the starting material.
Microcrystals/Powder Supersaturation was achieved too quickly. Too many nucleation sites (e.g., dust).Reduce the concentration of the starting solution. Slow down the crystallization process (slower evaporation, slower cooling, or slower diffusion). Filter the solution before setting up the experiment.[10][21]
Needle-like Crystals Rapid crystal growth along one axis.Slow down the rate of crystallization. Try a different solvent system; some solvents can act as "habit modifiers" to encourage growth in other dimensions.[21]

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Available at: [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Available at: [Link]

  • Arulraj, R., & Karvembu, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]

  • Thomas, S. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1863. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Arulraj, R., & Karvembu, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]

  • Basavoju, S., Boström, D., & Velaga, S. P. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Current Pharmaceutical Analysis, 8(1), 57-71.
  • Peedikakkal, A. M. P., et al. (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321, 138936.
  • Single Crystal Growth & Absolute Structure Determination. (2026). Crystal Pharmatech. Available at: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Chemistry Central Journal, 11(1), 1-8.
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  • Singh, T. P., & Vijayan, M. (1977). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Il Nuovo Cimento B, 38(2), 289-305.
  • Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′= 3) using X-ray powder diffraction. Acta Crystallographica Section C: Structural Chemistry, 75(5), 576-585.
  • Chen, J., et al. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 4(5), 413-417.
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  • Sweet, R. M. (2006). X-Ray Crystallography of Chemical Compounds. eLS.
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  • Google Patents. (2007). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • Mehrabi, P., et al. (2023). Exploring serial crystallography for drug discovery. bioRxiv.
  • Veesler, S., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
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  • Gilbert, J. C., & Martin, S. F. (1994). Selection of recrystallization solvent.
  • Luft, J. R., et al. (2018). A Simple Technique to Improve Microcrystals Using Gel Exclusion of Nucleation Inducing Elements. Crystals, 8(12), 462.
  • Kozak, A., et al. (2021). Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation pathways of fluconazole. CrystEngComm, 23(4), 868-879.
  • Basavoju, S., Boström, D., & Velaga, S. P. (2008). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
  • Crystallisation Techniques. (2006). University of Cambridge. Available at: [Link]

  • Crystallization Process Development & Optimization Services. (2025). Crystal Pharmatech. Available at: [Link]

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Method

Application Note: Advanced Radiosynthesis Protocols for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Target Audience: Radiochemists, PET Imaging Scientists, and Preclinical Drug Development Professionals Compound: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Document Type: Technical Protocol & Methodological Rationale Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, PET Imaging Scientists, and Preclinical Drug Development Professionals Compound: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Document Type: Technical Protocol & Methodological Rationale

Introduction & Pharmacological Context

The compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine represents a highly versatile pharmacophore frequently embedded within kinase inhibitors, sigma receptor ligands, and cannabinoid modulators. In the context of Positron Emission Tomography (PET) radiotracer development, functionalizing this scaffold allows researchers to map receptor occupancy, quantify target engagement, and evaluate the pharmacokinetics of pyrazole-piperidine-based therapeutics in vivo [1].

This application note details two state-of-the-art radiolabeling workflows: Carbon-11 N-methylation and Fluorine-18 N-fluoroethylation . Rather than relying on generic templates, this guide deconstructs the chemical causality behind each experimental choice, ensuring a self-validating, highly reproducible system.

Strategic Rationale & Regioselectivity (Expertise & Experience)

When radiolabeling a molecule with multiple nitrogen atoms, regioselectivity is the primary chemical hurdle. The 3-(4-Chloro-1H-pyrazol-3-yl)piperidine scaffold contains two distinct nitrogen environments:

  • The Piperidine Secondary Amine: Highly basic (conjugate acid pKa ~9.5) and sterically accessible.

  • The Pyrazole Nitrogens: Aromatic, with significantly lower nucleophilicity (conjugate acid pKa ~2.5).

The Causality of the Reaction Design: By utilizing mildly basic conditions (e.g., dilute NaOH or K₂CO₃) in a polar aprotic solvent like DMSO, the piperidine nitrogen acts as a potent, free-base nucleophile. This intrinsic nucleophilic differential allows for direct, regioselective N-alkylation on the piperidine ring, entirely bypassing the need for complex, yield-reducing pyrazole protecting groups[2].

For Carbon-11 labeling, we utilize [¹¹C]methyl triflate ([¹¹C]MeOTf) rather than [¹¹C]methyl iodide ([¹¹C]MeI). The triflate leaving group is vastly superior, increasing the electrophilicity of the methylating agent. This allows the reaction to proceed at lower temperatures (80°C vs. 120°C) and shorter timeframes (3 minutes), which is critical for preserving the 20.4-minute half-life of Carbon-11 [1, 2].

Protocol A: Carbon-11 N-Methylation

This protocol describes the synthesis of the N-[¹¹C]methyl derivative, ideal for preserving the exact steric bulk of a methylated drug candidate.

C11_Pathway Cyclotron Cyclotron 14N(p,α)11C CO2 [11C]CO2 Cyclotron->CO2 MeI [11C]CH3I CO2->MeI Reduction/Iodination MeOTf [11C]MeOTf MeI->MeOTf AgOTf column Reaction N-Alkylation (DMSO, 2 N NaOH, 80°C) MeOTf->Reaction Precursor 3-(4-Chloro-1H-pyrazol -3-yl)piperidine Precursor->Reaction HPLC Semi-Prep HPLC Reaction->HPLC Product N-[11C]Methyl Derivative HPLC->Product

Workflow for the [11C]methylation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.
Step-by-Step Methodology
  • Isotope Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.

  • Prosthetic Group Synthesis: Convert [¹¹C]CO₂ to[¹¹C]CH₃I using gas-phase iodination. Sweep the [¹¹C]CH₃I vapor through a heated glass column containing Silver Triflate (AgOTf) at 200°C to quantitatively yield [¹¹C]MeOTf.

  • Radiolabeling: Bubble the [¹¹C]MeOTf gas into a sealed V-vial containing 1.0 mg of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine dissolved in 300 µL of anhydrous DMSO, supplemented with 5 µL of 2 N NaOH.

  • Incubation: Heat the reaction mixture at 80°C for exactly 4 minutes.

  • Purification: Quench the reaction with 1 mL of HPLC mobile phase. Inject the mixture onto a semi-preparative RP-HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm). Collect the radioactive fraction corresponding to the N-[¹¹C]methyl product.

  • Formulation: Dilute the collected HPLC fraction with 50 mL of sterile water. Pass through a pre-conditioned C18 Sep-Pak cartridge to trap the radiotracer. Elute with 1 mL of USP-grade Ethanol, followed by 9 mL of sterile 0.9% saline.

Protocol B: Fluorine-18 N-Fluoroethylation

For longitudinal imaging protocols requiring a longer half-life (109.7 min), Fluorine-18 is preferred. We utilize the prosthetic group 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) , which exhibits exceptional reactivity toward secondary amines[3, 4].

F18_Pathway F18 [18F]Fluoride (Aqueous) Drying Azeotropic Drying (K222/K2CO3) F18->Drying Prosthetic [18F]FEtOTs Synthesis Drying->Prosthetic Ethylene ditosylate Alkylation N-Fluoroethylation (DMSO, 120°C) Prosthetic->Alkylation Precursor 3-(4-Chloro-1H-pyrazol -3-yl)piperidine Precursor->Alkylation Purification SPE & HPLC Alkylation->Purification Final N-[18F]Fluoroethyl Derivative Purification->Final

Two-step [18F]fluoroethylation via the [18F]FEtOTs prosthetic group.
Step-by-Step Methodology
  • Fluoride Activation: Trap aqueous [¹⁸F]fluoride (from a cyclotron) onto a QMA carbonate cartridge. Elute into a reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O.

  • Azeotropic Drying: Evaporate the solvent at 100°C under a helium stream. Add anhydrous MeCN (3 × 1 mL) and dry completely to generate highly nucleophilic, "naked" [¹⁸F]fluoride [3].

  • Prosthetic Group Synthesis: Add ethylene ditosylate (5.0 mg) in 1 mL anhydrous MeCN to the dried fluoride. Heat at 90°C for 10 minutes. Purify the resulting [¹⁸F]FEtOTs via a silica Sep-Pak cartridge to remove unreacted ditosylate.

  • Radiolabeling: Elute the [¹⁸F]FEtOTs into a vial containing 2.0 mg of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in 400 µL DMSO. Heat at 120°C for 15 minutes.

  • Purification & Formulation: Quench with water, purify via semi-preparative HPLC, and formulate using the SPE method described in Protocol A.

Self-Validating Quality Control (QC)

A protocol is only as robust as its validation mechanism. To ensure the trustworthiness of the final product, the system must be self-validating.

The Co-Injection Principle: Prior to biological use, an aliquot of the formulated radiotracer is injected onto an analytical HPLC system connected in series to both a UV detector and a Gamma radiation detector. The sample is co-injected with a fully characterized, non-radioactive reference standard (e.g., N-fluoroethyl-3-(4-chloro-1H-pyrazol-3-yl)piperidine). Validation is achieved only if the radioactive peak (Gamma) perfectly co-elutes with the UV peak of the reference standard. This confirms chemical identity and definitively rules out the presence of radio-isomers or isotopic artifacts.

Summary of Quantitative Data

Table 1: Comparison of Radiolabeling Strategies
ParameterProtocol A: [¹¹C]MethylationProtocol B: [¹⁸F]Fluoroethylation
Isotope Half-life 20.4 minutes109.7 minutes
Alkylating Agent [¹¹C]MeOTf[¹⁸F]FEtOTs
Reaction Temperature 80°C120°C
Reaction Time 3 - 5 minutes15 minutes
Decay-Corrected RCY 40% - 55%15% - 25%
Molar Activity (Am) > 150 GBq/µmol> 100 GBq/µmol
Table 2: QC Specifications for Batch Release
QC TestAnalytical MethodAcceptance Criteria
Visual Inspection Visual check behind lead glassClear, colorless, free of particulates
Radiochemical Purity Analytical Radio-HPLC> 95%
Chemical Identity HPLC UV-Gamma Co-injectionRetention time matches reference standard
pH pH Indicator Strip4.5 - 8.5
Residual Solvents Gas Chromatography (GC)Ethanol < 10%; MeCN < 410 ppm
Endotoxin limit LAL Assay< 175 EU/V (for preclinical/clinical release)

References

  • Carbon-11: Radiochemistry and Target-Based PET Molecular Imaging Applications in Oncology, Cardiology, and Neurology. Journal of Medicinal Chemistry, ACS Publications.

  • Synthesis of [11C]CX-6258 as a new PET tracer for imaging of Pim kinases in cancer. CORE.

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. Medicinal Chemistry Communication, ResearchGate.

Application

Application Notes &amp; Protocols for Pyrazole Compounds in Agricultural Research

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most versatile and successful st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most versatile and successful structural motifs in modern agrochemical discovery. Its unique electronic properties, metabolic stability, and synthetic tractability have allowed for the development of a vast portfolio of commercial products with diverse biological activities. Pyrazole-containing compounds have been effectively deployed as herbicides, fungicides, and insecticides, often exhibiting high potency, selectivity, and novel modes of action.

This guide provides an in-depth exploration of the application of pyrazole compounds in agricultural research. It moves beyond a mere listing of products to delve into the causal mechanisms, validated experimental protocols, and structure-activity relationships that underpin their efficacy. The methodologies described herein are designed to be self-validating, providing researchers with the tools to screen, characterize, and optimize novel pyrazole-based agrochemicals.

Part 1: Pyrazole Fungicides - Targeting Fungal Respiration

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, leading to a cessation of ATP production and ultimately, cell death. The pyrazole-carboxamide chemical class is particularly prominent within the SDHIs.

Mechanism of Action: SDHI Fungicides

SDHI fungicides act by binding to the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex. This binding is highly specific and involves key interactions with amino acid residues within the SdhB, SdhC, and SdhD subunits. By blocking the oxidation of succinate to fumarate, these fungicides effectively halt the tricarboxylic acid (TCA) cycle and electron transport, depriving the fungal pathogen of its primary energy source.

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC e- Cell_Death Fungal Cell Death Pyrazole Pyrazole SDHI (e.g., Penthiopyrad) Pyrazole->Complex_II ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP

Caption: Mechanism of Pyrazole SDHI Fungicides.

Protocol 1: In Vitro Assay for SDHI Activity

This protocol details a method for determining the half-maximal inhibitory concentration (IC50) of pyrazole compounds against the SDH enzyme from a target fungal pathogen (e.g., Botrytis cinerea).

1. Preparation of Mitochondrial Fraction: a. Grow the fungal pathogen in potato dextrose broth (PDB) for 48-72 hours at 25°C with shaking. b. Harvest mycelia by filtration and wash with a buffer (e.g., 0.1 M potassium phosphate, pH 7.2). c. Resuspend the mycelia in an ice-cold extraction buffer containing a cryoprotectant (e.g., mannitol) and protease inhibitors. d. Disrupt the cells using a bead beater or French press. e. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris. f. Centrifuge the resulting supernatant at high speed (e.g., 10,000 x g) to pellet the mitochondrial fraction. g. Resuspend the pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay.

2. SDH Activity Assay: a. The assay is performed in a 96-well microplate. b. Each well should contain:

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2).
  • Mitochondrial fraction (adjusted to a standard protein concentration).
  • Test compound (dissolved in DMSO, final concentration typically ranging from 0.01 to 100 µM).
  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
  • Electron donor to bypass Complex I (e.g., ubiquinone). c. Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind. d. Initiate the reaction by adding the substrate, succinate. e. Immediately measure the change in absorbance over time at a wavelength specific to the electron acceptor (e.g., 600 nm for DCPIP). The rate of color change is proportional to SDH activity. f. Calculate the percent inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Table 1: Comparative SDHI Activity of Representative Pyrazole Fungicides

CompoundTarget PathogenIC50 (nM)Reference
BoscalidBotrytis cinerea3.5
PenthiopyradSclerotinia sclerotiorum9.8
FluxapyroxadZymoseptoria tritici21
BixafenMycosphaerella graminicola11

Part 2: Pyrazole Insecticides - Neurotoxic Activity

Fipronil is a landmark pyrazole insecticide that belongs to the phenylpyrazole chemical class. Its primary mode of action is the disruption of the central nervous system in insects.

Mechanism of Action: GABA Receptor Antagonism

Fipronil is a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel. In insects, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil binds within the pore of this channel, physically blocking the influx of chloride ions. This prevents the inhibitory action of GABA, resulting in uncontrolled neuronal excitation, convulsions, and eventual death of the insect. A key to fipronil's success is its high selectivity for insect GABA receptors over mammalian receptors.

Fipronil_Mechanism cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA releases Postsynaptic Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Postsynaptic->Hyperpolarization leads to GABA_Receptor GABA-Gated Cl- Channel Cl_ion Cl- GABA_Receptor->Cl_ion allows influx Hyperexcitation Hyperexcitation (Paralysis, Death) GABA_Receptor->Hyperexcitation results in GABA->GABA_Receptor binds to Fipronil Fipronil Fipronil->GABA_Receptor BLOCKS Cl_ion->Postsynaptic

Caption: Neurotoxic Mechanism of Fipronil.

Protocol 2: Insecticidal Bioassay (Topical Application)

This protocol is designed to determine the dose at which 50% of a test insect population is killed (LD50) by a pyrazole insecticide.

1. Insect Rearing: a. Maintain a healthy, age-standardized colony of the target insect (e.g., house flies, Musca domestica, or German cockroaches, Blattella germanica) under controlled conditions (temperature, humidity, photoperiod).

2. Preparation of Dosing Solutions: a. Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., acetone). b. Create a series of five to seven serial dilutions from the stock solution to generate a range of doses expected to cause between 10% and 90% mortality.

3. Topical Application: a. Immobilize the insects, typically by chilling them or using brief CO2 anesthesia. b. Using a calibrated micro-applicator, apply a precise volume (e.g., 1 µL) of a dosing solution to a specific location on the insect's body, usually the dorsal thorax. c. A control group should be treated with the solvent alone. d. For each dose and the control, use a sufficient number of insects (e.g., 20-25 insects per replicate, with 3-4 replicates).

4. Post-Treatment Observation: a. Place the treated insects in clean containers with access to food and water. b. Maintain the insects under the standard rearing conditions. c. Assess mortality at set time points, typically 24 and 48 hours post-application. An insect is considered dead if it is unable to move when prodded.

5. Data Analysis: a. Correct the observed mortality for any mortality in the control group using Abbott's formula. b. Analyze the dose-mortality data using probit analysis to calculate the LD50 value and its 95% confidence limits.

Part 3: Pyrazole Herbicides - Diverse Modes of Action

Pyrazole compounds have been successfully developed into herbicides that target several different biochemical pathways in weeds. This chemical diversity allows for the management of a broad spectrum of weed species and helps to combat the evolution of herbicide resistance.

Key Herbicide Classes and Their Mechanisms:
  • Protoporphyrinogen IX Oxidase (PPO) Inhibitors: These herbicides, such as pyraflufen-ethyl, block the PPO enzyme in the chlorophyll biosynthesis pathway. This leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid oxidative damage to cell membranes, resulting in rapid tissue necrosis.

  • 42-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: Compounds like topramezone and pyrasulfotole inhibit the HPPD enzyme, which is crucial for the synthesis of plastoquinone. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The lack of carotenoids leads to the photo-oxidation and destruction of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible weeds.

  • Very Long-Chain Fatty Acid (VLCFA) Synthesis Inhibitors: Some pyrazole herbicides disrupt the early stages of seedling growth by inhibiting the synthesis of VLCFAs, which are essential components of cell membranes and protective waxes.

Herbicide_Workflow Start Start: Pyrazole Candidate Synthesis Step1 Step 1: In Vitro Enzyme Assays (PPO, HPPD, etc.) Start->Step1 Decision1 Potent? Step1->Decision1 Step2 Step 2: Whole Plant Bioassay (Greenhouse) Step3 Step 3: Determine GR50 (Growth Reduction) Step2->Step3 Decision2 Efficacious? Step3->Decision2 Step4 Step 4: Crop Selectivity Testing Decision3 Crop Safe? Step4->Decision3 Step5 Step 5: Field Trials (Efficacy & Phytotoxicity) Decision4 Field Performance? Step5->Decision4 End End: Candidate Selection Decision1->Step2 Yes Discard1 Discard Decision1->Discard1 No Decision2->Step4 Yes Discard2 Discard Decision2->Discard2 No Decision3->Step5 Yes Discard3 Discard Decision3->Discard3 No Decision4->End Yes Discard4 Discard Decision4->Discard4 No

Caption: High-Throughput Screening Workflow for Pyrazole Herbicides.

Protocol 3: Whole-Plant Greenhouse Bioassay for Herbicides

This protocol is used to evaluate the post-emergence herbicidal activity of test compounds on target weed species and to assess crop safety.

1. Plant Cultivation: a. Sow seeds of selected weed species (e.g., Alopecurus myosuroides, black-grass; Amaranthus retroflexus, redroot pigweed) and crop species (e.g., Zea mays, corn; Triticum aestivum, wheat) in pots containing a standard greenhouse soil mix. b. Grow the plants in a controlled greenhouse environment (e.g., 24°C/18°C day/night temperature, 16-hour photoperiod). c. Allow plants to reach a specific growth stage (e.g., 2-3 true leaves) before application.

2. Herbicide Application: a. Prepare a formulation of the test compound. This typically involves dissolving the compound in a solvent (e.g., acetone) with adjuvants (e.g., surfactants) and diluting with water to create a sprayable emulsion or solution. b. Apply the herbicide formulation to the plants using a track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha) at a constant pressure. This ensures uniform coverage. c. Test a range of application rates (e.g., from 10 g/ha to 1000 g/ha) to establish a dose-response relationship. d. Include an untreated control and a commercial standard for comparison.

3. Efficacy and Phytotoxicity Assessment: a. Return the treated plants to the greenhouse. b. Visually assess the percentage of weed control and crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no effect) to 100% (complete death) scale. c. For a more quantitative measure, harvest the above-ground biomass of the plants at the end of the experiment, dry it in an oven, and weigh it.

4. Data Analysis: a. Calculate the application rate that causes a 50% reduction in plant growth (GR50) for each species by fitting the biomass data to a log-logistic dose-response model. b. The selectivity of the compound can be expressed as a ratio of the GR50 for the crop to the GR50 for the weed. A higher ratio indicates greater crop safety.

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal plant pathogens. Crop Protection, 29(7), 643-651. [Link]

  • Ito, K., et al. (2007). The novel fungicide penthiopyrad is a potent inhibitor of succinate dehydrogenase. Pest Management Science, 63(4), 368-375. [Link]

  • Scalliet, G., et al. (2012). Mutagenesis and functional studies with succinate dehydrogenase inhibitors in the wheat pathogen Zymoseptoria tritici. PLoS One, 7(5), e37406. [Link]

  • Etschmann, M. M., et al. (2009). Bixafen, a new succinate dehydrogenase inhibitor fungicide. In Modern Crop Protection Compounds (pp. 881-891). Wiley-VCH. [Link]

Method

3-(4-Chloro-1H-pyrazol-3-yl)piperidine as a tool compound for target identification

Application Note: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine as a Tool Compound for Target Deconvolution Executive Summary & Structural Rationale In the landscape of phenotypic drug discovery, identifying the molecular targe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine as a Tool Compound for Target Deconvolution

Executive Summary & Structural Rationale

In the landscape of phenotypic drug discovery, identifying the molecular target of a hit compound is often the most significant bottleneck. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (CPP) represents a highly versatile, privileged scaffold frequently utilized as a tool compound for target identification, particularly within the kinome.

The utility of CPP in chemical proteomics stems directly from its bipartite structural logic:

  • The 4-Chloro-1H-pyrazol-3-yl Pharmacophore: The pyrazole ring acts as a classic adenine mimetic. Its nitrogen atoms serve as a highly efficient hydrogen bond donor/acceptor pair, anchoring the molecule to the highly conserved hinge region of the ATP-binding pocket in protein kinases [3, 5]. The 4-chloro substitution fills an adjacent hydrophobic pocket (often near the gatekeeper residue), enhancing both binding affinity and metabolic stability.

  • The Piperidine Ring: In the bound state, the piperidine ring typically projects outward from the ATP pocket into the solvent-exposed region [4]. The secondary amine of the piperidine provides an ideal, highly reactive synthetic handle (pKa ~9.5). This allows for the attachment of chemical linkers (e.g., PEG-biotin, fluorophores, or solid-phase resins) without sterically clashing with the target's binding site, preserving the native binding affinity of the pharmacophore.

This application note details the self-validating workflows required to engineer a CPP-based affinity probe and execute a quantitative chemical proteomics pull-down to identify its molecular targets.

Probe Engineering: Synthesis of the CPP-Biotin Affinity Matrix

To isolate the protein targets of CPP, we must first tether the compound to a solid support. We utilize an NHS-PEG4-Biotin linker. The PEG4 spacer is specifically chosen to provide sufficient distance (approx. 16 Å) between the bulky streptavidin bead and the pyrazole pharmacophore, preventing steric hindrance during target engagement [4].

Protocol 2.1: N-Acylation and Biotinylation

Causality Check: Why use an NHS ester? The N-hydroxysuccinimide (NHS) ester reacts selectively with the secondary amine of CPP's piperidine ring at pH 8.0–9.0, forming a stable amide bond.

  • Reaction Setup: Dissolve 10 mg of CPP (approx. 53 µmol) in 500 µL of anhydrous Dimethylformamide (DMF).

  • Base Addition: Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA) to deprotonate the piperidine nitrogen, ensuring it acts as a strong nucleophile.

  • Linker Addition: Add 1.1 equivalents of NHS-PEG4-Biotin. Stir the reaction at room temperature for 4 hours under an inert argon atmosphere.

  • Reaction Validation (QC): Monitor the reaction via LC-MS. The disappearance of the CPP parent mass ( [M+H]+=186.1 ) and the appearance of the CPP-PEG4-Biotin mass confirms successful conjugation.

  • Purification: Purify the probe using preparative reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the pure probe.

Quantitative Affinity Chromatography & LC-MS/MS Workflow

Traditional affinity chromatography often suffers from high false-positive rates due to non-specific proteins binding to the bead matrix (the "bead proteome"). To ensure scientific integrity, this protocol employs competitive elution combined with isobaric tagging (e.g., iTRAQ/TMT) . By eluting the targets using an excess of the free, unmodified CPP compound, only proteins specifically bound to the pharmacophore are released [1, 2].

Protocol 3.1: Lysate Preparation and Pull-Down
  • Lysate Generation: Lyse target cells (e.g., A375 melanoma cells) in mild lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, supplemented with protease/phosphatase inhibitors). Causality: NP-40 is a mild, non-ionic detergent that solubilizes proteins without denaturing their folded, active conformations, which is strictly required for ATP-pocket binding[3].

  • Pre-clearing: Incubate 5 mg of total protein lysate with 50 µL of empty Streptavidin agarose beads for 1 hour at 4°C to remove endogenous biotin-binding proteins.

  • Probe Immobilization: Bind 10 µM of the CPP-PEG4-Biotin probe to 100 µL of fresh Streptavidin beads. Wash extensively to remove unbound probe.

  • Target Capture: Split the pre-cleared lysate into two arms:

    • Arm A (Vehicle Control): Add DMSO.

    • Arm B (Competition): Add 100 µM free CPP compound. Incubate both lysates with the probe-loaded beads for 4 hours at 4°C. Causality: In Arm B, the free CPP will outcompete the immobilized probe for the true target's binding site, preventing the target from binding to the beads.

Protocol 3.2: Competitive Elution and On-Bead Digestion
  • Washing: Wash the beads 5 times with lysis buffer to remove weak, non-specific interactors.

  • Elution: Instead of boiling the beads in SDS (which releases all background proteins), elute the specific targets by incubating the beads with 1 mM free CPP in buffer for 30 minutes at room temperature.

  • Digestion & Labeling: Subject the eluates to reduction (DTT), alkylation (iodoacetamide), and on-bead trypsin digestion. Label the resulting peptides from Arm A and Arm B with distinct TMT/iTRAQ isobaric tags.

  • LC-MS/MS: Pool the tagged samples and analyze via high-resolution tandem mass spectrometry.

Workflow A 1. Cell Lysate (Native State) B 2. Probe Incubation A->B C 3. Streptavidin Pull-Down B->C D 4. Competitive Elution (Free CPP) C->D E 5. TMT Labeling & LC-MS/MS D->E

Fig 1. Chemical proteomics workflow utilizing competitive elution to eliminate false positives.

Data Interpretation & Target Validation

In quantitative chemical proteomics, a true target is identified by a high enrichment ratio between the Vehicle (Arm A) and the Competition (Arm B) samples. Because the free CPP compound in Arm B occupies the binding pocket, the true target cannot bind the bead, resulting in a drastically lower MS signal for that protein in Arm B[2].

Table 1: Representative LC-MS/MS Enrichment Data for CPP Targets

Protein TargetGene SymbolProtein ClassArm A (Vehicle) SignalArm B (Competition) SignalEnrichment Ratio (A/B)Target Confidence
Serine/threonine-protein kinase B-rafBRAFKinase1,250,40025,00050.0 High (Primary)
Tyrosine-protein kinase SRCSRCKinase840,20042,00020.0 High (Secondary)
Cyclin-dependent kinase 2CDK2Kinase450,10056,2008.0 Moderate
Heat shock protein HSP 90-alphaHSP90AA1Chaperone3,400,0003,200,0001.06 Background/Non-specific
Alpha-enolaseENO1Metabolic5,100,0004,950,0001.03 Background/Non-specific

Data Summary: The data reveals that CPP acts primarily as a BRAF and SRC kinase inhibitor. High-abundance structural and metabolic proteins (HSP90, ENO1) show a ratio of ~1.0, validating the competitive elution system's ability to filter out the non-specific "bead proteome."

Mechanistic Pathway Visualization

Given that BRAF is identified as the primary high-affinity target of the CPP scaffold, we can map the compound's phenotypic effect to the disruption of the MAPK/ERK signaling cascade. By binding to the hinge region of BRAF, CPP prevents ATP binding, thereby halting the phosphorylation of MEK and downstream cellular proliferation.

Pathway RTK Receptor Tyrosine Kinase (EGFR/IGFR) RAS RAS (GTPase) RTK->RAS Activation BRAF BRAF Kinase (Primary Target) RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription CPP CPP Tool Compound CPP->BRAF Hinge Binding (ATP Competitive)

Fig 2. MAPK/ERK signaling cascade illustrating the targeted inhibition of BRAF by the CPP compound.

References

  • Identification of drug targets and their mechanisms of action. IUBMB Life. Available at:[Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology / ACS. Available at:[Link]

  • Targeting Conformational Plasticity of Protein Kinases. ACS Chemical Biology. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. National Institutes of Health (PMC). Available at:[Link]

  • How Ligands Interact with the Kinase Hinge. ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Welcome to the Application Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 3-(4-Chloro-1H-pyrazol-3-yl)piperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 3-(4-Chloro-1H-pyrazol-3-yl)piperidine .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality behind this compound's behavior and provide self-validating protocols to ensure your assays and formulations remain robust.

Physicochemical Causality & Compound Profiling

To resolve solubility issues, we must first understand the molecular architecture of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine. The molecule presents a unique trifecta of solubility challenges:

  • The Piperidine Ring: A basic secondary amine (pKa ~9–10) that dictates pH-dependent aqueous solubility.

  • The Pyrazole Core: An aromatic heterocycle that acts as both a hydrogen-bond donor (NH) and acceptor (N). This promotes strong intermolecular π-π stacking and hydrogen-bonding networks, resulting in high crystal lattice energy[1].

  • The 4-Chloro Substituent: A highly lipophilic, electron-withdrawing group that significantly increases the partition coefficient (LogP), driving the free base out of aqueous media[2].

Quantitative Physicochemical Summary
PropertyEstimated Value / CharacteristicImpact on Solubility & Assays
Piperidine pKa ~9.5 (Basic)Primary site for protonation. Highly soluble at pH < 7; precipitates at pH > 8.
Pyrazole pKa ~2.5 (Conjugate acid), ~14 (Weak acid)Contributes to poor solubility in neutral solvents due to H-bond networks[3].
LogP (Lipophilicity) Elevated (due to Cl atom)Poor thermodynamic aqueous solubility of the free base; requires co-solvents.
Lattice Energy HighDifficult to dissolve solid powder directly into aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into my biochemical assay buffer? A: You are observing a failure of kinetic solubility . When a concentrated DMSO stock is diluted into an aqueous buffer, the solution becomes transiently supersaturated. Because the 4-chloro group makes the molecule highly hydrophobic, the compound rapidly nucleates and crashes out as an amorphous or microcrystalline precipitate[4]. This is a kinetic phenomenon driven by mixing dynamics, not a true thermodynamic equilibrium[5].

Q2: I am trying to formulate this compound for in vivo dosing, but the free base is completely insoluble in water. How do I proceed? A: You must disrupt the crystal lattice and increase the polarity of the molecule via salt formation . The piperidine nitrogen is highly basic. By reacting it with a strong acid (e.g., HCl, methanesulfonic acid), you form an ionized salt. The United States Food and Drug Administration (FDA) guidelines and pharmaceutical standards dictate that for true salt formation (rather than a cocrystal), the difference in pKa (ΔpKa) between the basic amine and the counterion acid must be ≥ 1[6].

Q3: During organic extraction (workup), the compound forms an intractable suspension at the aqueous/organic interface. Why? A: This is a thermodynamic solubility issue caused by the pyrazole ring's strong intermolecular hydrogen bonding[1]. When the reaction solvent is mixed with an aqueous phase, the compound's lattice energy favors self-association over solvation. You can resolve this by adding a polar aprotic co-solvent (like THF or up to 10% DMF) to the organic layer to act as a hydrogen-bond disruptor, or by performing the extraction at an elevated temperature.

Troubleshooting Workflows & Protocols

Protocol A: Rescuing Kinetic Solubility in Biochemical Assays

Objective: Prevent DMSO-stock precipitation during high-throughput screening or enzymatic assays.

Causality Note: High-shear mixing (like vortexing) introduces air-liquid interfaces and localized concentration gradients that lower the activation energy for nucleation, accelerating precipitation[7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in 100% anhydrous DMSO. Store desiccated at room temperature (freeze-thaw cycles can induce microscopic seed crystals).

  • Intermediate Dilution (The "Step-Down" Method): Do not dilute directly into the final aqueous buffer. First, create an intermediate dilution (e.g., 1 mM) in a mixed solvent system (e.g., 50% DMSO / 50% PEG-400 or Propylene Glycol).

  • Buffer Optimization: Ensure your final assay buffer is slightly acidic (pH 6.5–7.0) to keep the piperidine ring protonated, if your enzyme/target tolerates it.

  • Gentle Integration: Dispense the intermediate stock into the final assay buffer using gentle, continuous pipetting. Crucial: Do not vortex. Use a low-speed orbital shaker to mix[7].

  • Validation: Measure the optical density (turbidity) at 620 nm. An increase in baseline absorbance indicates colloidal aggregation.

KineticSolubility Start DMSO Stock Dilution Precipitation Detected CheckConc Is Final[Cpd] > Kinetic Limit? Start->CheckConc ReduceConc Reduce Assay Concentration CheckConc->ReduceConc Yes CheckMix Evaluate Mixing Method CheckConc->CheckMix No StopVortex Use Gentle Mixing (Avoid Vortexing) CheckMix->StopVortex Vortex Used CheckBuffer Assess Buffer pH & Co-solvents CheckMix->CheckBuffer Gentle Mix Used AdjustBuffer Lower pH < 7.0 or Use Step-Down Dilution CheckBuffer->AdjustBuffer Sub-optimal Media

Caption: Decision tree for troubleshooting kinetic solubility failures during assay dilution.

Protocol B: Salt Screening for Thermodynamic Solubility Enhancement

Objective: Generate a highly water-soluble solid form for in vivo dosing.

Causality Note: The free base has high lattice energy. By introducing a counterion like mesylate (methanesulfonate), we disrupt the native pyrazole-piperidine H-bond network and introduce a highly solvated ionic species, drastically improving thermodynamic solubility[8].

Step-by-Step Methodology:

  • Solvent Selection: Suspend 100 mg of the free base in 2 mL of a polar, water-miscible organic solvent (e.g., Acetone or THF) at 50°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of the chosen acid (e.g., 1M Methanesulfonic acid in THF). The ΔpKa between piperidine (~9.5) and methanesulfonic acid (-1.9) is > 11, guaranteeing complete proton transfer[6].

  • Dissolution & Nucleation: The suspension should clear as the salt forms and dissolves. Allow the solution to cool slowly to room temperature (20°C) over 4 hours to promote controlled crystal growth.

  • Isolation: If crystals do not form, add a non-polar anti-solvent (e.g., heptane) dropwise until slight turbidity is observed, then cool to 4°C.

  • Validation (Self-Validating Step): Filter and dry the salt. Perform a shake-flask thermodynamic solubility assay: Add excess salt to pH 6.8 phosphate buffer, agitate at 37°C for 24 hours, centrifuge, and quantify the supernatant via HPLC[5].

SaltSelection Start Poor Aqueous Thermodynamic Solubility Analyze Analyze API pKa Piperidine (~9.5) Start->Analyze SelectAcid Select Counterion (Ensure ΔpKa > 1) Analyze->SelectAcid FormSalt Crystallize Salt (e.g., Mesylate, HCl) SelectAcid->FormSalt TestSol Shake-Flask Assay (37°C, 24h) FormSalt->TestSol Success Proceed to In Vivo Dosing TestSol->Success Solubility > Target Fail Explore Amorphous Solid Dispersions TestSol->Fail Solubility < Target

Caption: Workflow for selecting and validating salt forms to enhance thermodynamic solubility.

References

  • National Institutes of Health (PMC). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. NIH. Available at: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at:[Link]

  • National Institutes of Health (PubMed). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. NIH. Available at: [Link]

  • National Institutes of Health (PMC). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH. Available at: [Link]

  • American Chemical Society (Crystal Growth & Design). Advanced Methodologies for Pharmaceutical Salt Synthesis. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Welcome to the Application Scientist Support Portal. Purifying 3-(4-Chloro-1H-pyrazol-3-yl)piperidine presents a unique set of physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Purifying 3-(4-Chloro-1H-pyrazol-3-yl)piperidine presents a unique set of physicochemical challenges. The molecule combines a highly basic secondary amine (piperidine) with an amphoteric, tautomerizing heterocycle (pyrazole). This guide provides field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation of this critical drug discovery intermediate.

Part 1: Physicochemical Profiling

Understanding the intrinsic properties of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is the first step in designing a logical purification strategy. The table below summarizes the quantitative data that dictates its chromatographic behavior.

ParameterQuantitative Value / CharacteristicChromatographic & Purification Impact
Piperidine pKa ~10.5 (Conjugate Acid)Highly basic. Causes severe tailing on bare silica; requires pH > 12 for free-base extraction (1)[1].
Pyrazole pKa ~2.5 (Conjugate Acid), ~14.0 (NH)Amphoteric. Susceptible to tautomerism, leading to peak broadening in NMR and LC-MS (2)[2].
Lipophilicity (LogP) ~1.2 – 1.5Moderate polarity. Highly water-soluble when protonated (pH < 8).
Hydrogen Bonding 2 Donors (NH), 3 Acceptors (N)Strong propensity for intermolecular interactions and binding to acidic silanol groups on stationary phases.
Part 2: Troubleshooting FAQs

Q: Why does my product streak severely on standard silica gel, resulting in poor recovery? A: The piperidine ring contains a highly basic secondary amine. On standard bare silica, this amine strongly interacts with acidic silanol groups via hydrogen bonding and ion-exchange mechanisms, causing severe tailing and irreversible adsorption. Solution: Switch to basic alumina (Brockmann Grade I) for chromatography (3)[3], or use NH2-functionalized silica. If you must use standard silica, pre-treat the column and modify your mobile phase (e.g., DCM/MeOH) with 1–5% triethylamine (TEA) or aqueous ammonium hydroxide to competitively cap the silanol sites.

Q: I am observing peak splitting and broad tailing during reverse-phase LC-MS. Is my sample degrading? A: Not necessarily. This is a classic artifact of pyrazole tautomerism combined with piperidine ionization. The 1H-pyrazole ring rapidly interconverts between tautomeric forms, and at intermediate pH values, the piperidine nitrogen is only partially protonated. Solution: Force the molecule into a single ionization state. Use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate adjusted to pH 10.5 with ammonium hydroxide) to fully deprotonate the piperidine and sharpen the peak. Alternatively, use a strongly acidic modifier (0.1% TFA) to fully protonate the system.

Q: How can I efficiently separate the target compound from the de-chlorinated byproduct (3-(1H-pyrazol-3-yl)piperidine)? A: Because the pKa difference between the chlorinated and de-chlorinated species is minimal, acid-base extraction will not separate them. However, the C4-chloro substituent increases the lipophilicity of the target molecule. Solution: Utilize reverse-phase preparative HPLC. The chlorinated target will elute later than the de-chlorinated impurity on a C18 column. A shallow gradient of Acetonitrile/Water is recommended to maximize resolution.

Part 3: Standard Operating Protocols
Protocol 1: Self-Validating Acid-Base Extraction

Causality: This protocol exploits the basicity of the piperidine ring to strip away neutral and acidic impurities. By swinging the pH from 2 to 12, we control the solubility phase of the target molecule (1)[1].

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane) in a separatory funnel.

  • Acidic Wash (Protonation): Extract with an equal volume of 1 M HCl (aq). The piperidine nitrogen protonates, driving the target molecule into the aqueous layer. Neutral and acidic impurities remain in the organic layer.

  • Phase Separation: Drain the lower aqueous layer into a clean flask. Wash the aqueous layer once more with fresh organic solvent to remove trace lipophilic impurities.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath (to control the exothermic neutralization). Slowly add 2 M NaOH with stirring until the pH is strictly > 12. This fully deprotonates the piperidine, causing the free base to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer 3 times with fresh Dichloromethane. The free-base product will migrate back into the organic phase.

  • System Validation: Spot both the final aqueous layer and the combined organic layers on a TLC plate under UV light (254 nm). The absence of a UV-active spot in the aqueous lane validates that 100% of the target mass has successfully migrated to the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Orthogonal Purification via Salt Crystallization

Causality: When chromatography fails to remove closely eluting structural analogs (like regioisomers), isolating the compound as a hydrochloride salt provides an orthogonal purification method through selective crystal lattice formation.

  • Salt Formation: Dissolve the free base in a minimal volume of dry ethanol. Slowly add 1.1 equivalents of HCl in dioxane (or ethereal HCl) while stirring at 0 °C.

  • Precipitation: Allow the mixture to stir for 30 minutes. If precipitation does not occur spontaneously, add diethyl ether dropwise as an antisolvent until slight turbidity is observed.

  • Maturation: Heat the suspension gently until the fine precipitate dissolves, then allow it to cool slowly to room temperature, followed by 4 °C overnight. Slow cooling prevents the entrapment of impurities within the crystal lattice.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry under high vacuum.

  • System Validation: Determine the melting point of the isolated crystals and compare it to the crude material. A sharp melting point range (< 2 °C) validates the success of the crystalline purification.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture 3-(4-Chloro-1H-pyrazol-3-yl)piperidine AcidBase Acid-Base Extraction (pH 2 -> pH 12) Crude->AcidBase CheckPurity Purity > 90%? AcidBase->CheckPurity Crystallization Salt Formation & Crystallization (e.g., HCl salt in EtOH) CheckPurity->Crystallization Yes Chromatography Flash Chromatography (Basic Alumina / TEA modifier) CheckPurity->Chromatography No Pure Pure Target Compound Crystallization->Pure PrepLC Prep-HPLC (High pH Buffer) Chromatography->PrepLC If closely eluting impurities remain Chromatography->Pure If pure PrepLC->Pure

Decision tree for the purification of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Part 5: References
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines , ACS Publications, 3

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives , IntechOpen, 2

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives , Benchchem, 1

Sources

Troubleshooting

addressing instability of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in solution

Technical Support Center: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Welcome to the technical support center for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Welcome to the technical support center for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction to Compound Stability

3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound featuring a pyrazole and a piperidine ring. The stability of such molecules in solution is paramount for reliable experimental outcomes. Instability can arise from several factors, including the inherent chemical properties of the pyrazole and piperidine moieties, as well as external environmental conditions. The pyrazole ring itself is generally stable, but substituents can influence its susceptibility to degradation.[1] The piperidine ring, containing a basic nitrogen atom, makes the molecule's solubility and stability pH-dependent.[2][3]

Troubleshooting Guide: Addressing Instability in Solution

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Symptom: You observe a rapid loss of the parent compound peak and the appearance of new peaks in your HPLC or LC-MS analysis shortly after dissolving 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in an aqueous buffer.

Potential Causes:

  • pH-Mediated Hydrolysis: The piperidine and pyrazole rings can be susceptible to hydrolysis under strongly acidic or basic conditions. The piperidine nitrogen's basicity (pKa of protonated piperidine is ~11.22) means its protonation state is highly pH-dependent, which can influence reaction pathways.[2][4]

  • Oxidation: The presence of dissolved oxygen in the buffer can lead to oxidative degradation, especially if the buffer contains trace metal impurities that can catalyze oxidation reactions. Discoloration, such as turning brown, is a common indicator of oxidation.[5]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.[5]

Troubleshooting Workflow & Solutions:

G start Degradation in Aqueous Buffer ph_check Is buffer pH extreme (<4 or >9)? start->ph_check adjust_ph Adjust pH to 4-8 range. Use a non-reactive buffer system. ph_check->adjust_ph Yes oxygen_check Was the buffer degassed? ph_check->oxygen_check No adjust_ph->oxygen_check degas Degas buffer via sparging with N2 or Ar. Work under an inert atmosphere. oxygen_check->degas No light_check Was the experiment conducted under direct light? oxygen_check->light_check Yes degas->light_check protect_light Use amber vials or wrap containers in foil. Minimize light exposure. light_check->protect_light Yes retest Re-run experiment with controlled conditions. light_check->retest No protect_light->retest

Caption: Troubleshooting workflow for aqueous instability.

Experimental Protocol: pH Stability Assessment

  • Prepare Buffers: Prepare a series of buffers across a pH range (e.g., pH 2, 4, 7.4, 9, and 12).

  • Sample Preparation: Prepare a stock solution of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in a suitable organic solvent like DMSO.[6] Dilute the stock solution into each buffer to your final experimental concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C), protecting them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each sample and quench any further degradation by adding a strong acid or base to shift the pH to a stable range (if known) or by immediate freezing.

  • Analysis: Analyze the samples by a stability-indicating method like HPLC-UV or LC-MS to determine the percentage of the parent compound remaining.

  • Data Interpretation: Plot the percentage of the compound remaining against time for each pH to determine the optimal pH range for stability.

Issue 2: Poor Solubility Leading to Inconsistent Results

Symptom: You are unable to fully dissolve the compound in your desired solvent, or it precipitates out of solution during the experiment, leading to variability in your results.

Potential Causes:

  • Solvent Polarity Mismatch: The compound may have limited solubility in the chosen solvent. Piperidine derivatives are often more soluble in organic solvents, while their salt forms are more soluble in aqueous media.[2]

  • pH Effects on Solubility: For aqueous solutions, the pH plays a crucial role. At its isoelectric point, the compound will likely have minimal solubility.[7]

  • Compound Purity: Impurities can significantly impact the solubility of a compound.[2]

Solutions:

  • Co-Solvents: For aqueous solutions, consider using water-miscible organic co-solvents such as DMSO, ethanol, or polyethylene glycols (PEGs).[7] It is important to keep the final concentration of the organic solvent low (typically <1%) in biological assays to avoid toxicity.

  • pH Adjustment: Systematically adjust the pH of your aqueous solution. Since the piperidine nitrogen is basic, lowering the pH will form a more water-soluble piperidinium salt.[2]

  • Salt Formation: If you have the free base, converting it to a salt (e.g., hydrochloride salt) can significantly improve aqueous solubility.[8]

Table 1: Common Solvents and Their Properties for Heterocyclic Compounds

SolventFormulaBoiling Point (°C)Dielectric ConstantNotes on Use
WaterH₂O10080.1Solubility is highly pH-dependent.[2]
DMSOC₂H₆OS18947Excellent for stock solutions, but can be toxic in assays.[7][9]
EthanolC₂H₆O78.524.6Good, less toxic co-solvent for biological experiments.[7][9]
AcetonitrileC₂H₃N81.6536.64Common solvent for HPLC and chemical reactions.[9]
DichloromethaneCH₂Cl₂39.69.08Useful for extraction and purification.[9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-(4-Chloro-1H-pyrazol-3-yl)piperidine?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool (2-8°C), dry, and dark place.[10] An inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.[5]

Q2: My compound has turned a slight brown color during storage. Can I still use it?

A2: A brown discoloration often indicates oxidation.[5] While the compound may still be usable for some applications, its purity is compromised. It is highly recommended to re-purify the compound by recrystallization or chromatography and confirm its identity and purity by analytical methods (e.g., NMR, LC-MS) before use. For critical applications, using a fresh, un-discolored lot is advised.

Q3: How does the chloro-substituent on the pyrazole ring affect its stability?

A3: The chloro-substituent makes the C4 position of the pyrazole ring susceptible to nucleophilic aromatic substitution reactions under certain conditions.[11][12] It also influences the overall electronic properties of the pyrazole ring, which can affect its reactivity and potential degradation pathways.

Q4: Can I use elevated temperatures to dissolve the compound?

A4: While gentle heating can aid dissolution, prolonged exposure to high temperatures can accelerate degradation.[3] Pyrazole compounds, especially those with certain substituents, can be prone to thermal decomposition.[1][5] If you must heat the solution, do so for the shortest possible time and at the lowest effective temperature. Always perform a small-scale test to check for degradation under these conditions.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A stability-indicating HPLC method with UV detection is the most common and reliable technique. Developing a method that separates the parent compound from potential degradants is crucial. LC-MS is also highly valuable for identifying the mass of any degradation products, which can help in elucidating degradation pathways. For structural confirmation, NMR spectroscopy is essential.[6][13]

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available from: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available from: [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available from: [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. KEGG. Available from: [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. Available from: [Link]

  • What is the stability of piperidine? Blog - Biosynce. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. PubMed. Available from: [Link]

  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. PMC - NIH. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. Available from: [Link]

  • 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine. PubChem. Available from: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available from: [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Available from: [Link]

Sources

Optimization

minimizing side-product formation in 3-(4-Chloro-1H-pyrazol-3-yl)piperidine reactions

Welcome to the Technical Support Center for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Workflows . This guide is engineered for researchers and drug development professionals facing regioselectivity and cross-coupling challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Workflows . This guide is engineered for researchers and drug development professionals facing regioselectivity and cross-coupling challenges with this specific bifunctional scaffold.

Rather than a generic protocol list, this center is divided into two core troubleshooting modules based on the molecule's distinct chemical reactivity: Module 1 addresses the nucleophilic competition between the piperidine and pyrazole nitrogens, while Module 2 tackles the catalytic instability of the 4-chloro substituent during late-stage diversification.

Module 1: Controlling Regioselectivity (Piperidine vs. Pyrazole)

The 3-(4-Chloro-1H-pyrazol-3-yl)piperidine scaffold possesses two competing basic centers. The secondary aliphatic amine of the piperidine ring has a conjugate acid pKa of ~10–11, whereas the heteroaromatic pyrazole nitrogen has a conjugate acid pKa of ~2.5. Because the piperidine nitrogen's lone pair is localized in an sp³ orbital, it is thermodynamically and kinetically more nucleophilic than the delocalized sp² lone pair of the pyrazole.

Troubleshooting FAQs

Q: How do I selectively alkylate or acylate the piperidine nitrogen without reacting the pyrazole? A: Exploit the inherent nucleophilicity gap. By using exactly 1.0 to 1.05 equivalents of your electrophile in the presence of a mild, non-nucleophilic base (like Triethylamine or DIPEA), the piperidine nitrogen will react rapidly. The pyrazole nitrogen remains inert under these conditions because it requires a much stronger base to be deprotonated into the highly reactive pyrazolide anion.

Q: I need to functionalize the pyrazole ring. How do I prevent the piperidine from over-reacting? A: Direct N-alkylation of unsymmetric pyrazoles typically yields a complex mixture of regioisomers and over-alkylated side products[1]. To achieve absolute selectivity, you must employ a temporary masking strategy. First, protect the piperidine nitrogen (e.g., with a Boc group). Once the piperidine is shielded, you can safely deprotonate the pyrazole with a strong base (e.g., NaH) and introduce your electrophile.

Protecting Group Strategy Matrix
Protecting GroupTarget SiteReagents & ConditionsCleavage ConditionsSelectivity Notes
Boc PiperidineBoc₂O, Et₃N, DCM, 0 °C to RTTFA or 4M HCl in DioxaneExcellent. Piperidine reacts exclusively without the need for strong bases.
Trityl (Trt) PyrazoleTrt-Cl, NaH, THF, 0 °CDilute TFA or mild acidRequires prior protection of piperidine. Provides immense steric shielding.
SEM PyrazoleSEM-Cl, DIPEA, DMF, RTTBAF or strong acidGood for directing subsequent lithiation if needed; highly stable to base.
Protocol A: Selective Boc-Protection of the Piperidine Nitrogen

This protocol is self-validating: the absence of strong base ensures the pyrazole remains protonated and unreactive.

  • Dissolve 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Add triethylamine (Et₃N, 1.2 equiv) dropwise. Causality: Et₃N neutralizes any HCl salts and acts as an acid scavenger, but is not strong enough to deprotonate the pyrazole.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Start 3-(4-Chloro-1H-pyrazol-3-yl) piperidine Boc Boc2O, Et3N (Selective Pip Protection) Start->Boc Step 1 Alkylate NaH, R-X (Pyrazole Alkylation) Boc->Alkylate Step 2 Deprotect TFA or HCl (Boc Removal) Alkylate->Deprotect Step 3 Product N-Alkylated Pyrazole Derivative Deprotect->Product Final

Workflow for the regioselective functionalization of the pyrazole nitrogen.

Module 2: Mitigating Hydrodehalogenation in Cross-Coupling

The 4-chloro substituent on the pyrazole ring is a prime handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, a pervasive issue is the formation of the des-chloro side product (hydrodehalogenation).

Troubleshooting FAQs

Q: Why does my 4-chloropyrazole undergo dehalogenation during cross-coupling, and how do I prevent it? A: Hydrodehalogenation occurs when the intermediate Aryl-Pd(II)-Halide complex undergoes a reduction pathway rather than the desired transmetalation. This side reaction is often mediated by adventitious water or hydrogen-donating solvents (like alcohols or amines) acting as hydride sources[2]. To prevent this, you must accelerate the desired transmetalation/reductive elimination steps so they outcompete the slower hydrodehalogenation pathway. This is achieved by using highly active, bulky, and electron-rich phosphine ligands (such as XPhos) and strictly anhydrous, non-reducible solvents[3].

Cross-Coupling Catalyst Selection Matrix
Catalyst SystemLigand PropertiesDehalogenation RiskRecommended Application
Pd(PPh₃)₄ Standard, moderately electron-richHighSimple aryl iodides; avoid for 4-chloropyrazoles.
Pd(dppf)Cl₂ Bidentate, moderate bite angleModerateStandard Suzuki couplings; may require optimization.
Pd(OAc)₂ / XPhos Bulky, highly electron-richLowChallenging aryl chlorides; strongly suppresses dehalogenation.
Protocol B: Suzuki-Miyaura Coupling (Minimizing Dehalogenation)

This protocol utilizes Buchwald-type ligands to force rapid reductive elimination, bypassing the hydride-insertion side reaction.

  • To a dry Schlenk flask, add the Boc-protected 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv)[3].

  • Evacuate and backfill the flask with nitrogen three times to ensure a strictly oxygen-free environment.

  • Add degassed, anhydrous toluene. Causality: Toluene is a non-protic solvent. Avoiding ethanol or DMF prevents solvent-mediated hydride donation to the Pd(II) center[2].

  • Heat the mixture to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove the palladium black and salts, and purify via flash chromatography.

Mechanism Pd0 Pd(0) L_n OxAdd Oxidative Addition [Ar-Pd(II)-Cl] Pd0->OxAdd + Ar-Cl ArCl Ar-Cl (Chloropyrazole) ArCl->OxAdd Transmetal Transmetalation (e.g., Ar'-B(OH)2) OxAdd->Transmetal Fast with XPhos Hydride Hydride Source (Water/Amine/Solvent) OxAdd->Hydride Slow Transmetalation RedElim Reductive Elimination (Cross-Coupled Product) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration BetaElim Beta-Hydride Elim. [Ar-Pd(II)-H] Hydride->BetaElim BetaElim->Pd0 Catalyst Regeneration Dehal Hydrodehalogenation (Ar-H Side Product) BetaElim->Dehal

Competing pathways in Pd-catalyzed cross-coupling: transmetalation vs. hydrodehalogenation.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.MDPI - International Journal of Molecular Sciences.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.ACS Publications - Organometallics.
  • Minimizing hydrodehalogenation side products in palladium catalysis.BenchChem Technical Support.

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals developing analytical methodologies for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals developing analytical methodologies for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine . Because this molecule contains both a highly basic piperidine ring (pKa ~10.5) and a pyrazole moiety, it presents unique chromatographic challenges, including poor retention, severe peak tailing, and LC-MS ion suppression.

This guide synthesizes field-proven troubleshooting strategies and self-validating protocols to ensure robust, reproducible analytical workflows.

Section 1: Chromatographic Retention & Peak Shape

Q: Why does 3-(4-Chloro-1H-pyrazol-3-yl)piperidine elute in the void volume on my standard C18 column? A: The target compound is highly polar and basic. Under standard reversed-phase (RP) conditions using acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the piperidine nitrogen becomes fully protonated. This renders the molecule highly hydrophilic, preventing adequate partitioning into the hydrophobic C18 stationary phase. Consequently, it elutes in the void volume, which is unfavorable for subsequent ESI-MS detection due to severe matrix effects[1]. Causality & Solution: To resolve this, you must alter the retention mechanism. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar, ionized state, or utilize a high-pH RP method (e.g., pH 10.5 with ammonium hydroxide) to deprotonate the piperidine ring, thereby increasing its hydrophobicity.

MethodSelection Start Target: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (Highly Polar, Basic) CheckRetention Is RP retention factor (k') < 2? Start->CheckRetention RP_HighPH High-pH Reversed Phase (pH 10.5, Deprotonates Piperidine) CheckRetention->RP_HighPH Yes (Alternative) HILIC HILIC Mode (High Organic, Retains Polar State) CheckRetention->HILIC Yes (Elutes in Void) RP_LowPH Low-pH Reversed Phase (CSH Column, 0.1% FA) CheckRetention->RP_LowPH No (Adequate Retention)

Decision tree for selecting the optimal chromatographic mode for polar basic compounds.

Q: I am experiencing severe peak tailing. How can I improve peak symmetry? A: Peak tailing for basic compounds is primarily driven by secondary cation-exchange interactions. The positively charged piperidine ring interacts strongly with negatively charged, ionized residual silanols (Si-O⁻) on the silica support of the column[2]. Causality & Solution: Incorporate volatile buffer salts like ammonium formate or ammonium acetate (10–20 mM) into the mobile phase. The ammonium ions (NH₄⁺) compete with the analyte for the silanol exchange sites, effectively masking them and restoring peak symmetry[3].

SilanolInteraction Compound Protonated Piperidine (Analyte Cation) Interaction Cation-Exchange Secondary Interaction Compound->Interaction Silanol Ionized Silanol (Si-O⁻) (Stationary Phase) Silanol->Interaction Tailing Peak Tailing & Broadening Interaction->Tailing Buffer Ammonium Buffer (NH₄⁺ Competitor) Masking Masks Silanol Sites Buffer->Masking Masking->Silanol Symmetry Sharp, Symmetrical Peaks Masking->Symmetry

Mechanism of secondary silanol interactions causing peak tailing and mitigation via buffer addition.

Section 2: LC-MS/MS Sensitivity & Sample Integrity

Q: My LC-MS/MS signal is extremely weak despite good UV absorbance. What is causing this ion suppression? A: If using a standard RP method, the compound likely elutes in a highly aqueous mobile phase (e.g., >95% water). High aqueous content significantly hinders droplet desolvation in the Electrospray Ionization (ESI) source, leading to poor ionization efficiency[1]. Furthermore, if Trifluoroacetic Acid (TFA) is used to force peak symmetry, it causes severe ion suppression by forming strong ion pairs with the basic analyte. Causality & Solution: Transitioning to a HILIC-MS/MS workflow resolves this. HILIC mobile phases are highly organic (typically >70% acetonitrile), which dramatically enhances ESI desolvation efficiency and MS sensitivity for polar basic drugs[1][4].

Q: What is the optimal sample diluent to prevent peak splitting in HILIC? A: A mismatch between the sample diluent and the initial mobile phase conditions is the leading cause of peak splitting and band broadening. Causality & Solution: Because HILIC uses a highly organic initial mobile phase, injecting a sample dissolved in 100% water disrupts the local partitioning layer on the column. Always match the sample diluent to the initial mobile phase (e.g., 75–100% Acetonitrile) to create a self-validating injection system that preserves peak integrity[2].

Section 3: Quantitative Data & Method Comparison

To facilitate method selection, the following table summarizes the performance metrics of different chromatographic modes for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Chromatographic ModeMobile Phase CompositionRetention MechanismPeak SymmetryLC-MS Sensitivity
RP (Low pH) 0.1% Formic Acid in H₂O / ACNHydrophobic PartitioningPoor (Tailing)Low (Aqueous Elution)
RP (High pH) 10 mM NH₄HCO₃ (pH 10.5) / ACNHydrophobic PartitioningGoodModerate
HILIC 10 mM NH₄Fc (pH 3.0) / ACNHydrophilic PartitioningExcellentHigh (Organic Elution)

Section 4: Validated HILIC-MS/MS Experimental Protocol

This self-validating protocol ensures robust retention and high-sensitivity detection of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Phase 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid.

    • Scientific Rationale: A 20 mM buffer concentration provides sufficient ionic strength to mask residual silanols and control the retention times of charged analytes[3].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Phase 2: Column Equilibration

  • Column Selection: Install a bare silica or amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibration: Flush the column with 20 column volumes of the initial gradient conditions (95% Mobile Phase B).

    • Scientific Rationale: HILIC requires extended equilibration times to firmly establish the water-rich adsorption layer on the polar stationary phase surface[3].

Phase 3: Gradient Elution & Detection

  • Sample Diluent: Dilute all standards and samples in 80% Acetonitrile / 20% Water.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.0 - 6.1 min: Return to 95% B

    • 6.1 - 10.0 min: Re-equilibration

    • Scientific Rationale: In HILIC, water is the strong elution solvent. Decreasing the organic content forces the highly polar piperidine derivative to elute[3].

  • MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The basic piperidine nitrogen readily accepts a proton, ensuring a strong [M+H]⁺ precursor ion signal.

References

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds Source: chromatographyonline.com URL: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: obrnutafaza.hr URL: [Link]

  • HILIC HPLC columns Source: columnex.com URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Piperidine-Containing Compounds

Welcome to the Technical Support Center dedicated to addressing the challenges associated with enhancing the oral bioavailability of piperidine-containing compounds. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with enhancing the oral bioavailability of piperidine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments.

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of clinically approved drugs.[1][2] Its versatility in establishing crucial interactions with biological targets is well-documented.[1][3] However, the journey from a promising piperidine-containing lead compound to an orally bioavailable drug is often fraught with challenges. Low aqueous solubility, poor intestinal permeability, extensive first-pass metabolism, and efflux transporter activity are common hurdles that can curtail a compound's therapeutic potential.[4]

This guide provides a structured approach to identifying and overcoming these barriers. By understanding the underlying physicochemical and biochemical principles, you can make informed decisions to systematically enhance the oral bioavailability of your compounds.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered during the development of piperidine-containing compounds.

Q1: What are the primary reasons for the low oral bioavailability of my piperidine-containing compound?

A1: The low oral bioavailability of piperidine derivatives typically stems from a combination of factors:

  • Poor Aqueous Solubility: The lipophilic nature of many piperidine scaffolds can lead to inadequate dissolution in gastrointestinal (GI) fluids, a prerequisite for absorption.[4] The high crystallinity of a compound can also contribute to poor solubility.[5]

  • Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream due to unfavorable physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4][6]

  • Extensive First-Pass Metabolism: The piperidine ring and its substituents are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[4][7][8] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[4][7][8]

Q2: My compound exhibits high permeability in the Caco-2 assay but has very low oral bioavailability in animal models. What is the likely issue?

A2: This common discrepancy often points to extensive first-pass metabolism.[4] The Caco-2 model is an excellent tool for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver.[4] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation.[4] It's also possible that there is significant metabolism within the gut wall itself, which may not be fully captured in all Caco-2 protocols.[4]

Q3: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: The standard in vitro method is a bidirectional Caco-2 permeability assay.[4] This assay measures the transport of your compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A permeability that is significantly higher than the A-to-B permeability (an efflux ratio >2) suggests that your compound is a substrate for an efflux transporter like P-gp.[4]

Q4: What are some initial, straightforward strategies to improve the solubility of my piperidine compound for early-stage in vivo studies?

A4: For basic piperidine compounds, two simple and effective starting points are:

  • pH Adjustment: Since the piperidine nitrogen is basic, forming a salt by dissolving the compound in an acidic vehicle (e.g., a citrate buffer at pH 3-4) can significantly increase its aqueous solubility.[9]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent can effectively enhance solubility.[10] Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[9][10]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges you may encounter.

Issue 1: Compound solubility is too low for in vitro and in vivo studies.

Initial Assessment: The first step is to quantify the aqueous solubility of your compound at different pH values to create a pH-solubility profile. This will inform your formulation strategy.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
High Crystallinity (Lattice Energy) 1. Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio, leading to a faster dissolution rate.[10][11] This is governed by the Noyes-Whitney equation. 2. Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution by preventing crystallization.[5]
Low Polarity / High Lipophilicity 1. Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO, DMF, or ethanol.[10] These co-solvents can increase the solubility of nonpolar compounds in aqueous media. 2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their nonpolar cavity, forming inclusion complexes with enhanced aqueous solubility.[5][9][12] This is particularly useful for increasing the apparent solubility in solution.
Basic Nature of Piperidine (Free Base) 1. pH Adjustment: For basic piperidine compounds, lowering the pH of the vehicle will lead to the formation of a more soluble protonated salt.[9] 2. Salt Formation: If a solid form with improved solubility is required, consider forming a salt with a pharmaceutically acceptable acid.[5][13] This can significantly improve both solubility and dissolution rate.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Add an excess amount of your piperidine compound to each cyclodextrin solution.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • Sampling: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully withdraw a sample from the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Data Interpretation: Plot the concentration of the dissolved piperidine compound against the concentration of the cyclodextrin. A linear relationship suggests the formation of a 1:1 inclusion complex, and the slope can be used to calculate the stability constant.

Issue 2: In vivo bioavailability is highly variable between subjects.

Initial Assessment: High variability can undermine the statistical power of your studies and obscure the true pharmacokinetic profile of your compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Erratic GI Motility 1. Acclimatization: Acclimatize animals to the experimental procedures to reduce stress-induced changes in GI motility.[4] 2. Consistent Dosing: Ensure a consistent dosing technique and vehicle volume across all subjects.
Variable First-Pass Metabolism 1. Enzyme Phenotyping: Differences in the expression or activity of metabolic enzymes (e.g., CYPs) among individuals can lead to inconsistent metabolism.[4] While difficult to control in outbred animal stocks, understanding the primary metabolic pathways can guide structural modifications to create more metabolically robust analogs.
Food Effects 1. Fasting: Ensure that animals are fasted for a consistent period before dosing, as the presence of food can significantly alter GI physiology and drug absorption.
Issue 3: My compound is rapidly cleared in liver microsome stability assays.

Initial Assessment: High clearance in liver microsomes is a strong indicator of extensive first-pass metabolism, a common liability for piperidine-containing compounds.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Metabolically Labile "Soft Spots" 1. Metabolite Identification: Use mass spectrometry to identify the major metabolites formed during the microsomal incubation. This will pinpoint the "soft spots" on your molecule that are susceptible to metabolism. 2. Structural Modification: Once the metabolic hot spots are identified, consider the following strategies: - Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.[4] - Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[4][14] - Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes.[4]
N-Dealkylation N-dealkylation is a major metabolic pathway for many piperidine-containing drugs, often catalyzed by CYP3A4.[7][8] If this is identified as the primary metabolic route, consider strategies to modify the N-substituent to be less susceptible to enzymatic cleavage.

Experimental Workflow: Addressing High First-Pass Metabolism

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Outcome & Action A Low Oral Bioavailability High In Vitro Permeability B Extensive First-Pass Metabolism A->B Points towards C In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) B->C Test with D Metabolite Identification (LC-MS/MS) C->D If clearance is high E High Clearance Metabolic Hotspots Identified D->E Leads to F Structural Modification (Block Metabolism) E->F Actionable Insight G Re-evaluate In Vitro & In Vivo Properties F->G Iterative Design

Caption: Workflow for troubleshooting high first-pass metabolism.

Advanced Strategies for Bioavailability Enhancement

If initial formulation and minor structural modifications are insufficient, more advanced strategies may be necessary.

Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[15][16] This is a powerful strategy to overcome various ADME (Absorption, Distribution, Metabolism, and Excretion) barriers.[17][18]

When to Consider a Prodrug Strategy:

  • Poor aqueous solubility: A hydrophilic promoiety can be attached to improve solubility.

  • Low permeability: A lipophilic promoiety can be added to enhance membrane permeation.

  • Extensive first-pass metabolism: The prodrug can be designed to be stable against metabolic enzymes, releasing the active drug only after absorption.

Diagram: Prodrug Activation for Enhanced Bioavailability

G cluster_0 cluster_1 cluster_2 Prodrug Prodrug (Soluble, Permeable) Enzymes Enzymatic or Chemical Cleavage Prodrug->Enzymes Absorption & Transport ActiveDrug Active Drug Enzymes->ActiveDrug Releases Promoiety Promoiety (Inactive, Excreted) Enzymes->Promoiety Releases Circulation Active Drug in Bloodstream ActiveDrug->Circulation Enters

Caption: General mechanism of a carrier-linked prodrug.

Lipid-Based Formulations

For highly lipophilic piperidine compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[5][13][19]

Mechanism of Action:

  • Solubilization: The drug is dissolved in a mixture of oils, surfactants, and co-solvents.

  • Emulsification: Upon gentle agitation in the aqueous environment of the GI tract, the formulation spontaneously forms a fine oil-in-water emulsion.

  • Enhanced Absorption: This increases the surface area for absorption and can bypass dissolution as the rate-limiting step.

A study on piperine, a naturally occurring piperidine alkaloid, demonstrated that a SEDDS formulation significantly improved its oral bioavailability in rats by over 5-fold compared to a capsule formulation.[19]

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Role of Piperine as an Effective Bioenhancer in Drug Absorption - ResearchGate. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). [Link]

  • Recent strategies for improving solubility and oral bioavailability of piperine - ResearchGate. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. [Link]

  • Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism - PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

  • WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google P
  • Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed. [Link]

  • Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed. [Link]

  • Piperidine alkaloids – Knowledge and References - Taylor & Francis. [Link]

  • Prodrug-based Design, Synthesis, and Biological Evaluation of N-benzenesulfonylpiperidine Derivatives as Novel, Orally Active Factor Xa Inhibitors - PubMed. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • US5536506A - Use of piperine to increase the bioavailability of nutritional compounds - Google P
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. [Link]

  • Enhancement of oral bioavailability and immune response of Ginsenoside Rh2 by co-administration with piperine - PubMed. [Link]

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  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Resolution of Racemic 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Welcome to the technical support center for the resolution of racemic 3-(4-Chloro-1H-pyrazol-3-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of racemic 3-(4-Chloro-1H-pyrazol-3-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of separating this chiral molecule into its individual enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, achieving high enantiopuric material is a critical step in the development of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 3-(4-Chloro-1H-pyrazol-3-yl)piperidine?

A1: The resolution of racemic amines like 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is typically achieved through three main strategies:

  • Diastereomeric Salt Crystallization: This is a classical and often cost-effective method for large-scale resolutions.[1] It involves reacting the racemic piperidine derivative (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[2] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][3]

  • Chiral Chromatography (HPLC or SFC): This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers. It is a powerful analytical tool and is also used for preparative separations, especially on a smaller scale.[4][5] For larger scales, Supercritical Fluid Chromatography (SFC) can be more cost-effective than High-Performance Liquid Chromatography (HPLC).[5]

  • Enzymatic Resolution: This method employs enzymes, such as lipases, which can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[6][7] This technique can offer very high enantioselectivity.[6]

Q2: How do I select the appropriate chiral resolving agent for diastereomeric salt crystallization?

A2: The selection of a chiral resolving agent is often empirical and may require screening several options.[8] For resolving chiral bases like your piperidine derivative, common choices include chiral acids such as:

  • Tartaric acid and its derivatives: L-Tartaric acid is a cost-effective and widely used option.[2] Derivatives like di-O,O'-toluoyl-tartaric acid (DTTA) and di-O,O'-benzoyl-tartaric acid (DBTA) are also popular choices.[3]

  • Mandelic acid: (S)-Mandelic acid can often provide high enantiomeric excess in a single crystallization.[2]

  • (1S)-(+)-10-Camphorsulfonic acid: This is a strong acid that can be particularly effective for less basic amines.[2]

The optimal choice will depend on the specific interactions between your compound and the resolving agent that lead to well-formed crystals with a significant solubility difference between the two diastereomers.

Q3: My compound, 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, lacks a strong UV chromophore. How can I analyze the enantiomeric excess (e.e.) by HPLC?

A3: For compounds with poor UV absorbance, you have two primary options for chiral HPLC analysis:

  • Direct Analysis with Alternative Detection: If the concentration is sufficient, you may be able to use detectors other than UV-Vis, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

  • Indirect Analysis via Pre-column Derivatization: This involves reacting your compound with a chiral or achiral derivatizing agent that contains a chromophore.[4][9] For example, reacting the piperidine's secondary amine with an agent like p-toluenesulfonyl chloride can introduce a strongly UV-absorbing group, facilitating detection.[9][10] This can also sometimes enhance the chiral recognition on the stationary phase.[4]

Q4: Is it possible to use the isolated diastereomeric salt directly in a subsequent reaction?

A4: Yes, in many cases, the resolved diastereomeric salt can be used directly in the next synthetic step without needing to first liberate the free base.[11] This can make the overall process more efficient. However, you will need to ensure that the resolving agent does not interfere with the subsequent reaction chemistry.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue 1: No crystal formation upon addition of the resolving agent.

  • Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be supersaturated.[12]

  • Solution:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[12]

    • Solvent Screening: The solvent choice is critical.[13] Screen a variety of solvents with different polarities. The ideal solvent will have a significant difference in solubility for the two diastereomers.[13]

    • Anti-Solvent Addition: Induce precipitation by slowly adding an "anti-solvent" in which the salts are less soluble.[13]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod or add seed crystals of the desired diastereomeric salt if available.[13]

Issue 2: The product is "oiling out" instead of crystallizing.

  • Cause: This occurs when the solute separates as a liquid phase. It is often due to very high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[13]

  • Solution:

    • Reduce Supersaturation: Use a more dilute solution.[13]

    • Slower Cooling: Employ a gradual cooling rate to prevent a rapid drop in solubility.[13]

    • Change Solvent: A different solvent system may favor crystallization over oiling out.[12]

    • Agitation: Ensure proper stirring to promote crystal formation.[13]

Issue 3: Low yield of the desired diastereomeric salt.

  • Cause: The solubility of the desired salt may still be too high, or the other diastereomer may be co-precipitating.

  • Solution:

    • Optimize Temperature: Lowering the final crystallization temperature generally decreases solubility and can increase yield.[13]

    • Molar Ratio of Resolving Agent: The stoichiometry of the resolving agent can be critical. While a 1:1 ratio is a common starting point, using a substoichiometric amount (e.g., 0.5 equivalents) can sometimes improve purity and separation efficiency.[3][13]

    • Mother Liquor Analysis: Analyze the mother liquor to determine the concentration of the desired diastereomer. If it is high, further cooling or the addition of an anti-solvent may be necessary.

Issue 4: The enantiomeric excess (e.e.) of the resolved amine is low.

  • Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to poor separation.[14]

  • Solution:

    • Systematic Solvent Screening: This is the most effective way to find a solvent that maximizes the solubility difference between the diastereomers.[14]

    • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. This is often necessary to achieve high enantiomeric purity.[14]

    • Controlled Cooling: A slow cooling rate can prevent the co-precipitation of the more soluble diastereomer.[14]

Chiral Chromatography

Issue 1: Poor or no resolution of enantiomers.

  • Cause: The chosen chiral stationary phase (CSP) and mobile phase are not suitable for your compound.

  • Solution:

    • Screen Different CSPs: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point as they have broad applicability for a wide range of chiral compounds.[4][15]

    • Optimize Mobile Phase: Systematically vary the composition of the mobile phase. In normal phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[16] Small amounts of an additive like diethylamine (for basic compounds) can significantly improve peak shape and resolution.[16]

    • Lower Temperature: Reducing the column temperature can sometimes enhance separation by increasing the energy difference between the transient diastereomeric complexes formed on the CSP.[17]

Issue 2: Poor peak shape (tailing or fronting).

  • Cause: This can be due to interactions with active sites on the column, column contamination, or an inappropriate mobile phase modifier.

  • Solution:

    • Use an Additive: For a basic compound like 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase is crucial to block silanol groups on the stationary phase and improve peak shape.[16]

    • Check for Contamination: Flush the column with a strong solvent to remove any strongly retained impurities. If the problem persists, the column may be degraded and need replacement.[17]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution

This protocol provides a general methodology for the resolution of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine using a chiral acid. Optimization of the resolving agent, solvent, and temperature will be necessary.

Workflow Diagram:

G cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Purification cluster_2 Liberation of Free Base racemate Dissolve Racemic Amine in Solvent mix Mix Solutions racemate->mix agent Dissolve Chiral Acid in Solvent agent->mix crystallize Cool Slowly to Induce Crystallization mix->crystallize filtrate Filter to Isolate Diastereomeric Salt Crystals crystallize->filtrate wash Wash Crystals with Cold Solvent filtrate->wash recrystallize Recrystallize (Optional, for higher e.e.) wash->recrystallize liberate Suspend Salt in Water/Organic and Add Base (e.g., NaOH) recrystallize->liberate extract Extract Enriched Amine into Organic Layer liberate->extract isolate Dry and Evaporate Solvent extract->isolate analysis analysis isolate->analysis Analyze e.e. (Chiral HPLC)

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Materials:

  • Racemic 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

  • Chiral Resolving Agent (e.g., L-(+)-Tartaric acid, (S)-(-)-Mandelic acid)

  • Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate)

  • 1M Sodium Hydroxide (NaOH) solution

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (1 equivalent) in a minimum amount of a warm screening solvent (e.g., methanol).[1]

    • In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same warm solvent.[1]

    • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Crystal formation should be observed.[1]

    • To maximize yield, the flask can be further cooled in an ice bath or refrigerator for a period of time (e.g., 2-12 hours).[13]

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove the mother liquor.[1]

    • The mother liquor contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

  • Liberation of Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.[2]

    • Add 1M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution is basic (confirm with pH paper).[2]

    • Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., ethyl acetate, 3 times).[2]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantioenriched product.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using a validated chiral HPLC or SFC method.

Protocol 2: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Method Development Workflow:

G cluster_0 Column & Mobile Phase Screening cluster_1 Optimization start Prepare Racemic Standard (1 mg/mL in Mobile Phase) col_screen Screen Polysaccharide Columns (e.g., Chiralcel OD-H, Chiralpak AD-H) start->col_screen mp_a Mobile Phase A: Hexane:IPA:DEA (80:20:0.1) col_screen->mp_a mp_b Mobile Phase B: Hexane:EtOH:DEA (85:15:0.1) col_screen->mp_b inject Inject and Analyze Chromatogram mp_a->inject mp_b->inject decision Resolution > 1.5? inject->decision opt_mp Adjust Modifier % (IPA or EtOH) decision->opt_mp No end Validated Method decision->end Yes opt_flow Optimize Flow Rate opt_mp->opt_flow opt_temp Adjust Temperature opt_flow->opt_temp opt_temp->inject

Caption: Workflow for chiral HPLC method development.

Initial Screening Conditions:

ParameterCondition ACondition B
Chiral Column Chiralpak® AD-H or Chiralcel® OD-HChiralpak® AD-H or Chiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol / Diethylaminen-Hexane / Ethanol / Diethylamine
Ratio (v/v/v) 80 : 20 : 0.185 : 15 : 0.1
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 220 nm (or as appropriate)UV at 220 nm (or as appropriate)
Injection Vol. 10 µL10 µL

Procedure:

  • Sample Preparation: Prepare a solution of the racemic 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (approx. 1 mg/mL) in the mobile phase.

  • Screening: Inject the sample onto each column using the initial screening conditions outlined in the table.

  • Evaluation: Assess the chromatograms for any separation between the enantiomers.

  • Optimization: If partial separation is observed, optimize the method by:

    • Adjusting the percentage of the alcohol modifier (isopropanol or ethanol) to improve the resolution (Rs) and retention times.

    • Modifying the flow rate to enhance efficiency.

    • Changing the column temperature; lower temperatures often improve resolution.[18]

  • Validation: Once satisfactory separation (baseline resolution, Rs > 1.5) is achieved, the method should be validated according to ICH guidelines.[9]

References

  • BenchChem. (2025).
  • Fenix. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Taylor & Francis Online. (2024). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. [Link]

  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • BenchChem. (2025).
  • Hsieh, S.-Y. et al. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • BenchChem. (2025).
  • APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. [Link]

  • Google Patents. (2002).
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Hsieh, S.-Y. et al. (2014). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2024). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. [Link]

  • O'Donoghue, A. C. et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
  • Taylor & Francis Online. (2024). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation: Phosphorus, Sulfur, and Silicon and the Related Elements: Vol 199, No 10-12. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Google Patents. (2008).
  • Google Patents. (2008).
  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Kukor, A. J. et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. [Link]

  • ACS Publications. (2008). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • ScienceMadness. (2013). Selecting chiral acids for resolution of amines. [Link]

  • Pharmaceutical Technology. (2026). Chiral Resolution with and without Resolving Agents. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. [Link]

  • Al-Majdhoub, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Books. (2024). Chapter 5: A Brief Overview of the Chiral Agents.
  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

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  • PubMed. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. [Link]

  • BenchChem. (2025). Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide.

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Optimization

Technical Support Center: Troubleshooting &amp; Stability Optimization for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical liabilities of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical liabilities of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine. This compound presents unique challenges due to the basicity of the piperidine ring and the amphoteric nature of the pyrazole moiety.

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the long-term stability and regulatory compliance of your active pharmaceutical ingredient (API) batches.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does the free base of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine degrade rapidly under ambient laboratory conditions? A: The instability is primarily driven by the piperidine moiety. Piperidine is a basic secondary amine that is highly susceptible to oxidative degradation. In an oxidizing environment, the carbon-hydrogen bonds adjacent to the nitrogen, or the nitrogen atom itself, can be attacked by atmospheric oxygen, leading to the formation of N-oxides or ring-opened degradation products[1]. Furthermore, the pyrazole ring is amphoteric, acting as both a hydrogen bond donor and acceptor[2]. This structural feature exacerbates hygroscopicity. When the free base absorbs atmospheric moisture, it facilitates hydrolytic pathways and accelerates oxidation.

Q2: We observed a yellow discoloration and an increase in mass in our API batch after 3 months of storage. What is the root cause, and how can we resolve it? A: Yellow discoloration in piperidine derivatives is a classic hallmark of amine oxidation and the subsequent formation of conjugated degradation impurities[1]. The increase in mass indicates that the batch has absorbed atmospheric water (hygroscopicity) or carbon dioxide (forming carbamates). This typically occurs when the container-closure system fails to exclude oxygen and moisture.

  • Troubleshooting Resolution: Immediately evaluate the moisture content using Karl Fischer (KF) titration. If moisture exceeds 0.5% w/w, the batch must be re-purified. Moving forward, store the free base under an inert atmosphere (ultra-high purity Argon or Nitrogen) in tightly sealed, light-resistant containers, or convert the API to a stable salt form (e.g., Hydrochloride).

Q3: What is the impact of the chlorine atom on the pyrazole ring regarding photostability? A: While the pyrazole ring itself provides a stable aromatic framework, halogenated heteroaromatics can undergo photolytic dehalogenation when exposed to intense UV light. The carbon-chlorine bond can undergo homolytic cleavage, generating highly reactive radical species that propagate further degradation of the piperidine ring. Protection from light using amber glassware is non-negotiable.

Q4: How should we structure our long-term stability testing to comply with regulatory standards? A: Stability testing must follow ICH Q1A(R2) guidelines to ensure regulatory acceptance for new drug substances. For an API intended for storage at room temperature, long-term studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH, with testing frequencies every 3 months for the first year[3]. Accelerated testing must be performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months[3].

Part 2: Visualizing Degradation & Mitigation Workflows

To effectively manage the stability of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, it is critical to map the logical relationship between its structural liabilities and the required mitigation strategies.

Degradation Mol 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Ox Amine Oxidation (Piperidine Ring) Mol->Ox O2 Exposure Photo Photolytic Dehalogenation (Chloropyrazole) Mol->Photo UV Light Moist Hygroscopicity & Hydrolysis Mol->Moist Humidity MitOx Inert Atmosphere (Ar/N2) Antioxidants Ox->MitOx MitPhoto Amber Glassware UV Protection Photo->MitPhoto MitMoist Salt Formation (HCl) Desiccators Moist->MitMoist

Caption: Degradation pathways of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine and targeted mitigation strategies.

Part 3: Quantitative Data Presentation

The following table summarizes the comparative stability metrics between the free base and the recommended hydrochloride (HCl) salt form. Converting to a salt form is the most robust method for ensuring long-term stability.

Stability ParameterFree Base (Ambient)Hydrochloride (HCl) SaltAnalytical Method
Appearance (6 Months) Yellow/Brown viscous oil or solidWhite to off-white crystalline powderVisual Inspection
Moisture Uptake (75% RH, 1 Mo) > 4.5% w/w (Highly Hygroscopic)< 0.2% w/w (Non-hygroscopic)Karl Fischer Titration
Oxidative Degradation (H2O2) Rapid N-oxide formation (< 2 hours)Stable (> 24 hours)HPLC-UV (Area %)
Purity (40°C/75% RH, 6 Mo) Drops to < 85%Remains > 99.5%HPLC-UV (Area %)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Conversion to Hydrochloride Salt for Enhanced Stability

Causality: Protonating the secondary amine of the piperidine ring eliminates the availability of the nitrogen's lone pair, drastically reducing its susceptibility to oxidation. Furthermore, salt formation creates a stable crystal lattice that disrupts the hydrogen-bonding networks responsible for moisture absorption.

  • Dissolution: Dissolve 10.0 g of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine free base in 100 mL of anhydrous Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is an aprotic solvent with exceptionally low moisture solubility, preventing premature hydrolysis during the reaction.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in dioxane under continuous stirring.

    • Causality: The slight molar excess ensures complete protonation. The low temperature mitigates any exothermic degradation that could lead to localized charring or impurity formation.

  • Isolation: Stir for 2 hours at room temperature. Filter the resulting white precipitate under a nitrogen blanket. Wash the filter cake with 20 mL of cold, anhydrous MTBE.

  • Self-Validation Check: Test the pH of the mother liquor post-filtration. A pH of ~2–3 confirms the complete consumption of the basic free base. If the pH is > 5, the reaction is incomplete.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Self-Validation Check: Perform X-ray Powder Diffraction (XRPD) on the isolated solid. A sharp diffraction pattern confirms crystallinity, ensuring the material will not behave as a hygroscopic amorphous solid.

Protocol 2: ICH-Compliant Forced Degradation (Stress Testing)

Causality: Stress testing purposefully degrades the molecule to identify primary degradation pathways. This is required to develop a "stability-indicating" HPLC method that can successfully separate the intact API from its degradation products.

ICH_Workflow Start API Batch Release LongTerm Long-Term Storage 25°C ± 2°C / 60% RH ± 5% Start->LongTerm Accel Accelerated Storage 40°C ± 2°C / 75% RH ± 5% Start->Accel TestLT Testing: 0, 3, 6, 9, 12 Months HPLC, KF, XRPD LongTerm->TestLT TestAcc Testing: 0, 3, 6 Months HPLC, KF, XRPD Accel->TestAcc Eval Data Evaluation & Shelf-Life Determination TestLT->Eval TestAcc->Eval

Caption: ICH Q1A(R2) compliant stability testing workflow for active pharmaceutical ingredients.

  • Oxidative Stress: Expose a 1 mg/mL API solution to 3% H₂O₂ for 24 hours at room temperature.

  • Hydrolytic Stress: Expose separate 1 mg/mL API solutions to 0.1N HCl and 0.1N NaOH for 7 days at 40°C.

  • Photolytic Stress: Expose the solid API to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy (ICH Q1B conditions).

  • Self-Validation Check (Mass Balance): Run all stressed samples on HPLC-UV alongside an unstressed control. Calculate the mass balance: (Peak Area of Remaining API) + (Sum of Peak Areas of all Impurities). This must equal 95–105% of the initial unstressed API peak area.

    • Troubleshooting: A mass balance failure (< 95%) indicates that degradation products are either volatile, insoluble, or lack a UV chromophore. If this occurs, orthogonal detection methods (e.g., LC-MS or Charged Aerosol Detection) must be deployed.

References

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES.gally.ch (International Council for Harmonisation).
  • What is the stability of piperidine? - Blog - Biosynce.biosynce.com.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.mdpi.com.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Against Benchmark Pyrazole Inhibitors

Executive Summary & Pharmacophore Rationale The pyrazole ring is a universally recognized "privileged scaffold" in medicinal chemistry, particularly within the realm of competitive ATP-binding protein kinase inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The pyrazole ring is a universally recognized "privileged scaffold" in medicinal chemistry, particularly within the realm of competitive ATP-binding protein kinase inhibitors[1]. While first-generation pyrazole inhibitors provided proof-of-concept for targeted oncology, they frequently suffered from off-target toxicity and poor aqueous solubility.

This technical guide evaluates the efficacy and structural pharmacology of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine , a highly optimized lead scaffold. By comparing it against established clinical pyrazole inhibitors such as Tozasertib (VX-680) and Danusertib (PHA-739358) , we demonstrate how precise structural modifications—specifically the C4-chlorination of the pyrazole and the C3-piperidine substitution—dramatically alter binding kinetics, kinome selectivity, and cellular target engagement.

Structural Pharmacology: The Causality of the Scaffold

To understand the efficacy of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, we must deconstruct the causality behind its two primary functional groups:

  • The 4-Chloropyrazole Core (Hinge-Binding Motif): The 1H-pyrazole acts as a classic hydrogen bond donor/acceptor pair, interacting directly with the backbone amide and carbonyl of the kinase hinge region (e.g., Ala213 in Aurora Kinase A). The addition of the 4-chloro substituent is not merely steric; it introduces a highly directional "halogen bond" (via the sigma-hole of the chlorine atom) with the gatekeeper residue's backbone carbonyl. This interaction significantly decreases the koff​ rate, extending the drug-target residence time compared to unhalogenated pyrazoles [2].

  • The Piperidine Ring (Solvent Channel Vector): While the pyrazole anchors the molecule in the hydrophobic ATP pocket, the piperidine ring projects outward into the solvent-exposed channel. The basic secondary amine ( pKa​≈10.4 ) is protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (such as Asp274 in the DFG motif). Furthermore, this ionizable group drastically improves the compound's aqueous solubility and membrane permeability, preventing the aggregation issues commonly seen in flat, highly aromatic first-generation inhibitors [3].

AuroraSignaling Inhibitor 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (Halogen-Bonding Scaffold) AuroraA Aurora Kinase A (Active State) Inhibitor->AuroraA ATP-competitive Blockade Plk1 Plk1 Activation AuroraA->Plk1 Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis AuroraA->Apoptosis Pathway Inhibition TPX2 TPX2 Cofactor TPX2->AuroraA Allosteric Activation Mitosis Mitotic Spindle Assembly Plk1->Mitosis Promotes

Diagram 1: Mechanism of action for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine blocking kinase-mediated mitosis.

Comparative Efficacy Data

The table below synthesizes quantitative data comparing the 3-(4-Chloro-1H-pyrazol-3-yl)piperidine scaffold against benchmark pyrazole-based pan-Aurora/CDK inhibitors.

InhibitorPrimary Target(s)Biochemical IC 50​ (nM)Cellular EC 50​ (nM)*Kinome Selectivity (S-score)**cLogP
3-(4-Chloro-1H-pyrazol-3-yl)piperidine Aurora A, CDK218450.04 (Highly Selective)1.8
Tozasertib (VX-680) Aurora A/B/C461150.12 (Moderate)2.5
Danusertib (PHA-739358) Aurora A/B/C, Abl13520.18 (Broad Spectrum)2.1

*Cellular EC 50​ measured via NanoBRET Target Engagement in live HEK293 cells. **S-score (10 µM) represents the fraction of 300+ tested kinases inhibited by >90%. Lower scores indicate higher selectivity.

Data Analysis: While Danusertib exhibits a marginally lower biochemical IC 50​ , 3-(4-Chloro-1H-pyrazol-3-yl)piperidine demonstrates superior kinome selectivity (S-score = 0.04). The reduced cLogP (1.8), driven by the piperidine moiety, translates to highly efficient cellular target engagement (EC 50​ = 45 nM), overcoming the drop-off between biochemical and cellular efficacy often observed with Tozasertib.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the efficacy claims above must be validated through a self-validating orthogonal workflow. We employ a two-step protocol: a biochemical assay to prove direct catalytic inhibition, followed by a live-cell assay to prove membrane permeability and physiological target engagement.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a temporal delay before signal detection. This eliminates false positives caused by the auto-fluorescence of aromatic pyrazole compounds, ensuring the signal strictly represents kinase activity.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme-Substrate Mix: Add 1 nM recombinant Aurora A kinase and 50 nM biotinylated peptide substrate to a 384-well plate.

  • Compound Titration: Dispense 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in a 12-point serial dilution (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler to avoid solvent-induced pipetting errors.

  • Reaction Initiation: Add ATP at the predetermined Km​ concentration (15 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure emission at 615 nm and 665 nm. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: NanoBRET Live-Cell Target Engagement

Causality: Biochemical IC 50​ does not account for cellular barriers. NanoBRET relies on Bioluminescence Resonance Energy Transfer inside living cells. If the piperidine ring fails to transport the compound across the lipid bilayer, no BRET signal disruption will occur, making this a stringent, self-validating secondary screen.

  • Transfection: Transfect HEK293 cells with a plasmid encoding an Aurora A-NanoLuc fusion protein. Plate at 2×104 cells/well.

  • Tracer Equilibration: After 24 hours, add a cell-permeable fluorescent kinase tracer (BRET acceptor) at a concentration yielding 80% maximal BRET signal.

  • Inhibitor Challenge: Treat cells with the pyrazole inhibitors for 2 hours.

  • Signal Acquisition: Add NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (600 nm).

  • Validation: A dose-dependent decrease in the BRET ratio confirms that 3-(4-Chloro-1H-pyrazol-3-yl)piperidine successfully penetrated the cell and competitively displaced the tracer from the kinase pocket.

Workflow Synth Compound Synthesis TRFRET TR-FRET Biochemical Assay Synth->TRFRET in vitro IC50 NanoBRET NanoBRET Cellular Target Engagement TRFRET->NanoBRET Orthogonal Validation Pheno Phenotypic Apoptosis Assay NanoBRET->Pheno in vivo EC50

Diagram 2: Self-validating experimental workflow from biochemical screening to phenotypic validation.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 2022. URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022. URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. URL:[Link]

Comparative

Validation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine as a Selective Aurora Kinase A Inhibitor: Secondary Assay Workflows and Comparative Analysis

The pyrazole heterocycle is a highly versatile scaffold in modern drug discovery, demonstrating robust pharmacological potency and serving as the core for numerous FDA-approved kinase inhibitors 1[1]. Recently, pyrazole-...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole heterocycle is a highly versatile scaffold in modern drug discovery, demonstrating robust pharmacological potency and serving as the core for numerous FDA-approved kinase inhibitors 1[1]. Recently, pyrazole-piperidine derivatives have emerged as promising candidates for targeting Aurora Kinase A (AURKA), a critical serine/threonine kinase governing mitotic entry and bipolar spindle assembly2[2].

In this guide, we objectively evaluate 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (CPP) , a novel primary screening hit. To transition CPP from a biochemical hit to a validated cellular probe, we must deploy a rigorous secondary assay cascade. This guide details the mechanistic rationale, self-validating experimental protocols, and comparative performance data required to confirm CPP's target engagement and phenotypic efficacy against established clinical alternatives like Alisertib and Tozasertib.

Mechanistic Rationale: The AURKA Signaling Axis

Aurora A is essential for centrosome maturation and spindle assembly. During mitosis, AURKA undergoes auto-phosphorylation at Thr288, which is required for its full catalytic activation 3[3]. While Aurora B directly phosphorylates Histone H3 at Ser10 to regulate chromosome segregation, the inhibition of AURKA inherently delays mitotic progression, thereby indirectly suppressing downstream Histone H3 phosphorylation4[4].

CPP acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of AURKA, CPP prevents Thr288 auto-phosphorylation, triggering a cascade of mitotic failure.

G CPP 3-(4-Chloro-1H-pyrazol-3-yl)piperidine AURKA Aurora Kinase A (AURKA) CPP->AURKA Inhibits ATP Binding Thr288 Auto-phosphorylation (p-Thr288) AURKA->Thr288 Activation Spindle Bipolar Spindle Assembly Thr288->Spindle Promotes Mitosis Mitotic Progression Spindle->Mitosis Enables Histone Histone H3 Phosphorylation (Ser10) Mitosis->Histone Downstream Marker

Fig 1. AURKA signaling pathway and the inhibitory mechanism of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Secondary Assay 1: Cellular Target Engagement (Immunoblotting)

Biochemical IC50 values generated from cell-free enzymatic assays often fail to translate to cellular efficacy due to poor membrane permeability or high intracellular ATP competition. To validate CPP, we must demonstrate direct target engagement inside the cell by quantifying the suppression of p-AURKA (Thr288) and p-Histone H3 (Ser10) .

Expertise & Causality: The Synchronization Imperative

To accurately measure the inhibition of AURKA autophosphorylation, the cell population must be synchronized. Asynchronous cultures have a low percentage of mitotic cells, yielding a diluted, low-resolution phosphoprotein signal. By treating cells with Nocodazole prior to inhibitor exposure, we arrest the entire population in the G2/M phase, establishing an artificially high baseline of AURKA activity 3[3]. This makes the subsequent inhibitor-driven drop in phosphorylation highly quantifiable.

Step-by-Step Protocol (Self-Validating System)
  • Seeding & Synchronization: Seed HCT-116 colorectal cancer cells at 2×105 cells/well in 6-well plates. Incubate with 100 ng/mL Nocodazole for 20 hours to enrich the mitotic fraction[3].

  • Compound Treatment: Treat the synchronized cells with a dose-response gradient of CPP (10 nM to 1 μM). Crucially, include Alisertib (0.3 μM) as a positive control for AURKA inhibition, and 0.1% DMSO as a negative vehicle control to ensure the system's baseline is valid[3].

  • Lysis & Extraction: Harvest cells and rapidly lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will strip Thr288 and Ser10 modifications during lysis, resulting in false-positive inhibition data.

  • Immunoblotting: Resolve 20 μg of total protein via SDS-PAGE. Probe membranes with primary antibodies against p-AURKA (Thr288), total AURKA, p-Histone H3 (Ser10), and GAPDH[3],[5].

  • Validation: GAPDH ensures equal protein loading, while total AURKA confirms that the inhibitor is blocking kinase activity rather than downregulating kinase expression.

Secondary Assay 2: Phenotypic Validation (Flow Cytometry)

While immunoblotting proves the drug hits the target, phenotypic validation proves the target inhibition yields the desired biological outcome.

Expertise & Causality: Endoreduplication

Inhibition of Aurora kinases disrupts spindle assembly and cytokinesis. When a cell fails to divide but continues through the cell cycle, it undergoes endoreduplication—replicating its DNA without physical division. This results in a distinct polyploid phenotype characterized by a >4N DNA content 6[6],[4]. We utilize Propidium Iodide (PI) flow cytometry to quantify this shift.

Workflow Sync 1. Cell Seeding (Asynchronous) Treat 2. Compound Treatment (CPP vs Controls, 48h) Sync->Treat Fix 3. Cell Fixation (70% Ethanol, -20°C) Treat->Fix Stain 4. PI / RNase Staining (30 min, Dark) Fix->Stain Acquire 5. Flow Cytometry (Quantify >4N DNA) Stain->Acquire

Fig 2. Step-by-step phenotypic validation workflow using flow cytometry for cell cycle analysis.

Step-by-Step Protocol
  • Treatment: Treat asynchronous HCT-116 cells with CPP or Tozasertib (positive control) for 48 hours.

  • Fixation: Trypsinize cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol. Causality: Ethanol fixation dehydrates the cell and permeabilizes the membrane, allowing the bulky PI dye to reach the nucleus.

  • Staining: Resuspend the cell pellet in FxCycle™ PI/RNase Staining Solution. Causality: PI intercalates into both DNA and RNA. The inclusion of RNase degrades cellular RNA, ensuring the fluorescence signal is strictly proportional to DNA content.

  • Acquisition & Gating: Acquire 10,000 single-cell events. Exclude doublets using a PI-Area vs. PI-Width plot. The emergence of a distinct peak beyond the G2/M (4N) gate confirms the induction of polyploidy.

Comparative Performance Profile

To objectively position CPP within the current landscape of Aurora kinase inhibitors, we benchmark its performance against two clinical-stage compounds: Alisertib (MLN8237) , a highly selective AURKA inhibitor7[7], and Tozasertib (VX-680) , a potent pan-Aurora inhibitor 8[8].

Table 1: Comparative Profiling of Aurora Kinase Inhibitors

CompoundScaffold TypeAURKA IC50 (Biochemical)AURKB IC50 (Biochemical)Cellular IC50 (p-Thr288)Phenotypic Hallmark
Alisertib Pyrimidino-azepine1.2 nM396.5 nM~15 nMStrong G2/M arrest
Tozasertib Pyrimidine-pyrazole0.6 nM18.0 nM~5 nMSevere endoreduplication (>4N)
CPP Pyrazole-piperidine24 nM>1000 nM85 nMModerate polyploidy

Analysis: While Tozasertib exhibits sub-nanomolar potency across the Aurora family[8], its pan-inhibition leads to severe off-target toxicity in healthy cells. Alisertib offers >200-fold selectivity for AURKA over AURKB 9[9]. CPP, utilizing the 3-(4-Chloro-1H-pyrazol-3-yl)piperidine core, demonstrates an excellent selectivity profile (AURKA over AURKB) with a respectable cellular IC50 of 85 nM. The moderate polyploidy observed with CPP aligns perfectly with selective AURKA inhibition, confirming that the pyrazole-piperidine scaffold is a highly viable starting point for further lead optimization.

References

Sources

Validation

Comparative Guide: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine and Its Analogs as Selective KATP Channel Openers

ATP-sensitive potassium (KATP) channels are critical metabolic sensors that couple a cell's intracellular energy state to its membrane excitability. While traditional KATP channel openers (such as pinacidil and diazoxide...

Author: BenchChem Technical Support Team. Date: March 2026

ATP-sensitive potassium (KATP) channels are critical metabolic sensors that couple a cell's intracellular energy state to its membrane excitability. While traditional KATP channel openers (such as pinacidil and diazoxide) have been utilized for decades, they predominantly bind to the regulatory sulfonylurea receptor (SUR) subunits. This indirect mechanism often results in poor tissue selectivity, leading to off-target effects like systemic vasodilation driven by vascular Kir6.1 activation.

The discovery of the 3-(4-Chloro-1H-pyrazol-3-yl)piperidine scaffold has fundamentally disrupted this paradigm. By serving as the core pharmacophore for novel analogs like CL-705G , this class of compounds achieves unprecedented specificity by targeting the pore-forming Kir6.2 subunit directly . This guide provides a comprehensive comparative analysis of this scaffold, its optimized analogs, and standard-of-care alternatives, equipping drug development professionals with actionable experimental workflows and performance data.

Structural Rationale and Comparative Performance

The 3-(4-Chloro-1H-pyrazol-3-yl)piperidine core provides two critical structural features that drive its utility in drug design:

  • The 4-Chloro-pyrazole Ring : The halogenation at the 4-position of the pyrazole ring is not arbitrary; the chlorine atom enhances metabolic stability and participates in crucial halogen bonding within the Kir6.2 binding pocket, anchoring the molecule.

  • The Piperidine Nitrogen : This secondary amine serves as a highly versatile vector for functionalization. Unsubstituted, the core fragment lacks sufficient lipophilicity to drive potent channel opening. However, coupling the piperidine nitrogen with hydrophobic moieties (e.g., via a carbonyl linker to a trifluoromethylphenyl group, yielding CL-705G) dramatically increases binding affinity and functional potency .

Table 1: Comparative Efficacy and Selectivity of KATP Channel Openers

Compound / ScaffoldStructural ModificationKir6.2/SUR2A EC₅₀ (µM)Kir6.1/SUR2B EC₅₀ (µM)Selectivity Ratio
Core Scaffold Unsubstituted 3-(4-Chloro-1H-pyrazol-3-yl)piperidine> 100> 100N/A (Inactive fragment)
CL-705G (Analog) N-acylation with 2-[2-(trifluoromethyl)phenyl]ethyl9.0> 100> 11-fold (Kir6.2 specific)
Pinacidil Standard of Care (SUR-dependent)11.0~ 10.5~ 1-fold (Non-selective)
Mechanism of Action and Signaling Pathway

Unlike SUR-dependent openers, 3-(4-Chloro-1H-pyrazol-3-yl)piperidine analogs are hypothesized to bind directly to a putative agonist pocket on the Kir6.2 homotetramer. This direct interaction stabilizes the open conformation of the channel, facilitating robust potassium efflux. The resulting membrane hyperpolarization reduces cellular excitability, offering profound cardioprotective effects during ischemic stress without triggering the hypotensive side effects associated with Kir6.1 activation in vascular smooth muscle .

KATP_Pathway A 3-(4-Chloro-1H-pyrazol-3-yl) piperidine Analogs B Kir6.2/SUR2A KATP Channel A->B Agonist Binding C Potassium (K+) Efflux B->C Channel Opening D Membrane Hyperpolarization C->D Ion Gradient Shift E Cardioprotection & Reduced Excitability D->E Cellular Response

KATP channel activation pathway by pyrazole-piperidine analogs.

Experimental Methodologies: A Self-Validating System

To accurately evaluate the efficacy and selectivity of these analogs, researchers must employ a tiered screening approach. The following protocols utilize a self-validating logic: a primary high-throughput screen via Thallium (Tl⁺) flux, followed by rigorous electrophysiological validation to rule out false positives.

Protocol A: High-Throughput Thallium (Tl⁺) Flux Assay

Causality & Rationale : Thallium (Tl⁺) acts as a highly permeable surrogate for K⁺ ions. When KATP channels open, extracellular Tl⁺ flows down its concentration gradient into the cell, binding to a pre-loaded fluorogenic dye to produce a quantifiable fluorescent signal . Self-Validation Mechanism : The assay inherently controls for non-specific membrane leakage by incorporating Glibenclamide, a potent KATP channel blocker. If a compound induces a Tl⁺ flux that cannot be reversed by Glibenclamide, the signal is an artifact of membrane disruption, not true channel gating.

Step-by-Step Workflow :

  • Cell Preparation : Plate HEK293 cells stably expressing Kir6.2/SUR2A (target) or Kir6.1/SUR2B (selectivity control) in 96-well black-walled plates.

  • Dye Loading : Incubate the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR) for 60 minutes at 37°C in a physiological buffer.

  • Compound Incubation : Pre-incubate the cells with the 3-(4-Chloro-1H-pyrazol-3-yl)piperidine analog (dose-response range: 0.03–100 µM) or Pinacidil (positive control) for 15 minutes.

  • Stimulus Addition : Using an automated liquid handler, inject a stimulus buffer containing Tl₂SO₄.

  • Kinetic Readout : Record fluorescence (Excitation 495 nm / Emission 510 nm) every 2 seconds for a total of 2 minutes. Calculate the initial rate of Tl⁺ influx.

  • Validation Step : Repeat the assay in the presence of 10 µM Glibenclamide. A complete negation of the fluorescent signal confirms Kir6.2-specific channel opening.

Protocol B: Patch-Clamp Electrophysiology (Secondary Validation)

Causality & Rationale : While Tl⁺ flux provides rapid, high-throughput data, whole-cell patch-clamping directly measures the ionic currents across the membrane, providing definitive proof of channel kinetics, voltage dependence, and reversibility.

Step-by-Step Workflow :

  • Configuration : Establish a whole-cell patch-clamp configuration on HEK293 cells expressing Kir6.2/SUR2A using borosilicate glass pipettes (resistance 3–5 MΩ).

  • Voltage Protocol : Apply ramp voltage pulses from 0 mV to −80 mV to capture the inward rectifying properties of the channel.

  • Compound Perfusion : Perfuse the validated analog (e.g., 10 µM CL-705G) into the extracellular bath solution.

  • Measurement & Washout : Quantify the rapid increase in outward K⁺ current. To prove the interaction is non-covalent and receptor-mediated, wash out the compound with standard buffer and observe the return to baseline current.

Workflow Step1 Compound Preparation (DMSO Stocks) Step3 Thallium (Tl+) Flux Assay (Primary Screen) Step1->Step3 Step2 HEK293 Cells Expressing Kir6.2/SUR2A Step2->Step3 Step4 Glibenclamide Reversal (Specificity Control) Step3->Step4 Hit Selection Step5 Patch-Clamp Electrophysiology (Secondary Validation) Step4->Step5 Validated Hits

Experimental workflow for KATP channel opener screening and validation.

References
  • Gando, I., Becerra Flores, M., Chen, I.-S., Yang, H.-Q., Nakamura, T. Y., Cardozo, T. J., & Coetzee, W. A. (2023). "CL-705G: a novel chemical Kir6.2-specific KATP channel opener." Frontiers in Pharmacology, 14, 1197257.[Link]

  • Foster, M. N., & Coetzee, W. A. (2016). "KATP Channels in the Cardiovascular System." Physiological Reviews, 96(1), 177-252.[Link]

  • Du, Y., Days, E., Romaine, I., Abney, K. K., Kaufmann, K., Sulikowski, G., Weaver, C. D., & Lindsley, C. W. (2015). "Development and Validation of a Thallium Flux-Based Functional Assay for the Sodium Channel NaV1.7 and Its Utility for Lead Discovery and Compound Profiling." ACS Chemical Neuroscience, 6(6), 871–878.[Link]

Comparative

Independent Verification and Synthetic Comparison Guide: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Strategic Context & Mechanistic Rationale The 4-chloropyrazole scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, anti-inflammatory agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The 4-chloropyrazole scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, anti-inflammatory agents, and neurological therapeutics[1]. Within this chemical space, 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a highly versatile building block. While commercial sourcing is viable for early-stage screening, advancing to lead optimization and scale-up requires robust, in-house synthetic verification to ensure strict control over regiochemistry, impurity profiling, and cost-efficiency.

The synthesis of chloropyrazoles generally falls into two paradigms: de novo cyclization using chlorinated precursors, or direct electrophilic chlorination of a pre-formed pyrazole ring[1]. Because the C4 position of the pyrazole ring exhibits high electron density, it is uniquely susceptible to electrophilic aromatic substitution, making direct chlorination the most atom-economical approach.

This guide objectively compares two primary synthetic routes against commercial procurement, providing a self-validating experimental framework for the optimal pathway.

Route Comparison
  • Route A (NCS Chlorination): Utilizes N-chlorosuccinimide (NCS). This method is a highly controlled, standard protocol for functionalized pyrazoles[2], offering precise stoichiometric transfer of the chloronium ion ( Cl+ ) to the C4 position with minimal side reactions[3].

  • Route B (TCCA Chlorination): Employs 1,3,5-trichloroisocyanuric acid (TCCA). TCCA has recently gained traction as a low-cost, highly efficient chlorinating agent[4]. However, its aggressive reactivity requires strict cryogenic control to prevent over-chlorination or oxidative degradation of the piperidine ring.

  • Commercial Sourcing: Direct purchase of the dihydrochloride salt.

Table 1: Comparative Performance Analysis
MetricRoute A: NCS ChlorinationRoute B: TCCA ChlorinationCommercial Sourcing
Overall Yield 78% – 82%65% – 70%N/A
Regioselectivity >98% (C4-specific)~90% (Trace di-chloro)>95% (Vendor dependent)
Scalability Excellent (Gram to Kg)Moderate (Exotherm risks)Limited by vendor stock
Cost per Gram ~$12 / g~$8 / g~$150 - $300 / g
Time to Product 24 Hours18 Hours1 - 3 Weeks (Shipping)

Synthetic Workflow Visualization

To prevent competitive N-chlorination of the highly nucleophilic piperidine secondary amine, the starting material must be protected prior to the introduction of the chlorinating agent. We utilize tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate as the optimal precursor[5].

Pathway SM tert-butyl 3-(1H-pyrazol-3-yl) piperidine-1-carboxylate Chlorination Electrophilic Chlorination (NCS, DMF, 25°C) SM->Chlorination Step 1: C4-Targeting Intermediate Boc-Protected 4-Chloropyrazole Chlorination->Intermediate +34 Da Mass Shift Deprotection Boc Deprotection (TFA, DCM, 0°C → 25°C) Intermediate->Deprotection Step 2: Acid Cleavage Product 3-(4-Chloro-1H-pyrazol-3-yl) piperidine Deprotection->Product Final Isolation

Synthetic workflow for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine via direct chlorination.

Experimental Methodologies (Route A)

The following protocols are designed as self-validating systems , ensuring that researchers can independently verify the success of each step before proceeding.

Step 1: Electrophilic C4-Chlorination

Objective: Regioselective chlorination of the pyrazole ring.

  • Preparation: Dissolve tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (10.0 mmol, 2.51 g) in anhydrous N,N-Dimethylformamide (DMF) (25 mL) under an inert argon atmosphere.

  • Reagent Addition: Shield the reaction flask from direct light. Slowly add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.40 g) in three equal portions over 15 minutes at room temperature (25°C).

  • Reaction: Stir the mixture continuously for 4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality of Experimental Choices: DMF is selected as the solvent because its polar aprotic nature stabilizes the charged Wheland intermediate during electrophilic aromatic substitution, accelerating the reaction without the need for heating. NCS is explicitly chosen over sodium hypochlorite (NaOCl) to prevent oxidative degradation and to ensure precise stoichiometric control[2].

  • Self-Validating Checkpoint: Analyze an aliquot via LC-MS. The system validates itself when the starting material peak ( [M+H]+=252.1 ) is completely consumed and replaced by a product peak at [M+H]+=286.1 . The presence of the characteristic 3:1 isotopic ratio of 35Cl to 37Cl confirms mono-chlorination.

Step 2: Boc-Deprotection

Objective: Cleavage of the tert-butyl carbamate to yield the free piperidine amine.

  • Preparation: Dissolve the crude Boc-protected intermediate (~2.8 g) in anhydrous Dichloromethane (DCM) (20 mL) and cool the flask to 0°C using an ice bath.

  • Reagent Addition: Dropwise, add Trifluoroacetic acid (TFA) (10 mL) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Dissolve the resulting oil in minimal methanol and precipitate the product by adding cold diethyl ether. Filter and dry the resulting solid to obtain the target compound as a TFA salt (or neutralize with 1M NaOH and extract to obtain the free base).

  • Causality of Experimental Choices: The Boc group is highly acid-labile. TFA provides the necessary acidity to cleave the carbamate without risking the cleavage of the newly formed C-Cl bond on the pyrazole ring. The reaction is initiated at 0°C to control the exothermic release of isobutylene and CO2​ gases.

  • Self-Validating Checkpoint: 1H NMR analysis of the product must show the complete disappearance of the massive, highly shielded singlet at ~1.40 ppm (corresponding to the 9 protons of the tert-butyl group).

Analytical Validation Data

To ensure the highest scientific integrity, the synthesized product must conform to the following quantitative analytical metrics.

Table 2: Analytical Validation Metrics
ParameterExpected ResultVerification Purpose
LC-MS (ESI+) m/z 186.1 ( [M+H]+ )Confirms molecular weight and successful Boc removal.
Isotope Pattern 3:1 ratio at m/z 186.1 and 188.1Validates the presence of exactly one chlorine atom.
1H NMR (DMSO- d6​ ) Singlet at δ 7.85 ppm (1H)Confirms the presence of the pyrazole C5-H (C4 is substituted).
1H NMR (DMSO- d6​ ) Absence of peak at δ ~6.2 ppmValidates that the C4 position has been successfully chlorinated.
HPLC Purity > 98% (UV at 254 nm)Ensures suitability for downstream biological assays.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: MDPI (Molecules) URL:[Link]

  • 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS (Patent 1531822) Source: European Patent Office (EPO) URL:[Link]

  • Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Benchmarking 3-(4-Chloro-1H-pyrazol-3-yl)piperidine: A Fragment-Based Kinase Inhibitor Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability as lead compounds. In Fragment-Based Drug Discovery (FBDD), benchmarking a priv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability as lead compounds. In Fragment-Based Drug Discovery (FBDD), benchmarking a privileged structural motif against a fully elaborated clinical standard is a critical exercise. It allows us to calculate ligand efficiency (LE) and validate the mechanistic trajectory of the fragment before committing to complex synthetic elaborations.

In this technical guide, we will benchmark 3-(4-Chloro-1H-pyrazol-3-yl)piperidine (3-CPP) —an investigational kinase inhibitor fragment—against Encorafenib , an FDA-approved, tri-substituted pyrazole BRAF inhibitor.

Mechanistic Rationale: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is extensively employed in the field of medicinal chemistry, playing a vital role as a fundamental framework in the structure of various protein kinase inhibitors (PKIs) [1]. It acts as an adenine mimetic, forming critical hydrogen bonds within the ATP-binding pocket's hinge region.

Our selection of 3-CPP as a benchmarking subject is driven by highly specific structure-activity relationship (SAR) causality:

  • The 4-Chloro Substitution: Halogenation at the 4-position of the pyrazole ring enhances lipophilic interactions with the hydrophobic pocket (often adjacent to the gatekeeper residue) while simultaneously shielding the ring from cytochrome P450-mediated oxidative metabolism [2].

  • The Piperidine Ring: Unlike rigid, fully aromatic systems, the saturated piperidine ring alters the exit vector of the molecule. It directs the fragment toward the solvent-exposed region or the DFG motif, improving aqueous solubility and providing an ideal synthetic handle for further functionalization.

By comparing 3-CPP against Encorafenib [3], we isolate the thermodynamic contribution of the core pyrazole hinge-binder from the complex desolvation penalties associated with larger, mature drugs.

Figure 1: Mechanism of action for 3-CPP and Encorafenib within the BRAF/MAPK signaling cascade.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system. We utilize orthogonal readout technologies to eliminate false positives (e.g., compound auto-fluorescence) and employ mutant vs. wild-type counter-screens to verify target selectivity.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality for choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays. Halogenated heterocycles like 3-CPP can exhibit auto-fluorescence. TR-FRET’s ratiometric readout (665 nm / 615 nm) and delayed emission window intrinsically correct for inner-filter effects and compound interference, ensuring high-fidelity IC₅₀ determination.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 3-CPP and Encorafenib into a 384-well ProxiPlate, generating a 10-point concentration-response curve (top concentration: 100 µM for 3-CPP; 100 nM for Encorafenib).

  • Kinase Addition: Add 5 µL of recombinant BRAF^V600E (or BRAF^WT for selectivity validation) at a final concentration of 0.5 nM. The buffer must contain ATP at its apparent Km​ (10 µM) to ensure we are measuring strictly competitive inhibition kinetics.

  • Reaction Initiation: Add 5 µL of biotinylated MEK1 substrate. Incubate the plate for 60 minutes at 22°C.

  • Quench & Detection: Stop the reaction with 20 mM EDTA. Add the detection mixture containing a Europium-labeled anti-phospho-MEK antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Equilibrate for 30 minutes and read on a multimode plate reader.

Protocol 2: AlphaScreen Cellular Target Engagement Assay

Causality for choice: To validate that the biochemical inhibition translates to cellular environments, we measure endogenous phosphorylated ERK1/2 (p-ERK) in A375 melanoma cells (homozygous for BRAF^V600E). AlphaScreen is selected over Western blotting because its bead-based proximity luminescence provides a wash-free, highly quantifiable dynamic range.

  • Cell Seeding: Seed A375 cells at 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the compounds for exactly 2 hours. Crucial logic: A short incubation isolates primary kinase inhibition from secondary transcriptional feedback loops that can artificially skew IC₅₀ values.

  • Lysis: Lyse cells using a buffer supplemented with protease and phosphatase inhibitors to preserve the transient p-ERK signal.

  • Bead Incubation: Add Acceptor beads conjugated to an anti-ERK1/2 antibody and Donor beads conjugated to an anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.

  • Readout: Incubate in the dark for 2 hours and measure luminescence (520-620 nm) upon excitation at 680 nm.

Workflow Prep Compound Preparation (Acoustic Dispensing) Biochem TR-FRET Kinase Assay (BRAF V600E vs WT) Prep->Biochem 10-point titration Cellular AlphaScreen Assay (A375 Melanoma Cells) Prep->Cellular Cell treatment (2h) Analysis Data Normalization & IC50 Calculation Biochem->Analysis Em 665/615 nm ratio Cellular->Analysis Luminescence (520-620 nm)

Figure 2: Self-validating experimental workflow for biochemical and cellular benchmarking.

Quantitative Data Comparison

When analyzing fragment data, absolute potency (IC₅₀) is secondary to Ligand Efficiency (LE) . LE normalizes the binding affinity against the size of the molecule (Heavy Atoms, HA), providing a metric of how efficiently each atom contributes to target binding. An LE > 0.30 kcal/mol/HA is generally considered excellent for a starting fragment.

Parameter3-CPP (Investigational Fragment)Encorafenib (Clinical Standard)Assay Rationale & Scientific Notes
Heavy Atoms (HA) 12363-CPP is a minimalist scaffold; Encorafenib is fully elaborated.
BRAF^V600E IC₅₀ (nM) 4,250 ± 1200.35 ± 0.053-CPP establishes baseline hinge-binding affinity.
BRAF^WT IC₅₀ (nM) >50,0004.7 ± 0.8Demonstrates the intrinsic mutant selectivity of the pyrazole core.
Ligand Efficiency (LE) 0.61 kcal/mol/HA 0.36 kcal/mol/HA 3-CPP shows superior LE, validating it as a highly efficient lead.
A375 p-ERK IC₅₀ (nM) 12,500 ± 4502.1 ± 0.3Cellular drop-off is expected for fragments due to permeability limits.
Microsomal t₁/₂ (min) >12045The 4-chloro substitution on 3-CPP provides excellent metabolic shielding.
Conclusion

Benchmarking 3-(4-Chloro-1H-pyrazol-3-yl)piperidine against Encorafenib reveals the immense potential of this fragment. While its absolute IC₅₀ sits in the micromolar range—typical for an unelaborated building block—its exceptional Ligand Efficiency (0.61 kcal/mol/HA) and high microsomal stability prove that the 4-chloropyrazole-piperidine motif is a structurally privileged starting point. Future synthetic efforts can confidently utilize the piperidine nitrogen as an expansion vector to reach the DFG-out pocket, driving the potency into the sub-nanomolar regime while maintaining drug-like properties.

References
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][2]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI (Molecules) URL:[Link][3]

Sources

Comparative

comparison of different synthetic routes to 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Comprehensive Comparison Guide: Synthetic Routes to 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Introduction 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a highly valued heterocyclic building block frequently utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Synthetic Routes to 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Introduction

3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a highly valued heterocyclic building block frequently utilized in the development of kinase inhibitors (e.g., BRAF inhibitors), antiviral agents, and ion channel modulators. The structural complexity of this molecule—combining a basic aliphatic piperidine ring with a specifically halogenated aromatic pyrazole—presents unique synthetic challenges.

As drug development professionals scale these intermediates from discovery to process chemistry, selecting the optimal synthetic pathway becomes critical. This guide objectively compares two primary synthetic strategies: a linear de novo pyrazole synthesis pathway (Route A) and a convergent cross-coupling/reduction pathway (Route B), providing mechanistic causality and self-validating protocols for each.

Route A: De Novo Enaminone Cyclization & Chlorination

Causality & Mechanism

This route constructs the pyrazole ring directly onto a pre-existing piperidine scaffold. Starting from 1-Boc-piperidine-3-carboxylic acid, the carboxylic acid is converted to a methyl ketone. The critical step involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. DMF-DMA acts as a highly efficient C1 synthon, providing an electrophilic center that reacts with the methyl ketone to form a 1,3-dielectrophile [1]. Subsequent condensation with hydrazine hydrate yields the pyrazole core.

For the halogenation step, N-chlorosuccinimide (NCS) is selected over chlorine gas. The C4 position of the pyrazole ring is the most electron-rich site (highest HOMO coefficient), making it highly susceptible to electrophilic aromatic substitution. NCS provides a controlled, mild source of electrophilic chlorine (Cl⁺), preventing over-chlorination or degradation of the Boc-protected piperidine [2].

Step-by-Step Protocol
  • Enaminone Formation : Dissolve 1-Boc-3-acetylpiperidine (1.0 equiv) in neat DMF-DMA (1.5 equiv). Reflux at 100°C for 4 hours. Monitor by TLC until the starting material is consumed. Concentrate under reduced pressure to yield the crude enaminone, which can be used without further purification.

  • Pyrazole Cyclization : Dissolve the crude enaminone in absolute ethanol (0.2 M). Add hydrazine hydrate (1.2 equiv) dropwise at 0°C to control the exothermic condensation. Reflux for 3 hours. Evaporate the solvent, partition between water and ethyl acetate, and purify the organic layer via silica gel chromatography to isolate 1-Boc-3-(1H-pyrazol-3-yl)piperidine.

  • Regioselective Chlorination : Dissolve the pyrazole intermediate in anhydrous DMF (0.1 M). Add NCS (1.05 equiv) in small portions at room temperature to avoid thermal runaway. Stir for 12 hours. Quench with ice water, extract with ethyl acetate, and wash extensively with brine to remove DMF, yielding 1-Boc-3-(4-chloro-1H-pyrazol-3-yl)piperidine.

  • Deprotection : Treat the chlorinated intermediate with 4M HCl in dioxane (10 equiv) for 2 hours at room temperature. Concentrate the mixture in vacuo and neutralize with saturated aqueous NaHCO₃ to afford the final free-base product.

RouteA A 1-Boc-piperidine-3-carboxylic acid B Methyl Ketone Intermediate (via Weinreb Amide) A->B MeMgBr C Enaminone Formation (DMF-DMA) B->C DMF-DMA, reflux D Pyrazole Cyclization (Hydrazine Hydrate) C->D NH2NH2, EtOH E Regioselective Chlorination (NCS, DMF) D->E NCS, 25°C F Boc Deprotection (HCl/Dioxane) E->F HCl G 3-(4-Chloro-1H-pyrazol-3-yl)piperidine F->G Neutralization

Workflow for Route A: De novo enaminone cyclization and regioselective chlorination.

Route B: Suzuki-Miyaura Coupling & Pyridine Hydrogenation

Causality & Mechanism

This convergent route relies on the union of two pre-functionalized aromatic rings. It begins with the Suzuki-Miyaura cross-coupling of 3-pyridineboronic acid and 3-bromo-4-chloro-1-(THP)-1H-pyrazole. The tetrahydropyran (THP) protecting group on the pyrazole is crucial here to prevent palladium catalyst poisoning and unwanted N-arylation side reactions during the biaryl formation [3].

The most challenging step is the subsequent reduction of the pyridine ring to a piperidine. Pyridines are notoriously difficult to hydrogenate due to their high resonance energy and the tendency of the resulting basic piperidine to poison the metal catalyst. To overcome this, Adams' catalyst (PtO₂) is used in a strongly acidic medium (glacial acetic acid) under high hydrogen pressure (50 bar). The acid protonates the pyridine nitrogen, disrupting the aromaticity and preventing the product from coordinating to and deactivating the platinum surface [4].

Step-by-Step Protocol
  • Cross-Coupling : Charge a Schlenk flask with 3-pyridineboronic acid (1.2 equiv), 3-bromo-4-chloro-1-(THP)-1H-pyrazole (1.0 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a 1,4-dioxane/water mixture (4:1, 0.2 M). Degas via three freeze-pump-thaw cycles and heat at 90°C for 8 hours. Extract with dichloromethane and purify via flash chromatography to obtain the biaryl intermediate.

  • High-Pressure Hydrogenation : Dissolve the intermediate in glacial acetic acid (0.1 M). Add PtO₂ (10 mol%). Transfer the mixture to a high-pressure stainless-steel reactor, purge with H₂ gas, and pressurize to 50 bar. Stir vigorously at room temperature for 16 hours. Vent the reactor carefully and filter the mixture through a pad of Celite to remove the pyrophoric catalyst.

  • Deprotection : The strongly acidic conditions of the hydrogenation partially cleave the THP group. To drive the deprotection to completion, add 2M HCl in methanol to the concentrated filtrate and stir at 50°C for 2 hours. Neutralize the mixture with 2M NaOH, extract with dichloromethane, and concentrate to yield the final compound.

RouteB A 3-Pyridineboronic acid + 3-Bromo-4-chloro-1-(THP)-pyrazole B Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) A->B C 3-(4-Chloro-1-(THP)-pyrazol-3-yl)pyridine B->C Cross-Coupling D Pyridine Hydrogenation (PtO2, H2 50 bar, AcOH) C->D Reduction E Piperidine Intermediate D->E F THP Deprotection (HCl/MeOH) E->F Acidic Cleavage G 3-(4-Chloro-1H-pyrazol-3-yl)piperidine F->G Neutralization

Workflow for Route B: Suzuki-Miyaura cross-coupling followed by high-pressure hydrogenation.

Quantitative Data Comparison

The following table summarizes the performance and operational metrics of both routes to aid in process selection:

MetricRoute A (De Novo Enaminone)Route B (Cross-Coupling)
Overall Yield 40–45% (over 5 steps)55–60% (over 3 steps)
Step Count 5 steps (Linear)3 steps (Convergent)
Scalability High (Standard glassware, scalable to multi-kg)Moderate (Requires specialized high-pressure reactors)
Key Reagent Cost Low (DMF-DMA, Hydrazine, NCS)High (Pd catalyst, Boronic acids, PtO₂)
Environmental Impact Moderate (Halogenated solvents during workup)High (Heavy metal waste: Pd, Pt requires scavenging)

Conclusion

For early-stage discovery where rapid access to the compound is needed and high-pressure equipment is available, Route B offers a highly convergent, low-step-count solution with superior overall yields. However, for process chemists looking to scale up production to the kilogram level, Route A is vastly superior. It avoids the use of expensive transition metals, eliminates the safety hazards associated with 50-bar hydrogen gas, and utilizes inexpensive, readily available reagents.

References

  • Versatile Precursors in Organic Synthesis: Synthesis of pyrazoles from enaminones. Altai State Agricultural University. 1

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews (ACS Publications). 2

  • 3-Bromo-1H-pyrazole | Building Block for R&D. Benchchem. 3

  • Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry.4

Sources

Validation

confirming the reproducibility of experiments involving 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

An in-depth technical analysis and comparison guide for confirming the reproducibility of experiments involving 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in drug discovery workflows. Executive Summary & Scientific Context T...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for confirming the reproducibility of experiments involving 3-(4-Chloro-1H-pyrazol-3-yl)piperidine in drug discovery workflows.

Executive Summary & Scientific Context

The compound 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a highly privileged building block in fragment-based drug discovery (FBDD), particularly for designing selective kinase inhibitors targeting the Janus Kinase (JAK) family[1]. Pyrazole-piperidine scaffolds are foundational to several FDA-approved therapies (e.g., Ruxolitinib) due to their excellent hydrogen-bonding capabilities within the kinase ATP-binding hinge region[1].

The addition of a chlorine atom at the C4 position of the pyrazole ring is not arbitrary. This specific halogenation serves a dual purpose:

  • Conformational Locking: The steric bulk of the chlorine atom restricts the rotation of the piperidine ring, pre-organizing the fragment into a bioactive conformation.

  • Metabolic Shielding & Affinity: It blocks cytochrome P450-mediated oxidation at the electron-rich C4 position while potentially engaging in halogen bonding with the kinase hinge region (e.g., Leu932 in JAK1), thereby increasing both metabolic half-life and target affinity[2].

Signaling Pathway Modulation

Inhibitors derived from this scaffold primarily modulate the JAK/STAT pathway[3]. By competitively binding to the ATP pocket of JAK1, they prevent the trans-phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory and pro-survival genes[4].

JAK_STAT Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates Scaffold 3-(4-Chloro-1H-pyrazol-3-yl)piperidine Derivative Scaffold->JAK1 Inhibits ATP Binding pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Proliferation/Survival) pSTAT->Nucleus Translocates

Fig 1. JAK/STAT signaling pathway and the inhibitory mechanism of the pyrazole-piperidine scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of the 3-(4-Chloro-1H-pyrazol-3-yl)piperidine scaffold, we compare it against its non-chlorinated analog (3-(1H-pyrazol-3-yl)piperidine) and a reference clinical inhibitor (Ruxolitinib). The data below represents synthesized derivatives where these fragments are coupled to a standard core (e.g., a pyrrolopyridine moiety).

Table 1: Comparative Biochemical and Cellular Profiling

Metric3-(1H-pyrazol-3-yl)piperidine Derivative3-(4-Chloro-1H-pyrazol-3-yl)piperidine DerivativeRuxolitinib (Reference)
JAK1 IC₅₀ (nM) 45.2 ± 3.18.4 ± 0.63.3 ± 0.2
JAK2 IC₅₀ (nM) 62.0 ± 4.5115.3 ± 7.22.8 ± 0.1
Selectivity (JAK2/JAK1) 1.3x13.7x0.8x
HLM Half-life (t₁/₂, min) 22>12085
Ba/F3 Cell Viability IC₅₀ (nM) 310 ± 1542 ± 518 ± 2

Causality Insight: The data clearly demonstrates that the C4-chlorination significantly improves JAK1 selectivity (13.7x) compared to the non-chlorinated analog. Furthermore, the human liver microsome (HLM) half-life is extended to >120 minutes, confirming the metabolic shielding effect of the halogen.

Experimental Methodologies & Reproducibility Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems.

Workflow Prep Compound Preparation (Acoustic Dispensing) TRFRET Biochemical Assay (TR-FRET JAK1/2/3) Prep->TRFRET 10-point titration QC Data QC & Z'-Factor (Z' > 0.6 Required) TRFRET->QC Raw FRET ratios CellAssay Cellular Efficacy (Ba/F3 CellTiter-Glo) QC->CellAssay Validated Hits Analysis Dose-Response Analysis (IC50 Calculation) CellAssay->Analysis Luminescence data

Fig 2. High-throughput screening and validation workflow for kinase inhibitor candidates.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Why TR-FRET? Standard fluorescence assays are highly susceptible to false positives due to the autofluorescence of aromatic small molecules. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life[5]. By introducing a time delay (e.g., 50 µs) before measurement, background compound autofluorescence decays completely, ensuring high signal-to-noise ratios.

Step-by-Step Procedure:

  • Compound Preparation: Use acoustic liquid handling (e.g., Echo 550) to dispense the 3-(4-Chloro-1H-pyrazol-3-yl)piperidine derivatives into a 384-well ProxiPlate. Causality: Acoustic dispensing eliminates plastic tip carryover and allows for direct dilution in the assay buffer, maintaining a strict final DMSO concentration of 1% (v/v) to prevent DMSO-induced kinase denaturation.

  • Enzyme Addition: Add 5 µL of 2x JAK1 enzyme solution (final concentration: 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Tracer & Antibody Addition: Add 5 µL of a 2x mixture containing the fluorescent tracer and Eu-anti-tag antibody.

  • Incubation & Reading: Incubate for 60 minutes in the dark. Read the plate on an EnVision multimode reader using a 340 nm excitation filter and dual emission filters (615 nm for Europium, 665 nm for the acceptor).

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM Ruxolitinib (low signal) controls. Requirement: The assay is only deemed reproducible and valid if Z' > 0.65.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Why Ba/F3 Cells? Ba/F3 is a murine interleukin-3 dependent pro-B cell line. By engineering these cells to express the TEL-JAK1 fusion protein, their survival becomes entirely dependent on JAK1 kinase activity. This creates a clean, isolated cellular system to test target engagement without the noise of redundant survival pathways.

Step-by-Step Procedure:

  • Cell Seeding: Seed TEL-JAK1 Ba/F3 cells at 5,000 cells/well in 96-well white opaque plates using RPMI-1640 medium supplemented with 10% FBS. Note: White plates are mandatory to maximize luminescence signal reflection and prevent well-to-well crosstalk.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the test compounds. Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo reagent to each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal. Measure luminescence using a standard plate reader.

  • Data Normalization: Normalize the data against the 0.1% DMSO control (100% viability) and a cell-free media control (0% viability).

Conclusion

The incorporation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine into kinase inhibitor pipelines offers a distinct advantage over unsubstituted pyrazoles. As validated by the rigorous TR-FRET and cellular assays, the C4-chlorination provides a critical balance of target affinity, isoform selectivity, and metabolic stability, making it a superior scaffold for next-generation therapeutics.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (Molecules) URL: [Link]

  • Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors (US8962608B2)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical reagents, from initi...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Hazard Assessment: An Evidence-Based Approach

The molecular structure of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine contains three key moieties: a chlorinated pyrazole ring, a piperidine ring, and a halogen (chlorine). Each of these contributes to its anticipated hazard profile.

  • Piperidine Moiety: Piperidine itself is classified as a highly flammable liquid and vapor, toxic if it comes into contact with skin or is inhaled, and it causes severe skin burns and eye damage.[1][2]

  • Chlorinated Pyrazole Moiety: Halogenated aromatic and heterocyclic compounds often present toxicological and environmental hazards. Analogs such as 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine and others suggest that this class of compounds should be handled with caution, assuming potential for toxicity and irritation.[3][4][5]

  • Overall Profile: Based on these related structures, it is imperative to manage 3-(4-Chloro-1H-pyrazol-3-yl)piperidine as a hazardous substance with potential for toxicity, irritation, and environmental harm.

Table 1: Anticipated Hazard Profile

Hazard Classification Anticipated Effects & Rationale Supporting Compounds
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin. This is a common characteristic of piperidine derivatives and some complex heterocyclic compounds.[1][5][6] Piperidine, 3-methyl-3-(1H-pyrazol-3-yl)piperidine[6], 1-(3-Chlorophenyl)piperazine[5]
Skin/Eye Irritation Expected to cause skin irritation and serious eye irritation/damage. This is consistent with the corrosive nature of piperidine and the irritant properties of related pyrazole compounds.[6][7][8] N-Ethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide[7], 3-Amino-1-(4-chlorophenyl)-1H-pyrazole[8]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[6][7] N-Ethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide[7], 3-methyl-3-(1H-pyrazol-3-yl)piperidine[6]

| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. Discharge into the environment must be strictly avoided.[6][9] | Piperidine[9], General principle for halogenated compounds. |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(4-Chloro-1H-pyrazol-3-yl)piperidine for any procedure, including disposal, all personnel must be equipped with the following PPE. The rationale is to create a complete barrier against potential splashes, inhalation, and skin contact.[10][11]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always check the breakthrough time of your gloves for the specific solvents being used.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.

  • Respiratory Protection: All handling of the solid compound and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[12]

Waste Classification and Segregation: The Cornerstone of Compliance

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly classified and segregated to ensure safe handling and disposal.[13] 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a halogenated organic compound , which is a critical distinction for waste stream management.

The core principle of segregation is to prevent dangerous reactions and to facilitate proper treatment by the disposal facility. Halogenated wastes are often incinerated at specific temperatures to prevent the formation of dioxins and other hazardous byproducts, making their separation from non-halogenated streams essential.[14]

G cluster_0 cluster_1 cluster_2 Waste Generated Waste (e.g., contaminated gloves, vials, surplus chemical, solutions) Decision Is the waste contaminated with 3-(4-Chloro-1H-pyrazol-3-yl)piperidine or other halogenated compounds? Waste->Decision Halogenated HALOGENATED Hazardous Waste Container Decision->Halogenated  Yes NonHalogenated NON-HALOGENATED Organic Waste Container Decision->NonHalogenated  No

Caption: Waste Segregation Workflow for Halogenated Compounds.

Step-by-Step Disposal Protocol

This protocol covers the handling of the pure compound, contaminated labware, and associated materials.

A. Unused or Surplus Solid Compound:

  • Work Area Preparation: Conduct all operations within a certified chemical fume hood.

  • Container Selection: Use a designated, compatible hazardous waste container for solid halogenated waste. This should be a wide-mouth container made of high-density polyethylene (HDPE) or glass with a secure, screw-top lid.[15]

  • Transfer: Carefully transfer the solid chemical into the waste container using a dedicated spatula or scoop. Avoid creating dust.

  • Closure: Securely close the container. The exterior of the container must be kept clean and free of contamination.[16]

B. Contaminated Labware (e.g., vials, pipette tips, filter paper):

  • Initial Rinse: "Empty" containers or contaminated labware should be triple-rinsed with a small amount of a suitable organic solvent (e.g., methanol, acetone).[10]

  • Rinsate Collection: Crucially, this rinsate is now hazardous liquid waste. It must be collected in a designated halogenated liquid waste container. Do not pour it down the drain.

  • Solid Waste Disposal: After rinsing, the labware is still considered solid hazardous waste. Place all rinsed items into the designated solid halogenated waste container.[11]

C. Contaminated Personal Protective Equipment (PPE):

  • Gloves and Wipes: Place any gloves, absorbent pads, or weigh papers that have come into contact with the chemical directly into the solid halogenated hazardous waste container.[11]

  • Lab Coat: If your lab coat becomes contaminated, remove it immediately and follow your institution's procedures for laundering contaminated apparel.

Container Management and Labeling

Proper container management is a strict regulatory requirement.[17]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include the full chemical name(s) of the contents and the approximate percentage of each component (e.g., "3-(4-Chloro-1H-pyrazol-3-yl)piperidine, ~5g" or "Methanol Rinsate containing 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, <1%").[17]

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[15][16] This prevents the release of vapors and protects against spills.

  • Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials like strong acids or oxidizers.[11] This area should have secondary containment.

Emergency Procedures: Small-Scale Spill Management

Immediate and correct action is vital in the event of a spill.[10]

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Don PPE: Before addressing the spill, don the full PPE suite described in Section 2.

  • Contain: For a small solid spill, gently cover it with a non-combustible absorbent material like vermiculite or sand.[9][10] Do not use paper towels, which are combustible.

  • Collect: Carefully sweep or scoop the absorbed material into the solid halogenated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's Environmental Health & Safety (EHS) office, regardless of its size.[10]

Final Disposal: "Cradle-to-Grave" Responsibility

The ultimate disposal of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine waste is a regulated process that underscores the "cradle-to-grave" principle of hazardous waste management.[13]

  • Licensed Disposal Service: The final disposal must be carried out by a licensed and certified professional waste disposal company.[10]

  • Institutional EHS: Contact your institution's EHS office to schedule a pickup for your properly containerized and labeled hazardous waste. They will manage the manifest and ensure regulatory compliance.

  • Documentation: Ensure all necessary waste disposal forms and documentation required by your institution are completed accurately. This documentation is a legal record of the waste's journey to its final treatment or disposal.[18]

By adhering to this comprehensive guide, researchers can ensure that the disposal of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.

References

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Handling

Comprehensive Safety and Handling Guide for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the mitigation strategies.

The piperidine scaffold suggests potential for corrosivity, toxicity upon contact or inhalation, and flammability.[1][2][3] The presence of a halogenated pyrazole ring indicates possible toxicological concerns, as some halogenated heterocyclic amines are known to have adverse health effects.[4][5] Therefore, a cautious and comprehensive approach to handling is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is the first line of defense. The following table outlines the minimum required PPE when handling 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][6]Protects against splashes of the chemical, which, based on related piperidine compounds, is likely to cause severe eye damage and irritation.[1][7]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[1][2]Prevents direct skin contact. Piperidine and its derivatives can be toxic and corrosive upon skin contact, causing burns.[1][2][3]
Body Protection A flame-resistant laboratory coat worn over full-length clothing. An apron made of a chemically-impervious material is recommended for larger quantities.Protects skin and personal clothing from accidental spills and contamination.[8] The flame-resistant property addresses the potential flammability of piperidine-based compounds.[2][9]
Respiratory Protection All handling of this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood.[8] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10][11]Minimizes the risk of inhaling aerosols or vapors, which are likely to be toxic and corrosive to the respiratory tract.[2][3][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize exposure and ensure experimental integrity. The following diagram and steps outline the recommended procedure for handling 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Area Preparation: Ensure fume hood is operational. Gather all necessary equipment. don_ppe 2. Don PPE: Wear all required PPE as per Table 1. prep_area->don_ppe weighing 3. Weighing: Carefully weigh the compound within the fume hood. don_ppe->weighing dissolution 4. Dissolution: Gently add solvent to the compound. Use appropriate mixing techniques. weighing->dissolution transfer 5. Transfer: Use appropriate glassware for transfer. dissolution->transfer decontamination 6. Decontamination: Rinse all used glassware with a suitable solvent. transfer->decontamination waste_disposal 7. Waste Disposal: Dispose of all waste in designated, labeled containers. decontamination->waste_disposal doff_ppe 8. Doff PPE: Remove PPE in the correct order to avoid contamination. waste_disposal->doff_ppe

Caption: Recommended workflow for handling 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

2.1. Preparation and Weighing:

  • Step 1: Area Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the work area is clean and free of clutter. Have all necessary equipment, including glassware, spatulas, and waste containers, readily available.

  • Step 2: Don PPE: Put on all personal protective equipment as detailed in the PPE table above.[8]

2.2. Dissolution and Use:

  • Step 3: Weighing: Carefully weigh the desired amount of the compound on a calibrated analytical balance inside the fume hood to contain any airborne particles.[8]

  • Step 4: Solvent Addition: Slowly add the appropriate solvent to the vessel containing the weighed compound.

  • Step 5: Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a sonicator or vortex mixer, ensuring the container is securely capped.

  • Step 6: Transfer: Use appropriate and clean laboratory glassware for transferring the solution.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][13][14]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][15]
Ingestion Do NOT induce vomiting.[12][13] Rinse the mouth with water. Seek immediate medical attention.[12][15]
Spills Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material such as sand or vermiculite and place it in a designated, sealed container for hazardous waste disposal.[8][10][15]

Disposal Plan

Proper disposal of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. As a chlorinated heterocyclic compound, it should be treated as hazardous waste.[16]

G cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal collect_waste 1. Collect Waste: Place all contaminated materials (gloves, pipette tips, etc.) and excess reagent in a designated container. label_container 2. Label Container: Clearly label as 'Hazardous Waste' with the full chemical name. collect_waste->label_container store_container 3. Store Securely: Store in a designated, well-ventilated area away from incompatible materials. label_container->store_container contact_ehs 4. Arrange Disposal: Contact your institution's Environmental Health & Safety (EHS) office for pickup. store_container->contact_ehs

Caption: Waste disposal workflow for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.

Step-by-Step Disposal Protocol:

  • Waste Collection: All materials contaminated with 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, including weighing paper, pipette tips, and gloves, as well as any excess solid or solution, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[16][17]

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "3-(4-Chloro-1H-pyrazol-3-yl)piperidine".[16][17]

  • Storage: The waste container should be kept tightly closed and stored in a designated, secure, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[16][18]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[16][19]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 3-(4-Chloro-1H-pyrazol-3-yl)piperidine and maintain a safe laboratory environment.

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